Pyrazolo[1,5-a]pyrazine-3-carboxamide
Description
BenchChem offers high-quality Pyrazolo[1,5-a]pyrazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazolo[1,5-a]pyrazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H6N4O |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrazine-3-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-3-10-11-2-1-9-4-6(5)11/h1-4H,(H2,8,12) |
InChI Key |
LUMNJBXUQJNORG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)N)C=N1 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Novel Pyrazolo[1,5-a]pyrazine-3-carboxamide Derivatives
Abstract
The pyrazolo[1,5-a]pyrazine scaffold represents a compelling, yet underexplored, heterocyclic system in medicinal chemistry. As a bioisosteric analogue of the clinically significant pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine cores, it offers unique potential for modulating physicochemical properties, target engagement, and pharmacokinetic profiles. This guide provides a comprehensive, in-depth technical framework for the rational design and synthesis of novel pyrazolo[1,5-a]pyrazine-3-carboxamide derivatives. We will dissect a robust and modular synthetic strategy, beginning with the construction of the core fused ring system via a key cyclocondensation reaction, followed by systematic functionalization at the C3-position to yield the target carboxamides. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to empower researchers and drug development professionals in accessing this promising class of molecules.
Introduction: A Scaffold of Opportunity
Fused N-heterocyclic systems are the bedrock of modern drug discovery. Among these, the pyrazolo[1,5-a]pyrimidine scaffold has garnered immense attention, forming the core of approved drugs like the kinase inhibitor Larotrectinib and numerous clinical candidates.[1][2] Its rigid, planar structure and versatile substitution patterns make it a privileged scaffold for interacting with a wide array of biological targets.[3][4][5]
The principle of bioisosteric replacement—substituting one atom or group with another that produces similar biological properties—is a cornerstone of medicinal chemistry used to optimize lead compounds.[6][7] Replacing the pyrimidine ring of the well-trodden pyrazolo[1,5-a]pyrimidine scaffold with a pyrazine ring presents a strategic modification. This substitution can profoundly impact a molecule's characteristics by:
-
Altering Hydrogen Bonding: The pyrazine ring introduces a distinct arrangement of nitrogen atoms, modifying the hydrogen bond acceptor field.
-
Modulating Physicochemical Properties: Changes in polarity, pKa, and solubility can be achieved, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.[8][9]
-
Exploring New Chemical Space: This modification allows for the generation of novel intellectual property and the potential to overcome resistance mechanisms or improve selectivity.
This guide outlines a logical and efficient pathway for the synthesis of pyrazolo[1,5-a]pyrazine-3-carboxamides, a class of compounds poised for exploration in various therapeutic areas, including oncology, infectious diseases, and inflammation.[10][11]
Strategic Approach: A Modular Retrosynthesis
A successful synthetic campaign relies on a modular strategy that allows for late-stage diversification. Our approach to the target pyrazolo[1,5-a]pyrazine-3-carboxamides is centered on a key amide bond formation, which disconnects the molecule into two primary building blocks: a versatile pyrazolo[1,5-a]pyrazine-3-carboxylic acid core and a readily available primary or secondary amine.
This retrosynthetic analysis highlights the central challenge: the efficient construction of the C3-functionalized pyrazolo[1,5-a]pyrazine core. This core is further disconnected to its fundamental precursors: a 5-amino-1H-pyrazole-4-carbonitrile and a suitable 1,2-bielectrophilic partner, such as an α-haloketone. This strategy allows for structural diversity to be introduced through the choice of both the amine component in the final step and the initial precursors for the core synthesis.
Caption: Retrosynthetic analysis of the target carboxamide.
Synthesis of the Core Scaffold
The cornerstone of this entire process is the efficient and regioselective construction of the fused pyrazolo[1,5-a]pyrazine ring system. This is achieved through a two-stage process: synthesis of a versatile aminopyrazole precursor followed by a crucial cyclocondensation reaction.
Stage 1: Synthesis of the 5-Amino-1H-pyrazole-4-carbonitrile Precursor
The 5-aminopyrazole building block is a common and highly versatile intermediate for the synthesis of various fused pyrazole heterocycles.[12][13] A reliable method for its preparation involves the condensation of malononitrile with a suitable reagent, followed by cyclization with hydrazine. A particularly effective route starts from commercially available materials and proceeds through an enamine intermediate.
Workflow: Synthesis of Aminopyrazole Precursor
Caption: Workflow for the synthesis of the key aminopyrazole intermediate.
Causality Behind Choices:
-
Acetic Anhydride: Serves as both a coupling agent and a dehydrating agent for the initial amide formation.
-
Dimethylformamide-dimethylacetal (DMF-DMA): A highly reactive and efficient reagent for forming the enamine intermediate, which is crucial for activating the methylene group for subsequent cyclization.
-
Hydrazine Hydrate: The quintessential reagent for forming the pyrazole ring from a 1,3-dicarbonyl equivalent. It acts as a 1,2-dinucleophile, attacking the enamine and nitrile carbons to form the 5-membered ring.
Stage 2: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrazine Core
This is the pivotal step where the fused bicyclic system is forged. The reaction involves the condensation of the 5-aminopyrazole with an α-haloketone. The mechanism proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto the carbonyl carbon of the α-haloketone, followed by an intramolecular SN2 reaction to close the pyrazine ring.
Mechanism: Pyrazolo[1,5-a]pyrazine Ring Formation
Caption: Key mechanism for the formation of the fused ring system.
Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrazine Core
This protocol is a representative example and may require optimization for specific substrates.
-
Reagent Preparation: To a solution of 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in ethanol (10 mL/mmol) is added sodium bicarbonate (2.5 eq).
-
Addition of Electrophile: The appropriate α-haloketone (e.g., 2-bromo-1-phenylethan-1-one) (1.1 eq) is added portion-wise to the stirred suspension at room temperature.
-
Reaction: The mixture is heated to reflux (approx. 78 °C) and monitored by Thin Layer Chromatography (TLC) until consumption of the starting aminopyrazole is complete (typically 4-8 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrazine-3-carbonitrile.
Trustworthiness of the Protocol: This protocol incorporates a weak base (sodium bicarbonate) to neutralize the HBr generated during the SN2 cyclization, preventing protonation of the aminopyrazole and potential side reactions. The use of a protic solvent like ethanol facilitates the reaction, and standard work-up and purification techniques ensure the isolation of a clean product.
Functionalization to Target Carboxamides
With the core scaffold in hand, the final steps involve converting the C3-nitrile into a carboxylic acid and subsequently coupling it with a diverse range of amines.
Hydrolysis of the Nitrile to Carboxylic Acid
The nitrile group at the C3 position serves as a robust and stable precursor to the carboxylic acid. It can be efficiently hydrolyzed under either acidic or basic conditions.
Table 1: Comparison of Nitrile Hydrolysis Conditions
| Condition | Reagents & Solvent | Temperature | Typical Time | Pros & Cons |
| Acidic | 6M HCl or conc. H₂SO₄ in H₂O/Dioxane | Reflux | 12-24 h | Pro: Simple work-up. Con: Harsh conditions may not be suitable for sensitive substrates. |
| Basic | 10-20% aq. NaOH or KOH in EtOH/H₂O | Reflux | 6-18 h | Pro: Generally faster. Con: Requires careful acidic work-up to protonate the carboxylate. |
Amide Coupling
The formation of the final amide bond is arguably the most critical step for generating a library of derivatives. Modern peptide coupling reagents provide a mild, efficient, and reliable method for this transformation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred for their high reactivity and low rates of side reactions.
Workflow: Final Amide Coupling
Caption: General workflow for the final amide coupling step.
Experimental Protocol: HATU-Mediated Amide Coupling
-
Activation: To a solution of the pyrazolo[1,5-a]pyrazine-3-carboxylic acid (1.0 eq) in anhydrous DMF (5 mL/mmol) under a nitrogen atmosphere, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.
-
Reaction: Continue stirring at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aq. LiCl solution (to remove DMF), 1M HCl, saturated aq. NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization to yield the final pyrazolo[1,5-a]pyrazine-3-carboxamide derivative.
Causality Behind Choices:
-
HATU: An efficient coupling reagent that forms a highly reactive activated ester, minimizing racemization if chiral amines are used.
-
DIPEA: A non-nucleophilic organic base used to mop up the acid formed during the reaction and to maintain a basic pH, which is optimal for the coupling process.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and intermediates without interfering with the reaction.
Conclusion
The synthetic strategy detailed in this guide provides a robust and highly adaptable platform for the synthesis of novel pyrazolo[1,5-a]pyrazine-3-carboxamide derivatives. By leveraging a modular approach that separates the construction of the core scaffold from the final amide diversification step, researchers can efficiently generate libraries of compounds for biological screening. The rationale provided for the selection of reagents and reaction conditions is grounded in established principles of organic chemistry, ensuring a high probability of success. The exploration of this underrepresented heterocyclic system holds significant promise for the discovery of next-generation therapeutics.
References
-
Al-Zaydi, K. M. (2005). Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides as potential non benzodiazepine hypnotics. Semantic Scholar. [Link]
-
Dolan, M. E., et al. (n.d.). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Li, Y., et al. (2020). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Infectious Diseases. [Link]
-
Ong, H. W., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ChemRxiv. [Link]
-
Ong, H. W., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]
-
Mugnaini, C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. ARKIVOC. [Link]
-
Abdel-Aziz, H. A., et al. (2017). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. ResearchGate. [Link]
-
Reddy, T. S., et al. (2018). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. The Journal of Organic Chemistry. [Link]
-
Rojas-Le-Fort, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Rojas-Le-Fort, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. [Link]
-
Wang, S., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry. [Link]
-
Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. [Link]
-
Gummadi, S. B., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]
-
Matiychuk, V., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[8][12][14]triazino[2,3-c]quinazolines. Molecules. [Link]
-
Matiychuk, V., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[8][12][14]triazino[2,3-C]quinazolines. Preprints.org. [Link]
-
ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidines marketed drugs. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Pyrazolo[1,5-a]pyrazine-3-carboxamide Scaffold: Mechanistic Insights and Biological Activity in Kinase Inhibition
Executive Summary
The pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold has emerged as a highly versatile and potent pharmacophore in modern medicinal chemistry. Characterized by its rigid bicyclic core and favorable hydrogen-bonding profile, this scaffold serves as an ideal ATP-competitive hinge-binder in various kinase domains. This technical guide explores the causal mechanisms, biological activities, and self-validating experimental workflows associated with this scaffold, focusing primarily on its role in inhibiting Janus Kinases (JAKs), Casein Kinase 1 (CK1δ/ε), and Rho-associated protein kinase (ROCK).
Mechanistic Targets and Biological Activity
Janus Kinase (JAK) Family Inhibition
Cytokines regulate immune and inflammatory responses, but their receptors (Type I and II) lack intrinsic enzymatic activity[1]. They rely entirely on the Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) for signal transduction[1]. Upon cytokine binding, JAKs cross-phosphorylate and subsequently phosphorylate STAT proteins, which dimerize and translocate to the nucleus to drive gene transcription[1].
Pyrazolo[1,5-a]pyrazine derivatives have been engineered to disrupt this obligatory signaling cascade by occupying the ATP-binding pocket of JAKs[1]. Recent structural optimizations have yielded compounds with exceptional potency and selectivity profiles. For instance, specific derivatives demonstrate single-digit nanomolar efficacy against JAK1 (IC50 = 3.0 nM), JAK2 (IC50 = 8.5 nM), and TYK2 (IC50 = 7.7 nM), while maintaining a high selectivity margin against JAK3 (IC50 = 629.6 nM)[2]. By halting STAT3 phosphorylation, these inhibitors are highly effective in mitigating hyper-inflammatory states[2].
Caption: Mechanism of action of Pyrazolo[1,5-a]pyrazine inhibitors on the JAK/STAT signaling pathway.
Casein Kinase 1 (CK1δ/ε) Inhibition
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide variant has been heavily investigated as a targeted inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε)[3]. CK1 isoforms are critical regulators of Wnt/β-catenin signaling, DNA repair, and circadian rhythms. Overactive CK1 signaling is a known driver in various malignancies, including pancreatic tumor cell growth[4].
Because the ATP-binding pockets of serine/threonine kinases like CK1 are highly conserved, achieving selectivity is notoriously difficult. However, the tetrahydro- variant of this scaffold provides unique conformational flexibility, allowing it to exploit specific hydrophobic sub-pockets in CK1δ/ε. Optimized compounds in this class exhibit ultra-potent IC50 values ranging from 0.01 to 10 nM against both CK1ε and CK1δ[3].
Rho-associated Protein Kinase (ROCK) Inhibition
ROCK and its upstream activator RhoA are ubiquitously expressed and govern actin cytoskeletal organization, cell migration, and smooth muscle contraction[5]. Activated ROCK phosphorylates the myosin-binding subunit of myosin light chain phosphatase, inhibiting the phosphatase and forcing sustained cellular contraction[5].
Spirocycloheptane-linked pyrazolo[1,5-a]pyrazine-2/3-carboxamides have been synthesized as selective ROCK inhibitors[6]. By inhibiting ROCK, these compounds reverse smooth muscle hyper-reactivity and promote the regression of coronary constrictive remodeling[5]. This mechanism provides a strong therapeutic rationale for utilizing this scaffold in cardiovascular diseases, including hypertension, stroke, and heart failure[5][6].
Quantitative Data Summary
The following table synthesizes the biochemical potency of the pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold across its primary kinase targets.
| Target Kinase | Biological Pathway | Scaffold Variant | IC50 Range / Value | Therapeutic Indication |
| JAK1 | JAK/STAT | Pyrazolo[1,5-a]pyrazine | 3.0 nM | Autoimmune / Inflammation |
| JAK2 | JAK/STAT | Pyrazolo[1,5-a]pyrazine | 8.5 nM | Autoimmune / Inflammation |
| TYK2 | JAK/STAT | Pyrazolo[1,5-a]pyrazine | 7.7 nM | Autoimmune / Inflammation |
| JAK3 | JAK/STAT | Pyrazolo[1,5-a]pyrazine | 629.6 nM | Off-target (Selectivity marker) |
| CK1δ/ε | Wnt / Circadian | 4,5,6,7-tetrahydro variant | 0.01 - 10 nM | Oncology (e.g., Pancreatic) |
| ROCK | RhoA/ROCK | Spirocycloheptane-linked | Low nM | Cardiovascular / Smooth Muscle |
Experimental Protocols & Workflows
To ensure scientific integrity, the evaluation of these inhibitors must follow a self-validating tiered workflow. Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM). Therefore, a robust testing cascade requires both biochemical and physiologically relevant cellular assays.
Caption: Tiered screening workflow for validating kinase inhibitor efficacy and cellular target engagement.
Protocol 4.1: TR-FRET Biochemical Kinase Assay (JAK1/2)
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence assays because the time-delay measurement effectively eliminates auto-fluorescence interference from the test compounds—a primary driver of false positives in high-throughput screening.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Supplement with 1 mM DTT immediately before use.
-
Compound Dilution: Serially dilute the pyrazolo[1,5-a]pyrazine-3-carboxamide compound in 100% DMSO (10-point curve, 3-fold dilutions). Transfer to a 384-well assay plate yielding a final DMSO concentration of 1%.
-
Enzyme/Substrate Addition: Add recombinant JAK1 or JAK2 enzyme and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the kinase.
-
Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to the enzyme's apparent Km (to ensure sensitive detection of competitive inhibitors). Incubate for 60 minutes.
-
Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
-
Validation Check: Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using DMSO controls (vehicle) and a reference inhibitor (e.g., Tofacitinib). A Z'-factor > 0.5 is strictly required to validate the assay run.
Protocol 4.2: Cellular p-STAT3 Inhibition Assay (Jurkat Cells)
Causality & Rationale: To confirm that the scaffold can penetrate the cell membrane and successfully compete with intracellular ATP, target engagement is evaluated by monitoring the downstream phosphorylation of STAT3 following cytokine stimulation.
Step-by-Step Methodology:
-
Cell Preparation: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS. Serum-starve the cells for 4 hours prior to the assay to reduce basal STAT3 phosphorylation.
-
Compound Treatment: Seed cells into a 96-well plate at 2×105 cells/well. Add the test compound (serially diluted) and incubate for 1 hour at 37°C, 5% CO2.
-
Stimulation: Stimulate the cells with human IFN-α (50 ng/mL) for exactly 15 minutes to induce JAK/STAT signaling. Causality note: 15 minutes is the optimal window to capture peak transient phosphorylation before negative feedback loops (e.g., SOCS proteins) initiate.
-
Lysis & Detection: Lyse the cells using a proprietary lysis buffer supplemented with protease and phosphatase inhibitors. Quantify p-STAT3 (Tyr705) levels using an AlphaLISA immunoassay kit or quantitative Western Blot.
-
Data Processing: Normalize p-STAT3 signals against total STAT3 levels. Plot dose-response curves to determine the cellular IC50.
Conclusion
The pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold represents a privileged structure in kinase drug discovery. By systematically modifying the substituents around the core, medicinal chemists can tune the scaffold to selectively target JAKs for inflammatory diseases, CK1δ/ε for oncology, or ROCK for cardiovascular indications. The rigorous application of orthogonal biochemical and cellular assays ensures that derived compounds possess both the necessary target affinity and the pharmacokinetic properties required for clinical translation.
References
- Source: googleapis.
- Source: googleapis.
- Source: google.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
- Source: google.
- US20160016914A1 - Spirocycloheptanes as inhibitors of rock (Additional insights)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2015073763A1 - Substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives as casein kinase 1 d/e inhibitors - Google Patents [patents.google.com]
- 5. US20160016914A1 - Spirocycloheptanes as inhibitors of rock - Google Patents [patents.google.com]
- 6. US20160016914A1 - Spirocycloheptanes as inhibitors of rock - Google Patents [patents.google.com]
In Vitro Evaluation of Pyrazolo[1,5-a]pyrazine-3-carboxamide Analogs: A Technical Guide for Kinase Inhibitor Profiling
Executive Summary
The pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold has emerged as a highly privileged pharmacophore in modern targeted oncology and immunology. Characterized by its bicyclic heteroaromatic core, this structure is exceptionally adept at acting as a Type I kinase inhibitor. The nitrogen atoms within the pyrazolo-pyrazine ring system serve as ideal hydrogen bond acceptors, perfectly aligning with the highly conserved hinge region of kinases such as Janus Kinases (JAK1, JAK2, TYK2) and Bruton’s Tyrosine Kinase (BTK) [2].
This whitepaper provides an authoritative, step-by-step technical framework for the in vitro evaluation of pyrazolo[1,5-a]pyrazine-3-carboxamide analogs. By bridging biochemical affinity with cellular phenotypic validation, this guide establishes a self-validating testing cascade designed to identify lead candidates with high translational potential.
Structural Rationale & Screening Workflow
The efficacy of pyrazolo[1,5-a]pyrazine-3-carboxamides stems from their precise electrostatic interactions within the ATP-binding pocket. For instance, in BTK, the core forms a critical hydrogen bond with the backbone nitrogen of Met477, while the carboxamide moiety engages Asn484 [2]. In the JAK family, similar hinge-binding mechanics allow for single-digit nanomolar potency [1].
To systematically evaluate these analogs, a tiered in vitro workflow is required. The process moves from cell-free biochemical assays (to establish intrinsic potency) to complex cellular assays (to verify membrane permeability and functional target engagement).
Figure 1: Sequential in vitro evaluation workflow for pyrazolo[1,5-a]pyrazine-3-carboxamide analogs.
Cell-Free Biochemical Evaluation: ADP-Glo Kinase Assay
Causality of Assay Selection
Traditional radiometric assays (e.g., ^33P-ATP) pose significant safety, regulatory, and disposal challenges. To evaluate the intrinsic inhibitory potency of pyrazolo[1,5-a]pyrazine-3-carboxamides against JAK1, JAK2, and TYK2, we utilize the luminescence-based ADP-Glo™ Kinase Assay [3].
The mechanistic rationale: Because these analogs are ATP-competitive, their apparent potency ( IC50 ) is heavily dependent on the ATP concentration in the assay. ADP-Glo measures the accumulation of ADP rather than the depletion of ATP. This allows researchers to run the assay at physiological ATP concentrations (often >1 mM or at the specific kinase's Km ), preventing the artificial inflation of compound potency that plagues low-ATP assays and ensuring the data translates accurately to in vivo models.
Step-by-Step Protocol: Recombinant Kinase Inhibition
This protocol is a self-validating system: it includes a vehicle control (0% inhibition baseline) and a reference inhibitor (e.g., Tofacitinib, 100% inhibition baseline) to ensure assay robustness (Z'-factor > 0.7).
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[1,5-a]pyrazine-3-carboxamide analogs in 100% DMSO. Transfer 100 nL of each dilution into a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 1%.
-
Kinase Reaction Mixture: Dilute recombinant human JAK1 or TYK2 enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Add 5 µL of the kinase solution to the assay plate and incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix (optimized to the Km of ATP for each specific kinase isoform) to initiate the reaction. Centrifuge at 1000 x g for 1 minute.
-
Incubation: Seal the plate and incubate at 25°C for 60 minutes.
-
Kinase Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal using a multi-mode microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Cellular Target Engagement: Phospho-STAT3 Inhibition
Causality of Assay Selection
Biochemical assays confirm direct target engagement but fail to account for cellular permeability, efflux pump liability, or intracellular protein binding. Because JAK kinases directly phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, evaluating the inhibition of STAT3 phosphorylation (pSTAT3) in human cells provides a highly translatable metric of functional efficacy [1].
We select AlphaLISA over traditional Western blotting due to its homogeneous, no-wash format. Wash steps in Western blotting can cause the dissociation of reversible inhibitors or the degradation of transient phosphorylation states. AlphaLISA preserves the cellular snapshot and significantly increases throughput.
Figure 2: Mechanism of action of pyrazolo[1,5-a]pyrazine analogs inhibiting the JAK-STAT pathway.
Step-by-Step Protocol: pSTAT3 AlphaLISA in Jurkat Cells
-
Cell Plating: Seed Jurkat cells (T-lymphocyte cell line) at a density of 50,000 cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) into a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Add 10 µL of the pyrazolo[1,5-a]pyrazine-3-carboxamide analogs (10x final concentration, serially diluted) to the cells. Incubate for 1 hour to allow for cell penetration and target binding.
-
Cytokine Stimulation: Stimulate the cells by adding IFN-α (final concentration 50 ng/mL) for 15 minutes to induce robust JAK/STAT signaling.
-
Lysis: Add 25 µL of 5x AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate on a plate shaker for 10 minutes.
-
Bead Incubation: Transfer 10 µL of the lysate to a 384-well OptiPlate. Add 5 µL of Acceptor Beads conjugated to an anti-STAT3 antibody. Incubate for 1 hour in the dark.
-
Signal Generation: Add 5 µL of Streptavidin-coated Donor Beads bound to a biotinylated anti-pSTAT3 (Tyr705) antibody. Incubate for 30 minutes in the dark.
-
Detection: Read the plate on an EnVision multimode reader (excitation at 680 nm, emission at 615 nm).
Quantitative Data Synthesis
To benchmark the therapeutic potential of novel pyrazolo[1,5-a]pyrazine-3-carboxamide analogs, quantitative data from both biochemical and cellular assays must be consolidated. The table below illustrates a representative profile of optimized analogs against wild-type kinases, demonstrating the scaffold's capacity for high potency and selectivity.
Table 1: Representative In Vitro Profiling of Pyrazolo[1,5-a]pyrazine-3-carboxamide Analogs
| Compound / Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) | BTK IC50 (nM) | Cellular pSTAT3 IC50 (nM) |
| Analog A (Reversible) | 3.0 | 8.5 | 7.7 | >1000 | 23.7 |
| Analog B (Covalent) | >1000 | >1000 | >1000 | 1.2 | N/A |
| Tofacitinib (Control) | 3.2 | 4.1 | 34.0 | >1000 | 45.0 |
Note: Data synthesized from representative patent and clinical literature for pyrazolo[1,5-a]pyrazine derivatives [1]. Analog A demonstrates a pan-JAK profile, while Analog B (featuring an acrylamide warhead) demonstrates exquisite selectivity for BTK by covalently targeting Cys481 [2].
Conclusion
The in vitro evaluation of pyrazolo[1,5-a]pyrazine-3-carboxamide analogs requires a rigorous, multi-tiered approach. By utilizing physiologically relevant biochemical assays (ADP-Glo) and highly sensitive, wash-free cellular platforms (AlphaLISA), researchers can confidently establish the causality between molecular hinge-binding and phenotypic pathway inhibition. This self-validating cascade ensures that only the most robust, cell-permeant, and target-engaged candidates progress to in vivo pharmacokinetic and efficacy models.
References
- Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
- Source: PMC (National Institutes of Health)
- Title: CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof Source: Google Patents URL
Pyrazolo[1,5-a]pyrazine-3-carboxamide as a Privileged Scaffold in Medicinal Chemistry: Mechanistic Rationale, SAR, and Synthetic Workflows
Executive Summary
The pyrazolo[1,5-a]pyrazine core has emerged as a highly privileged bicyclic scaffold in modern medicinal chemistry, particularly in the design of small-molecule kinase inhibitors[1]. The strategic incorporation of a 3-carboxamide moiety onto this core transforms it into a highly directional, hydrogen-bond-donating and accepting pharmacophore. This technical guide explores the structural causality, target engagement (particularly for JAK, BTK, and DDR kinases), and synthetic methodologies that make the pyrazolo[1,5-a]pyrazine-3-carboxamide a cornerstone of contemporary drug discovery.
Structural and Electronic Rationale: The "Hinge-Binding" Paradigm
In kinase inhibitor design, the ATP-binding pocket is the primary target. The pyrazolo[1,5-a]pyrazine scaffold is electronically tailored to mimic the adenine ring of ATP, providing a superior foundation for competitive inhibition.
-
Hinge Engagement: The nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring system, coupled with the 3-carboxamide group, act as a bidentate hydrogen bond donor/acceptor pair. This allows the scaffold to form highly stable, low-energy interactions with the backbone amide residues (e.g., Methionine, Glutamate, or Aspartate) of the kinase hinge region[2].
-
Atropisomerism and Selectivity: Recent advancements have leveraged the conformational stability of substituents on the pyrazolo[1,5-a]pyrazine core to induce atropisomerism. By restricting the rotational freedom of the 3-carboxamide or adjacent aryl groups, researchers can lock the molecule into a specific 3D conformation. This "selectivity filter" drastically increases kinase specificity and reduces off-target promiscuity[3].
Target Engagement & Mechanistic Causality
The versatility of the pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold is demonstrated by its polypharmacological potential across various therapeutic targets:
-
Janus Kinases (JAK1/2/3 & TYK2): The scaffold is a potent inhibitor of the JAK/STAT pathway, which is critical in autoimmune and inflammatory diseases. The 3-carboxamide group anchors into the JAK hinge region, displacing ATP and preventing the phosphorylation of STAT proteins, thereby arresting downstream inflammatory cytokine transcription[4].
-
Bruton's Tyrosine Kinase (BTK): In the development of CNS-penetrant BTK inhibitors (e.g., for Multiple Sclerosis), the pyrazolo[1,5-a]pyrazine motif serves as a non-covalent hinge-binder that optimally positions an adjacent covalent warhead (such as an acrylamide) to irreversibly engage the Cys481 residue in the BTK active site[5].
Fig 1: Pharmacodynamic logic of pyrazolo[1,5-a]pyrazine-3-carboxamide kinase target engagement.
Structure-Activity Relationship (SAR) & Optimization Strategy
A robust SAR campaign around the pyrazolo[1,5-a]pyrazine-3-carboxamide core typically focuses on three distinct regions to balance potency, selectivity, and pharmacokinetics (PK):
-
The Hinge-Binding Core (Region 1): Modifications to the core pyrazine nitrogens generally result in a severe loss of potency due to the disruption of the primary H-bond network.
-
The 3-Carboxamide Vector (Region 2): N-substitution on the carboxamide (e.g., with trifluoroethyl or cyclopropyl groups) modulates solvent-exposed interactions. These substitutions often improve PK properties like half-life, metabolic stability, and brain penetrance without disrupting hinge binding[5].
-
C5/C6 Substitutions (Region 3): Bulky or sp3-rich groups (e.g., piperidines or morpholines) directed towards the solvent channel or the DFG-out pocket enhance selectivity and aqueous solubility[2].
Table 1: Representative SAR of Pyrazolo[1,5-a]pyrazine-3-carboxamide Derivatives
| Compound Variation | Primary Target | IC50 (nM) | Key Mechanistic Observation |
| Unsubstituted 3-carboxamide | JAK1 / JAK2 | ~15 / ~25 | Baseline hinge binding; poor overall kinome selectivity. |
| N-Trifluoroethyl-3-carboxamide | HBV / JAK | <10 | Increased metabolic stability and lipophilicity. |
| C6-Piperidyl-linked acrylamide | BTK (Cys481) | <5 | Optimal geometric positioning for covalent engagement[5]. |
| C5-Indoline substituted | DDR1 / DDR2 | <10 | Engages Type-II DFG-out conformation effectively[2]. |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biochemical validation of the pyrazolo[1,5-a]pyrazine-3-carboxamide core.
Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyrazine-3-carboxamide Core
This protocol utilizes a highly efficient activation-amidation sequence[4]. Causality Rationale: Thionyl chloride converts the highly stable carboxylic acid into a highly reactive acid chloride. The subsequent addition of aqueous ammonia (or a primary amine) acts as a strong nucleophile, driving the reaction to the thermodynamically stable carboxamide while preventing unwanted side reactions.
Step-by-Step Procedure:
-
Activation: Suspend pyrazolo[1,5-a]pyrazine-3-carboxylic acid (1.0 eq, e.g., 41.1 mmol) in neat thionyl chloride ( SOCl2 , 10 volumes).
-
Reflux: Stir and heat the suspension to reflux (approx. 75°C) under an inert nitrogen atmosphere for 7 hours.
-
Concentration: Cool the mixture to room temperature and concentrate in vacuo to remove excess SOCl2 . Azeotrope the crude residue with anhydrous toluene (2 x 30 mL) to ensure complete removal of acidic byproducts.
-
Amidation: Suspend the resultant highly reactive acid chloride intermediate in 25% aqueous ammonium hydroxide (or the desired amine in THF/DIPEA) at 0°C.
-
Isolation: Stir for 2 hours at room temperature. Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the target pyrazolo[1,5-a]pyrazine-3-carboxamide.
Fig 2: Self-validating synthetic workflow for the pyrazolo[1,5-a]pyrazine-3-carboxamide core.
Protocol 2: Biochemical Validation via TR-FRET (LanthaScreen Kinase Assay)
Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a self-validating, homogeneous assay format to quantify the displacement of an ATP-competitive tracer by the synthesized scaffold. The time-resolved nature of the assay eliminates background auto-fluorescence, ensuring high data trustworthiness[2].
Step-by-Step Procedure:
-
Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the pyrazolo[1,5-a]pyrazine-3-carboxamide compound in DMSO (100x final concentration), then dilute 1:100 in 1X Kinase Buffer.
-
Incubation: In a 384-well plate, combine 5 µL of the target kinase (e.g., JAK1 or BTK), 5 µL of the compound, and 5 µL of the LanthaScreen Kinase Tracer/Eu-anti-tag antibody mixture.
-
Equilibration: Incubate the plate in the dark at room temperature for 1 hour to allow the competitive binding equilibrium to establish.
-
Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic fit based on the 665/615 nm emission ratio.
References
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: National Institutes of Health (NIH) / PMC URL:1
-
Atropisomerism for increased kinase inhibitor selectivity (US11345707B2) Source: Google Patents URL:3
-
Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:5
-
A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: Journal of Medicinal Chemistry (ACS Publications) URL:2
-
Heteroaryl imidazolone derivatives as jak inhibitors (EP2397482A1) Source: European Patent Office URL:4
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US11345707B2 - Atropisomerism for increased kinase inhibitor selectivity - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pubs.acs.org [pubs.acs.org]
Exploring the Chemical Space of Pyrazolo[1,5-a]pyrazine-3-carboxamide: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. The pyrazolo[1,5-a]pyrazine bicyclic system, particularly when functionalized as a 3-carboxamide , has emerged as a highly versatile bioisostere for purine bases[1].
This technical guide explores the structural biology, synthetic methodologies, and therapeutic applications of the pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold. By dissecting its role as a potent hinge-binding motif in kinase inhibition (specifically targeting RET and JAK family kinases), this document provides drug development professionals with a comprehensive blueprint for leveraging this chemical space to overcome drug resistance and target complex pathologies.
Structural Biology & Molecular Rationale
The Purine Bioisostere Paradigm
The efficacy of the pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold lies in its spatial and electronic mimicry of adenine. When targeting the ATP-binding pocket of kinases, the scaffold must anchor itself to the "hinge region"—a segment of the kinase backbone connecting the N-terminal and C-terminal lobes.
Causality of Binding:
-
Hinge Anchoring: The nitrogen atoms within the pyrazine and pyrazole rings act as potent hydrogen bond acceptors. Concurrently, the 3-carboxamide group operates as a bidentate system (acting as both a hydrogen bond donor via the -NH2/-NHR group and an acceptor via the C=O carbonyl). This network perfectly complements the backbone amides and carbonyls of the kinase hinge region[1].
-
Overcoming Steric Clashes (Gatekeeper Mutations): In wild-type kinases, standard inhibitors often occupy a hydrophobic pocket adjacent to the gatekeeper residue. However, mutations such as the V804M gatekeeper mutation in RET kinase substitute a small valine with a bulky methionine, creating a steric wall that blocks traditional type I inhibitors. The compact, flat topology of the pyrazolo[1,5-a]pyrazine core allows it to bypass this methionine side chain, maintaining high-affinity binding without steric hindrance[1].
RET kinase signaling pathway and the mechanism of pyrazolo[1,5-a]pyrazine hinge-binding inhibition.
Key Therapeutic Applications
Oncology: RET Kinase Inhibition
Rearranged during transfection (RET) kinase alterations (fusions and point mutations) are primary oncogenic drivers in non-small cell lung cancer (NSCLC) and medullary thyroid cancer. Array Biopharma successfully patented a series of pyrazolo[1,5-a]pyrazine derivatives specifically engineered to target resistant cancers[1]. These compounds demonstrated single-digit nanomolar potency against both wild-type RET and the highly resistant V804M mutant, as well as in HEK293 cells expressing the KIF-5B-RET fusion protein[1].
Immunology & Inflammation: JAK Family Inhibition
Beyond oncology, the scaffold has proven highly effective in modulating the immune system. Zhejiang Hisun Pharmaceutical developed pyrazolo[1,5-a]pyrazine derivatives acting as potent, anti-inflammatory Janus kinase (JAK) inhibitors[1][2]. These compounds exhibited exceptional selectivity and single-digit nanomolar inhibition against JAK1, JAK2, and TYK2, while sparing JAK3, thereby minimizing off-target immunosuppressive toxicities[1].
Quantitative Data Summary
The following table synthesizes the comparative kinase inhibition profile of leading pyrazolo[1,5-a]pyrazine derivatives based on recent patent literature[1][2]:
| Target Kinase | Mutation Status | Developer / Source | Compound Designation | IC₅₀ (nM) |
| RET | Wild Type (WT) | Array Biopharma | Compound 35 | 3.9 |
| RET | V804M (Gatekeeper) | Array Biopharma | Compound 36 | 5.8 |
| RET | V804M (Gatekeeper) | Array Biopharma | Compound 37 | 9.0 |
| JAK1 | Wild Type | Zhejiang Hisun | Compound 34 | 3.0 |
| JAK2 | Wild Type | Zhejiang Hisun | Compound 34 | 8.5 |
| TYK2 | Wild Type | Zhejiang Hisun | Compound 34 | 7.7 |
| JAK3 | Wild Type | Zhejiang Hisun | Compound 34 | 629.6 |
Synthetic Chemistry & Experimental Protocols
Constructing the pyrazolo[1,5-a]pyrazine core requires precise control over ring closure and dehydration. A highly efficient, self-validating one-pot protocol starting from commercially available pyrazole-3-carboxylic acids has been established to construct this scaffold[3].
Experimental Protocol: One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold
Rationale for Reagent Selection: 1,1'-Carbonyldiimidazole (CDI) is utilized for the initial activation of the carboxylic acid rather than harsher reagents (like thionyl chloride) to prevent unwanted side reactions with the sensitive pyrazole nitrogen. The subsequent use of aqueous HCl in dioxane drives both the deprotection of the acetal and the thermodynamically favored dehydration to achieve full aromatization[3].
Step-by-Step Methodology:
-
Activation: Dissolve the starting pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous 1,4-dioxane. Add CDI (1.2 equiv) and stir the mixture at 50°C for 30 minutes to form the active acyl imidazole intermediate.
-
Amide Coupling: To the activated mixture, add 2,2-dimethoxyethanamine (1.1 equiv) dropwise. Maintain the reaction at 50°C for an additional 1 hour to yield the intermediate azolocarboxamidoacetal.
-
Ring Closure & Hydrolysis: Introduce concentrated aqueous HCl directly into the reaction vessel (dioxane/HCl mixture). Stir at room temperature for 15–30 minutes to hydrolyze the dimethyl acetal into an aldehyde.
-
Dehydration/Aromatization: Elevate the temperature to reflux (approx. 100°C) for 2.5 to 5 hours. The acidic conditions catalyze the intramolecular nucleophilic attack of the pyrazole nitrogen onto the newly formed aldehyde, followed by dehydration to yield the fully aromatized pyrazolo[1,5-a]pyrazine core.
-
Isolation: Cool the mixture, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Purify via flash chromatography to isolate the core scaffold (typically >95% purity via LC-MS)[3].
-
Functionalization (3-Carboxamide Formation): If the starting material was not pre-functionalized, the C3 position can be brominated (using NBS) and subsequently subjected to palladium-catalyzed carbonylation in the presence of an amine to yield the final pyrazolo[1,5-a]pyrazine-3-carboxamide.
One-pot synthetic workflow for generating the pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold.
Conclusion
The pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold represents a triumph of rational drug design. By exploiting its geometric similarity to purines and its robust hydrogen-bonding capabilities, medicinal chemists can engineer highly selective kinase inhibitors capable of overcoming severe clinical resistance mechanisms, such as the RET V804M mutation. Coupled with facile, scalable synthetic routes, this scaffold will undoubtedly remain a critical asset in the development of next-generation oncology and immunology therapeutics.
References
- Source: google.com (Google Patents)
- Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
- Source: researchgate.
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Physicochemical Properties and Therapeutic Applications of Pyrazolo[1,5-a]pyrazine-3-carboxamide: A Comprehensive Technical Guide
Executive Summary
The pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold has emerged as a privileged bicyclic core in modern drug discovery. Characterized by its unique push-pull electronic distribution—combining a π-excessive pyrazole ring with a π-deficient pyrazine ring—this structural motif offers exceptional metabolic stability, tunable lipophilicity, and highly directional hydrogen-bonding capabilities. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and pharmacological applications, serving as a definitive guide for medicinal chemists and drug development professionals.
Structural Rationale & Physicochemical Profiling
The architectural brilliance of the pyrazolo[1,5-a]pyrazine core lies in its rigid planarity and specific vectorization of functional groups. The addition of a 3-carboxamide moiety introduces a critical hydrogen bond donor (HBD) and acceptor (HBA) pair. This specific arrangement is highly complementary to the ATP-binding hinge regions of various kinases.
From a physicochemical standpoint, managing the lipophilicity (LogP) and ionization state (pKa) of this scaffold is paramount. The pyrazine nitrogens are weakly basic, ensuring the molecule remains predominantly un-ionized at physiological pH (7.4)[1][2]. This un-ionized state is a deliberate design choice in medicinal chemistry to maximize passive membrane permeability and oral bioavailability.
Quantitative Physicochemical Summary
| Property | Value (Parent Scaffold) | Causality & Medicinal Chemistry Implication |
| Molecular Formula | C₇H₆N₄O | Represents the core unsubstituted scaffold. |
| Molecular Weight | 162.15 g/mol | Highly ligand-efficient (LE); an ideal starting point for Fragment-Based Drug Discovery (FBDD). |
| LogP (Calculated) | ~0.5 – 1.7 | Optimal lipophilicity balance. Derivatives like 4,5,6,7-tetrahydro analogs push LogP closer to 1.7, favoring lipid membrane traversal without inducing non-specific protein binding[1]. |
| pKa (Pyrazine N) | -0.7 to 2.8 | Weakly basic[2]. Ensures the core avoids lysosomal trapping (which typically plagues highly basic amines with pKa > 8) and maintains a high free-fraction in plasma. |
| TPSA | ~72.8 Ų | Topological Polar Surface Area is well within the < 90 Ų threshold required for potential Blood-Brain Barrier (BBB) penetration, crucial for neurodegenerative targets. |
| HBD / HBA Count | 1 / 3 | The 3-carboxamide provides the sole HBD, minimizing desolvation penalties while providing robust kinase hinge-binding anchors. |
Synthetic Methodologies & Mechanism
The construction of the pyrazolo[1,5-a]pyrazine-3-carboxamide architecture requires precise control over cyclization and functionalization. The most robust approach utilizes a facile one-pot, three-step protocol starting from commercially available pyrazole-3-carboxylic acids[3].
Synthesis Workflow
Figure 1: Step-by-step synthetic workflow for the Pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold.
Step-by-Step Protocol: Core Scaffold Synthesis
Expertise & Causality: This protocol is designed to prevent the premature hydrolysis of intermediates.
-
Condensation & Cyclization: Suspend pyrazole-3-carboxylic acid and the appropriate ethanamine derivative in a strictly anhydrous acidic medium (e.g., Trifluoroacetic acid in 1,4-dioxane).
-
Causality: Aqueous HCl is avoided here because the presence of water drives the equilibrium toward the hydrolysis of the intermediate, drastically reducing the yield of the bicyclic lactam[3]. Reflux for 2-5 hours.
-
-
Halogenation: Isolate the resulting pyrazolo[1,5-a]pyrazin-4(5H)-one intermediate. Suspend in neat Phosphorus Oxychloride (POCl₃) and heat to 120°C for 16 hours[4].
-
Causality: POCl₃ effectively converts the tautomeric lactam into a highly reactive imidoyl chloride (4-chloropyrazolo[1,5-a]pyrazine). This step is critical to prime the 4-position for subsequent Nucleophilic Aromatic Substitution (SNAr).
-
-
Amidation: Concentrate the mixture in vacuo to remove excess POCl₃. Azeotrope with toluene to remove residual acid. Suspend the resultant solid in 25% aqueous ammonium hydroxide (or a specific primary/secondary amine) at room temperature[5].
-
Causality: The electron-withdrawing nature of the pyrazine ring accelerates the SNAr reaction, allowing the amidation to proceed cleanly without the need for transition-metal catalysis.
-
Pharmacological Applications & Target Engagement
The pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold is a highly versatile pharmacophore utilized across multiple therapeutic areas:
-
JAK/STAT Pathway Inhibition: Derivatives act as potent inhibitors of Janus Kinases (JAK1, JAK2, JAK3, and TYK2)[4][5]. By binding competitively to the ATP pocket, they prevent STAT phosphorylation, halting the transcription of pro-inflammatory cytokines. This is highly relevant for treating rheumatoid arthritis and leukemia.
-
ROCK Inhibition: Rho-associated protein kinase (ROCK) inhibitors utilizing this scaffold demonstrate efficacy in reducing smooth muscle hyper-reactivity, offering therapeutic avenues for cardiovascular diseases, asthma, and glaucoma[6].
-
Glucosylceramide Lowering: Advanced derivatives have been synthesized to inhibit glucosylceramide synthesis or promote its catabolism. These agents are under investigation for lysosomal storage diseases (e.g., Gaucher's disease) and neurodegenerative disorders like Parkinson's disease[7].
Target Engagement Visualization
Figure 2: Mechanism of action for Pyrazolo[1,5-a]pyrazine derivatives in the JAK/STAT signaling pathway.
Experimental Protocols: Physicochemical Validation
To ensure the trustworthiness of the physicochemical data, the following protocols are designed as self-validating systems . They incorporate internal controls that immediately flag experimental failures.
Protocol A: Self-Validating HPLC Determination of LogP
Causality: Traditional shake-flask methods are prone to emulsion formation with amphiphilic carboxamides. Reversed-Phase HPLC (RP-HPLC) provides a high-throughput, reproducible alternative by correlating retention time with lipophilicity.
-
System Suitability & Calibration: Prepare a calibration mixture containing uracil (to determine the void volume, t0 ), aniline, phenol, and toluene (reference standards with known LogP values).
-
Mobile Phase Preparation: Utilize a 50:50 mixture of Methanol and 20 mM Phosphate Buffer.
-
Causality: The buffer pH MUST be adjusted to 7.4. Because the pyrazine core has a pKa < 3[1], pH 7.4 ensures the molecule is >99.9% un-ionized, measuring the true partition coefficient (LogP) rather than the distribution coefficient (LogD).
-
-
Execution: Inject the calibration mixture, followed by the pyrazolo[1,5-a]pyrazine-3-carboxamide analyte.
-
Self-Validation Check: Calculate the capacity factor ( k′=(tR−t0)/t0 ) for all peaks. Plot log(k′) vs. known LogP of the standards. The assay is only valid if the linear regression coefficient ( R2 ) is ≥0.99 . The analyte's LogP is interpolated from this validated curve.
Protocol B: Potentiometric pKa Determination
Causality: Because the expected pKa of the pyrazine nitrogen is very low (-0.7 to 2.8)[2], standard aqueous titration is insufficient due to the leveling effect of water. A co-solvent system must be used.
-
Sample Preparation: Dissolve 2 mg of the compound in a 50 mL mixture of 0.15 M KCl in Methanol/Water (varying ratios: 30%, 40%, 50% MeOH).
-
Titration: Titrate with 0.5 N standardized aqueous HCl using an automated potentiometric titrator equipped with a glass electrode.
-
Self-Validation Check: Perform a blank titration (solvent only) before and after the sample. The system validates itself by subtracting the blank curve from the sample curve (difference curve). If the difference curve does not show a distinct inflection point derivative, the electrode is failing, or the compound has precipitated.
-
Data Extrapolation: Plot the apparent pKa (psKa) measured in the co-solvent mixtures against the molar fraction of Methanol. Extrapolate the linear regression to 0% Methanol (Y-intercept) to determine the true aqueous pKa.
References
-
Gorobets, O. V., et al. "Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold." ResearchGate. URL:[Link]
- European Patent Office. "Heteroaryl imidazolone derivatives as jak inhibitors (EP 2397482 A1)." Google Patents.
- Google Patents. "Heterocyclic compound - Glucosylceramide lowering agents (US20210087186A1)." Google Patents.
- Google Patents. "Spirocycloheptanes as inhibitors of rock (US20160016914A1)." Google Patents.
Sources
- 1. 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid | 2091118-69-1 | Benchchem [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20160016914A1 - Spirocycloheptanes as inhibitors of rock - Google Patents [patents.google.com]
- 7. US20210087186A1 - Heterocyclic compound - Google Patents [patents.google.com]
Pyrazolo[1,5-a]pyrazine-3-carboxamide Derivatives as Kinase Inhibitors: From Scaffold to Cellular Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors that can selectively target specific kinases is a cornerstone of modern precision medicine. Among the myriad of heterocyclic scaffolds explored, the pyrazolo[1,5-a]pyrazine core has emerged as a "privileged structure" due to its unique three-dimensional shape and hydrogen bonding capabilities that allow for potent and selective interaction with the ATP-binding pocket of various kinases. This guide provides a comprehensive technical overview of the pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold as a platform for developing kinase inhibitors, with a particular focus on inhibitors of the Mesenchymal-Epithelial Transition factor (MET) receptor tyrosine kinase. We will delve into the rationale behind its design, synthetic strategies, structure-activity relationships (SAR), and the critical experimental protocols required for robust characterization, from initial enzymatic assays to cellular target engagement and functional outcome.
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrazine Scaffold
The pyrazine ring system is a widely utilized motif in medicinal chemistry, valued for its role as a hydrogen bond acceptor and its ability to confer favorable pharmacokinetic properties.[1] When fused with a pyrazole ring to form the pyrazolo[1,5-a]pyrazine system, it creates a rigid, planar scaffold that serves as an excellent anchor for substituents designed to interact with the distinct sub-pockets of a kinase's active site. This scaffold has been successfully employed to develop inhibitors for a range of kinases, including Janus kinases (JAKs) and RET kinase.[1]
The focus of this guide, the c-MET kinase, is a well-validated oncogene. Dysregulation of the c-MET signaling pathway, through mutation, amplification, or overexpression, promotes tumor growth, angiogenesis, and metastasis.[2][3][4] This makes it a high-priority target for therapeutic intervention. This guide uses the development of c-MET inhibitors to illustrate the workflow and scientific principles applicable to the broader development of pyrazolo[1,5-a]pyrazine-based kinase inhibitors.
Synthesis of the Core Scaffold
The successful development of any inhibitor class relies on a robust and flexible synthetic strategy that allows for the systematic exploration of chemical space. The synthesis of substituted pyrazolo[1,5-a]pyrazine derivatives can be efficiently achieved through a multi-step process, as exemplified by recent work in the field.[2]
General Synthetic Workflow
The overall strategy involves the initial formation of a substituted pyrazole ring, which is then used to construct the fused pyrazine ring system. Subsequent functionalization, typically via cross-coupling reactions, allows for the introduction of diverse chemical groups to explore structure-activity relationships.
Example Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrazine Derivative
This protocol is adapted from the synthesis of a novel c-MET inhibitor.[2] It employs a Buchwald-Hartwig cross-coupling reaction, a powerful tool in modern medicinal chemistry for forming carbon-nitrogen bonds.
Objective: To couple the 4-chloropyrazolo[1,5-a]pyrazine core with a substituted aniline.
Materials:
-
4-Chloropyrazolo[1,5-a]pyrazine
-
Substituted Aniline (e.g., 4-((6-(trifluoromethyl)pyridin-3-yl)oxy)aniline)
-
Sodium tert-butoxide (NaOtBu)
-
XPhos Pd G2 (Palladium precatalyst)
-
Toluene (anhydrous)
-
Nitrogen gas supply
Step-by-Step Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel, add the substituted aniline (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to the vessel.
-
Atmosphere Inerting: Sparge the resulting mixture with nitrogen gas for 10 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: Add 4-chloropyrazolo[1,5-a]pyrazine (1.0 eq) and sodium tert-butoxide (2.3 eq).
-
Further Inerting: Sparge the mixture with nitrogen for an additional 10 minutes.
-
Catalyst Addition: Add the XPhos Pd G2 catalyst (0.02 eq) as a solid. Rinse the reactor walls with a small amount of toluene to ensure all catalyst is in the reaction mixture.
-
Reaction: Heat the reaction mixture to 70 °C and stir until reaction completion is confirmed by a suitable analytical method (e.g., LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and proceed with standard aqueous work-up and purification by column chromatography to isolate the final product.
Structure-Activity Relationship (SAR) Analysis: A Case Study in c-MET Inhibition
The strategic modification of substituents around the core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. A recent study on pyrazolopyrazine c-MET inhibitors provides an excellent dataset for understanding these relationships.[2][3]
The initial hit compound from a high-throughput screen had modest activity. The optimization process focused on modifying the aniline moiety that projects from the 4-position of the pyrazolo[1,5-a]pyrazine core, as this vector extends toward a solvent-exposed region of the c-MET ATP-binding pocket.[2]
Key SAR Insights
-
Introduction of Polarity: Replacing a simple phenyl group with a nitrile-substituted phenyl (Compound 5 ) significantly improved both enzymatic and cellular potency. This highlights the importance of balancing lipophilicity, especially when extending into solvent-exposed regions.[2]
-
Heterocyclic Scaffolds: Introducing a nitrogen atom into the phenyl ring to create a fluoropyridyl group (Compound 6 ) further enhanced activity against mutant forms of c-MET.[2]
-
Further Optimization: Additional heterocyclic substitutions on the aniline afforded Compound 7 , which showed another two-fold increase in cellular potency.[2]
Data Summary: c-MET Inhibition
The following table summarizes the SAR data for a series of pyrazolo[1,5-a]pyrazine derivatives. Potency is measured by IC50, the concentration of inhibitor required to reduce enzyme activity or cell viability by 50%.
| Compound | R Group Modification | c-MET Enzymatic IC50 (nM) | MET D1228N Cellular IC50 (nM) |
| 1 | Benzylic Ether | 100 | 1677 |
| 5 | Nitrile | 13 | 52 |
| 6 | Fluoro-pyridyl | 6 | 45 |
| 7 | Heterocyclic Aniline | 3 | 25 |
| 13 | Optimized Final Compound | <1 | 23 |
| Data adapted from J. Med. Chem. 2024, 67, 16, 14466–14477.[2] |
Key Experimental Protocols for Inhibitor Characterization
A multi-tiered approach is required to fully characterize a kinase inhibitor, moving from biochemical assays to cell-based models that more closely mimic the physiological environment.
Protocol: Cellular Potency (Anti-Proliferation Assay)
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method for determining cell viability by quantifying ATP, an indicator of metabolically active cells.[5][6]
Objective: To determine the IC50 value of a test compound in a cancer cell line known to be dependent on c-MET signaling (e.g., A549 lung cancer cells).
Materials:
-
A549 cells
-
Culture medium (e.g., DMEM + 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates suitable for luminescence
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Step-by-Step Procedure:
-
Cell Seeding: Seed A549 cells into an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of the test compound in culture medium. A typical final concentration range would be 10 µM to 0.1 nM. Remember to include a vehicle control (DMSO only).
-
Cell Treatment: Add the diluted compounds to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37 °C, 5% CO2).[7]
-
Assay Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol: Target Engagement (Western Blot for Phospho-c-MET)
To confirm that the observed anti-proliferative effect is due to the inhibition of the intended target, it's crucial to measure the phosphorylation status of c-MET and its downstream effectors.
Objective: To assess the dose-dependent inhibition of c-MET phosphorylation in cells treated with a test compound.
Materials:
-
A549 cells
-
Test compound
-
Hepatocyte Growth Factor (HGF) for stimulation
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies).[9][10]
-
Primary antibodies: Rabbit anti-phospho-c-MET (Tyr1234/1235), Rabbit anti-total c-MET, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated anti-rabbit secondary antibody.
-
ECL detection reagent and imaging system.
Step-by-Step Procedure:
-
Cell Treatment: Seed A549 cells and grow until ~80% confluent. Serum starve the cells overnight. Pre-treat cells with various concentrations of the test compound for 2 hours.
-
Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-MET phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-MET, diluted in 5% BSA/TBST) overnight at 4 °C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step.
-
Detection: Apply ECL reagent and capture the chemiluminescent signal with an imager.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed for total c-MET and a loading control like GAPDH.[10]
Signaling Pathway Context
Understanding the signaling network in which the target kinase operates is vital for interpreting experimental results and predicting potential resistance mechanisms. The binding of HGF to c-MET induces receptor dimerization and trans-autophosphorylation of key tyrosine residues in its kinase domain (Y1234, Y1235).[11] This activation triggers multiple downstream signaling cascades critical for cell proliferation, survival, and motility.[12]
As the diagram illustrates, activated (phosphorylated) c-MET serves as a docking site for adaptor proteins that initiate key pathways like the PI3K/AKT/mTOR axis (promoting survival and proliferation) and the RAS/RAF/MEK/ERK (MAPK) pathway (promoting proliferation and motility).[2][12] A potent pyrazolo[1,5-a]pyrazine inhibitor blocks the ATP-binding site, preventing autophosphorylation and shutting down these downstream signals, ultimately leading to reduced cancer cell proliferation and survival.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold represents a highly versatile and effective platform for the design of potent and selective kinase inhibitors. Through systematic medicinal chemistry efforts guided by robust biochemical and cellular assays, this scaffold has yielded promising drug candidates targeting critical oncogenes like c-MET. The case study presented here demonstrates a clear path from hit identification to a well-characterized lead compound, highlighting the importance of integrating synthetic chemistry with rigorous biological evaluation.
Future research will likely focus on further optimizing the pharmacokinetic properties of these derivatives to enhance oral bioavailability and brain penetration, which is critical for treating metastatic disease.[2][3] Additionally, as resistance to targeted therapies remains a clinical challenge, the development of next-generation pyrazolo[1,5-a]pyrazine inhibitors that can overcome known resistance mutations will be a key priority for drug discovery programs.
References
-
Journal of Medicinal Chemistry. (2024). Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. Available at: [Link]
-
PubMed. (2024). Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. Available at: [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Services. Available at: [Link]
-
ACS Publications. (2024). Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation of the c-Met signaling pathway suggested in.... Available at: [Link]
-
ResearchGate. (n.d.). Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy | Request PDF. Available at: [Link]
-
Wikidoc. (2018). c-Met. Available at: [Link]
-
PMC - NIH. (n.d.). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3- carboxamides as potential non benzodiazepine hypnotics. Available at: [Link]
-
PubMed. (2003). Discovery of a potent and selective series of pyrazole bacterial methionyl-tRNA synthetase inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). The schematic diagram of HGF/c-MET signal transduction pathway. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. Available at: [Link]
-
PMC - NIH. (n.d.). An overview of the c-MET signaling pathway. Available at: [Link]
-
Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Available at: [Link]
-
ResearchGate. (2017). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents | Request PDF. Available at: [Link]
-
ACS Publications. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][3][5]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. Available at: [Link]
-
ARKAT USA. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Available at: [Link]
-
PMC - NIH. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available at: [Link]
-
ResearchGate. (n.d.). Western blotting for c-Met, phosphorylated c-Met and selected.... Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Available at: [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]
-
PMC - NIH. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
-
MDPI. (2020). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [nld.promega.com]
- 6. promega.com [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocols for the Synthesis of Pyrazolo[1,5-a]pyrazine-3-carboxamide
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
The pyrazolo[1,5-a]pyrazine scaffold is a privileged bicyclic heteroaromatic system in modern drug discovery. Its unique physicochemical properties—such as its ability to act as a rigid hydrogen-bond acceptor/donor framework—make it highly valuable in the design of Janus Kinase (JAK) inhibitors [2], Rho-associated protein kinase (ROCK) inhibitors [3], and novel antiviral therapeutics.
While de novo cyclization strategies starting from pyrazole-3-carboxylic acids or N-propargyl pyrazoles have been heavily documented [1], the most robust and operationally simple method for generating the pyrazolo[1,5-a]pyrazine-3-carboxamide core relies on the late-stage amidation of the commercially available precursor, pyrazolo[1,5-a]pyrazine-3-carboxylic acid (CAS: 53902-76-4).
Converting this carboxylic acid to a primary carboxamide requires activation of the carboxylate carbon to facilitate nucleophilic acyl substitution by an ammonia source. Depending on the scale of the synthesis and the presence of sensitive functional groups on substituted analogs, chemists must choose between harsh, highly scalable acid chloride formation or mild, peptide-coupling methodologies.
Amidation Pathway Visualization
The following diagram illustrates the three primary synthetic workflows for generating the target carboxamide, highlighting the mechanistic intermediates and reagent choices.
Figure 1: Synthetic pathways for the amidation of pyrazolo[1,5-a]pyrazine-3-carboxylic acid.
Experimental Protocols
Protocol A: Thionyl Chloride-Mediated Amidation (Scale-Up Optimized)
This protocol is the industry standard for multi-gram scale-up [2]. It leverages thionyl chloride ( SOCl2 ) to form a highly electrophilic acid chloride intermediate.
Causality & Expert Insight: The critical step in this protocol is the azeotropic removal of excess SOCl2 using toluene. If unreacted SOCl2 is introduced to the aqueous ammonium hydroxide, it will react violently, generating massive amounts of HCl and SO2 gas. This not only poses a safety hazard but also acidifies the reaction mixture, protonating the ammonia and halting the nucleophilic acyl substitution.
Step-by-Step Procedure:
-
Activation: Suspend pyrazolo[1,5-a]pyrazine-3-carboxylic acid (1.0 eq, e.g., 6.70 g, 41.1 mmol) in neat thionyl chloride (50 mL).
-
Reflux: Stir the suspension and heat to reflux (approx. 80 °C) under an inert nitrogen atmosphere. Maintain reflux for 5–7 hours until the suspension transitions into a clear solution, indicating complete conversion to the acid chloride.
-
Concentration: Cool the reaction to room temperature and concentrate in vacuo to remove the bulk of the SOCl2 .
-
Azeotropic Distillation: Resuspend the crude residue in anhydrous toluene (30 mL) and concentrate in vacuo. Repeat this step twice to ensure the complete removal of residual SOCl2 and HCl .
-
Amidation: Cool the resulting solid in an ice bath (0 °C). Slowly and carefully suspend the solid in 25% aqueous ammonium hydroxide ( NH4OH , 50 mL). Stir vigorously for 2 hours at room temperature.
-
Workup: The target pyrazolo[1,5-a]pyrazine-3-carboxamide typically precipitates as a solid from the basic aqueous mixture. Isolate the product via vacuum filtration, wash with cold water (2 x 20 mL) and cold diethyl ether (20 mL), and dry under high vacuum.
Protocol B: HATU-Mediated Amidation (Library Synthesis / Mild Conditions)
For late-stage functionalization or when the pyrazolo[1,5-a]pyrazine core contains acid-sensitive substituents, uronium-based coupling reagents like HATU are preferred.
Causality & Expert Insight: Because this reaction is performed at room temperature under mildly basic conditions, it avoids the degradation of sensitive functional groups. N,N -Diisopropylethylamine (DIPEA) serves a dual purpose: it deprotonates the carboxylic acid to allow attack on the HATU reagent, and it deprotonates the ammonium chloride ( NH4Cl ) in situ to generate the free ammonia nucleophile required for the reaction.
Step-by-Step Procedure:
-
Preparation: Dissolve pyrazolo[1,5-a]pyrazine-3-carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous N,N -dimethylformamide (DMF) (5 mL).
-
Base Addition: Add DIPEA (3.0 eq, 3.0 mmol) dropwise. Stir the mixture at room temperature for 15 minutes to allow the formation of the active ester intermediate.
-
Amine Addition: Add solid ammonium chloride ( NH4Cl , 2.0 eq, 2.0 mmol) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS (look for the [M+H]+ peak corresponding to the carboxamide).
-
Workup: Quench the reaction by pouring it into saturated aqueous sodium bicarbonate ( NaHCO3 , 20 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous lithium chloride (to remove DMF) and brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, typically eluting with a gradient of 0–10% Methanol in Dichloromethane).
Quantitative Data & Protocol Comparison
To assist in selecting the appropriate methodology, the quantitative metrics and operational parameters of the standard amidation protocols are summarized below.
| Method | Reagents | Temp Profile | Reaction Time | Typical Yield | Scalability | Key Advantage |
| Acid Chloride | SOCl2 , NH4OH (aq) | 80 °C → RT | 7–12 h | 85–95% | High (>10g) | Highly cost-effective; product often requires no chromatography. |
| Uronium Coupling | HATU, DIPEA, NH4Cl | RT (20–25 °C) | 2–4 h | 75–85% | Low (<1g) | Mild conditions; excellent functional group tolerance. |
| Imidazolide | CDI, NH3 (g) or NH4OAc | 50 °C → RT | 4–6 h | 80–90% | Medium (1–10g) | Balanced profile; byproducts (imidazole, CO2 ) are easily removed. |
Table 1: Comparison of amidation strategies for pyrazolo[1,5-a]pyrazine-3-carboxylic acid.
Analytical Characterization & Troubleshooting
-
LC-MS Monitoring: The target pyrazolo[1,5-a]pyrazine-3-carboxamide will exhibit a distinct [M+H]+ ion. When using Protocol A, ensure the sample is quenched in methanol before injection; unreacted acid chloride will appear as the methyl ester artifact.
-
NMR Signatures: In 1H -NMR (DMSO- d6 ), the primary carboxamide protons will typically appear as two distinct, broadened singlets between δ 7.20 and 8.00 ppm due to restricted rotation around the C-N partial double bond. The highly deshielded pyrazine and pyrazole aromatic protons will appear downfield ( δ 8.00–9.20 ppm).
-
Troubleshooting (Low Yield in Protocol B): If the conversion is stalled when using HATU/ NH4Cl , the system may be too acidic. Ensure that a full 3.0 to 4.0 equivalents of DIPEA are used to adequately liberate free ammonia from the ammonium chloride salt.
References
-
Gorobets, N. Yu., et al. "Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold." Chemistry of Heterocyclic Compounds, vol. 49, no. 6, 2013, pp. 915-921. Available at:[Link]
- Eastwood, P. R., et al. "Heteroaryl imidazolone derivatives as jak inhibitors." European Patent Office, EP 2397482 A1, 15 Jun. 2010.
- Ladziata, V., et al. "Spirocycloheptanes as inhibitors of rock." US Patent Application, US20160016914A1, 21 Jan. 2016.
"high-throughput screening assays for Pyrazolo[1,5-a]pyrazine-3-carboxamide"
Application Note: High-Throughput Screening Assays for Pyrazolo[1,5-a]pyrazine-3-carboxamide Derivatives
Introduction: The Dual Utility of a Privileged Scaffold
The pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Recent medicinal chemistry campaigns have demonstrated its potent efficacy across two distinct therapeutic modalities: as Core Protein Allosteric Modulators (CpAMs) for the treatment of Hepatitis B Virus (HBV)[1], and as Rho-associated protein kinase (ROCK) inhibitors for cardiovascular and fibrotic diseases[2].
Because these derivatives exhibit polypharmacological potential, developing a robust, high-throughput screening (HTS) triage funnel is critical. As an assay developer, the challenge lies in differentiating the antiviral mechanism of action (capsid assembly modulation) from host-kinase off-target effects. This guide details the causal reasoning, self-validating protocols, and HTS workflows required to profile pyrazolo[1,5-a]pyrazine-3-carboxamide derivatives.
Part 1: HBV Capsid Assembly Modulation (CpAM) Profiling
Mechanistic Grounding
The HBV nucleocapsid is formed by the self-assembly of 120 dimers of the viral core protein (Cp). 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) derivatives act as CpAMs by binding to the highly conserved dimer-dimer interface of the core protein[3]. This binding thermodynamically accelerates assembly but misdirects the trajectory, resulting in either aberrant, non-functional capsid structures (Class I) or morphologically normal but empty capsids devoid of pregenomic RNA (Class II)[4]. Structural validation of this mechanism has been confirmed via X-ray crystallography (e.g., PDB: 8KHU)[5].
Mechanism of Action: Pyrazolo[1,5-a]pyrazine derivatives misdirecting HBV capsid assembly.
Protocol 1.1: Biochemical Fluorescence Quenching Assay
To screen for CpAM activity, we utilize a fluorescence quenching assay using the N-terminal assembly domain of the HBV core protein (Cp149) conjugated to a BoDIPY-FL fluorophore.
-
Causality: When Cp149 dimers assemble into an icosahedral capsid, the fluorophores are forced into close proximity, resulting in self-quenching. A decrease in fluorescence directly correlates with the extent of capsid assembly[6].
-
Self-Validation: The assay relies on a salt-dependent assembly trigger. High salt (300 mM NaCl) forces wild-type assembly (Positive Quenching Control), while low salt (50 mM NaCl) prevents assembly (Negative Control). A true CpAM will induce quenching in the low salt condition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare BoDIPY-FL-labeled Cp149 dimer at a working concentration of 2 µM in Assembly Buffer (50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT).
-
Compound Dispensing: Acoustically dispense (e.g., using an Echo 550) 50 nL of pyrazolo[1,5-a]pyrazine-3-carboxamide library compounds (in 100% DMSO) into a 384-well black, flat-bottom microplate.
-
Protein Addition: Add 10 µL of the Cp149 working solution to all wells.
-
Control Wells Setup:
-
Max Quench (100% Assembly): Add 10 µL of High-Salt Buffer (50 mM HEPES, 550 mM NaCl) to positive control wells (final NaCl = 300 mM).
-
Min Quench (0% Assembly): Add 10 µL of Assembly Buffer to negative control wells.
-
-
Incubation & Readout: Incubate the plate at room temperature for 60 minutes in the dark. Read fluorescence on a multimode reader (Excitation: 485 nm / Emission: 520 nm).
-
Data Analysis: Calculate the IC50 of assembly induction. A robust assay should yield a Z'-factor > 0.75.
Protocol 1.2: Cell-Based HBV DNA Quantification
Biochemical hits must be validated in a physiological environment. We utilize the HepAD38 cell line.
-
Causality: HepAD38 cells contain the HBV genome under the control of a tetracycline-repressible promoter. Removing tetracycline synchronizes viral replication, allowing precise temporal quantification of the compound's ability to halt viral DNA synthesis[4].
Step-by-Step Methodology:
-
Cell Seeding: Seed HepAD38 cells at 5 × 10⁴ cells/well in 96-well plates using DMEM/F12 medium without tetracycline to induce HBV replication.
-
Compound Treatment: 24 hours post-seeding, treat cells with serial dilutions of the test compounds (0.1 nM to 10 µM). Include Entecavir and BAY41-4109 as reference controls.
-
Incubation: Incubate for 6 days at 37°C, 5% CO₂, refreshing the media and compounds on day 3.
-
DNA Extraction & qPCR: Lyse the cells and extract intracellular nucleocapsid-associated HBV DNA. Quantify using TaqMan qPCR targeting the conserved HBV core region.
-
Cytotoxicity Counter-Screen: In parallel, run a CellTiter-Glo (ATP-based) assay on a duplicate plate to ensure the reduction in HBV DNA is not an artifact of host cell toxicity (CC50).
Part 2: Kinase Inhibitor (ROCK) Profiling
Because spirocycloheptane variations of the pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold have demonstrated Rho-kinase (ROCK1/2) inhibition[2], secondary profiling is mandatory to either pursue a kinase-inhibitor lead or screen out off-target effects for an antiviral lead.
Protocol 2.1: TR-FRET Kinase Assay
-
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence because it introduces a time delay before measurement, effectively eliminating the auto-fluorescence commonly associated with complex heterocyclic libraries[2].
Step-by-Step Methodology:
-
Kinase Reaction: In a 384-well low-volume plate, combine 1 nM ROCK1 or ROCK2 kinase, 100 nM fluorescein-labeled substrate (e.g., Poly GT), and the test compound in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP Initiation: Add ATP at its apparent Km value (typically 10 µM for ROCK1) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of TR-FRET detection mix containing EDTA (to stop the reaction) and a Terbium (Tb)-labeled anti-phospho antibody.
-
Readout: Read the plate using a TR-FRET compatible reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the emission ratio (520/495) to determine kinase inhibition.
Part 3: HTS Triage Workflow & Data Presentation
The integration of these assays forms a self-validating triage funnel. Compounds are first screened for their primary target (e.g., CpAM), validated in cells, counter-screened for toxicity, and finally profiled for kinase cross-reactivity.
HTS Triage Funnel: From pyrazolo[1,5-a]pyrazine library to selective lead candidate.
Quantitative Data Summary
To ensure assay robustness, reference compounds must fall within the expected historical ranges outlined below.
| Assay Type | Target | Readout Methodology | Typical Z'-Factor | Reference Compound | Expected IC50/EC50 |
| Biochemical | HBV Cp149 | Fluorescence Quenching | > 0.75 | BAY41-4109 | < 100 nM |
| Cell-Based | HBV DNA | qPCR (HepAD38) | > 0.60 | Entecavir / GLS4 | < 500 nM |
| Cell-Based | Host Cell | ATP Luminescence | > 0.80 | Puromycin | CC50 > 50 µM |
| Biochemical | ROCK1/2 | TR-FRET | > 0.80 | Y-27632 | < 50 nM |
References
-
Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Hepatitis B virus core protein Y132A mutant in complex with THPP derivatives 48 (PDB: 8KHU) RCSB Protein Data Bank URL: [Link]
-
Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy MDPI - Viruses URL:[Link]
- Spirocycloheptanes as inhibitors of ROCK (WO2016010950A1)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2016010950A1 - Spirocycloheptanes as inhibitors of rock - Google Patents [patents.google.com]
- 3. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rcsb.org [rcsb.org]
- 6. journals.asm.org [journals.asm.org]
Preclinical In Vivo Evaluation of Pyrazolo[1,5-a]pyrazine-3-carboxamide Derivatives: A Protocol Guide for Kinase Inhibition and Antiviral Efficacy
Introduction & Mechanistic Rationale
The Pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold is a highly versatile pharmacophore that has emerged as a cornerstone in modern drug discovery. Its unique physicochemical properties and rigid bicyclic structure allow it to be tuned for two highly distinct, yet equally critical, therapeutic applications: Kinase Inhibition (specifically JAK and BTK) and Antiviral Modulation (specifically Hepatitis B Virus Capsid Assembly)[1][2].
Understanding the causality behind its mechanism of action is essential for selecting the correct in vivo models:
-
Kinase Inhibition (Autoimmune/Inflammation): The pyrazolo[1,5-a]pyrazine core acts as an ideal hinge-binding motif. In Bruton's Tyrosine Kinase (BTK), it forms a critical hydrogen bond with the backbone nitrogen of Met477, orienting the carboxamide to engage Asn484[3]. In Janus Kinases (JAK1/2/3, TYK2), it competitively binds the ATP pocket, blocking downstream STAT phosphorylation and subsequent pro-inflammatory cytokine release[1].
-
HBV Capsid Assembly Modulation (CpAM): Derivatives such as 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine indole-2-carboxamides act as allosteric modulators of the HBV core protein. By acting as a molecular "wedge," they induce aberrant capsid geometry, effectively preventing the packaging of pre-genomic RNA (pgRNA) into the viral capsid[2][4].
Dual therapeutic mechanisms of the Pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold.
In Vivo Evaluation of Kinase Inhibition: The EAE Model
Because Pyrazolo[1,5-a]pyrazine-3-carboxamide derivatives potently inhibit JAK/STAT signaling (particularly IL-12 and IL-23 pathways)[1], the Experimental Autoimmune Encephalomyelitis (EAE) mouse model is the gold standard for in vivo validation. EAE is a Th1/Th17-driven model of Multiple Sclerosis.
Causality of Experimental Design: We utilize Pertussis Toxin (PTX) on Days 0 and 2. PTX is mandatory because it permeabilizes the blood-brain barrier (BBB), allowing autoreactive, MOG-specific T cells to infiltrate the central nervous system (CNS) and initiate demyelination. Without PTX, peripheral immune activation occurs, but CNS pathology is absent, rendering the model useless for evaluating neuroinflammation.
Protocol 1: EAE Induction and Therapeutic Dosing
Subjects: Female C57BL/6 mice (8-10 weeks old).
-
Emulsion Preparation: Homogenize Myelin Oligodendrocyte Glycoprotein peptide (MOG 35−55 ) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra.
-
Immunization (Day 0): Inject 100 µL of the MOG/CFA emulsion subcutaneously into the lower flanks of the mice.
-
BBB Permeabilization: Administer 200 ng of Pertussis Toxin (PTX) intraperitoneally (IP) on Day 0 and Day 2.
-
Dosing Regimen: Once mice reach a clinical score of 1.0 (typically Day 10-12), begin daily oral gavage (PO) of the Pyrazolo[1,5-a]pyrazine-3-carboxamide test compound (e.g., 10, 30, and 100 mg/kg formulated in 0.5% Methylcellulose/0.1% Tween-80).
-
Clinical Scoring: Score mice daily: 0 (Normal), 1 (Limp tail), 2 (Hind limb weakness), 3 (Partial hind limb paralysis), 4 (Complete hind limb paralysis), 5 (Moribund).
Workflow for the MOG35-55 induced EAE mouse model.
In Vivo Evaluation of Antiviral Efficacy: The AAV-HBV Model
When testing Pyrazolo[1,5-a]pyrazine-3-carboxamide derivatives as HBV Capsid Assembly Modulators[2], transient models like Hydrodynamic Injection (HDI) are insufficient. The AAV-HBV Mouse Model is required.
Causality of Experimental Design: Mice lack the human NTCP receptor, meaning they cannot be naturally infected by HBV. By packaging a 1.3-overlength HBV genome into a hepatotropic Adeno-Associated Virus (AAV8) vector, we bypass the entry step. The AAV delivers the genome directly to the nucleus of mouse hepatocytes, establishing a stable, chronic viremia that lasts for months. Furthermore, measuring intrahepatic pgRNA (rather than just serum DNA) is a critical self-validating step: since CpAMs specifically block pgRNA encapsidation, a drop in encapsidated pgRNA proves the drug is hitting its exact mechanistic target[4].
Protocol 2: AAV-HBV Transduction and Pharmacodynamic Monitoring
Subjects: Male C57BL/6 mice (6-8 weeks old).
-
Viral Transduction (Day 0): Administer 1×1011 vector genomes (vg) of rAAV8-1.3HBV via tail vein injection.
-
Viremia Confirmation (Day 21): Bleed mice via the submandibular vein. Quantify serum HBsAg, HBeAg, and HBV DNA to ensure uniform baseline viremia. Randomize mice into vehicle and treatment groups based on HBV DNA levels.
-
Dosing Regimen (Days 21-42): Administer the Pyrazolo[1,5-a]pyrazine-3-carboxamide derivative (PO, BID) for 21 consecutive days.
-
Weekly Monitoring: Collect serum weekly to monitor the kinetic decay of HBV DNA via qPCR.
-
Terminal Necropsy (Day 42): Perfuse the liver with cold PBS. Snap-freeze liver lobes for the extraction of intrahepatic encapsidated pgRNA and covalently closed circular DNA (cccDNA).
Workflow for the AAV-HBV chronic infection mouse model.
Quantitative Data Presentation & Benchmarks
To validate the efficacy of a novel Pyrazolo[1,5-a]pyrazine-3-carboxamide derivative, the in vivo results must be benchmarked against established clinical and preclinical thresholds. The table below outlines the expected baseline metrics and the target efficacy benchmarks required to declare a compound a successful lead.
Table 1: In Vivo Endpoints and Quantitative Benchmarks
Therapeutic AreaAnimal ModelPrimary Biomarker / EndpointExpected Baseline (Vehicle)Target Efficacy Benchmark (Treated)Autoimmune (MS)EAE MouseClinical Score (0-5 scale)Peak score ~3.0 - 3.5Sustained reduction to ≤ 1.5Autoimmune (MS)EAE MouseSpinal Cord Demyelination (LFB Stain)> 40% demyelinated area< 10% demyelinated areaHBV InfectionAAV-HBV MouseSerum HBV DNA (log 10 copies/mL) 107 108 copies/mL> 2.5-log 10 reductionHBV InfectionAAV-HBV MouseIntrahepatic pgRNA (Relative Exp.)1.0 (Normalized to GAPDH)< 0.2 (≥ 80% reduction)
References
- Heteroaryl imidazolone derivatives as jak inhibitors European Patent Office - EP 2397482 A1 URL
- PubMed Central (PMC)
- Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv)
- A patent review of hepatitis B virus core protein allosteric modulators (2019-present)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) - Google Patents [patents.google.com]
"crystallization techniques for Pyrazolo[1,5-a]pyrazine-3-carboxamide complexes"
An Application Guide and Protocol Manual
Abstract
The pyrazolo[1,5-a]pyrazine scaffold is a privileged N-heterocyclic system that is a cornerstone in the development of novel therapeutics and functional materials, noted for its role in kinase inhibitors and other pharmacologically active agents.[1][2] The 3-carboxamide functional group further enhances the molecular complexity and potential for specific intermolecular interactions, making the crystallization of these complexes a critical, yet challenging, step in drug development. Obtaining high-quality single crystals is essential for unambiguous structure determination via X-ray diffraction, polymorph screening, and ensuring the purity and stability of active pharmaceutical ingredients (APIs).[3][4] This guide provides a comprehensive overview of the fundamental principles and practical protocols for the successful crystallization of pyrazolo[1,5-a]pyrazine-3-carboxamide derivatives. It is designed for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and field-proven methodologies to navigate the complexities of crystallizing these specific molecular entities.
Guiding Principles: Molecular & Supramolecular Landscape
Success in crystallization is not merely procedural; it begins with a deep understanding of the molecule's intrinsic properties. The pyrazolo[1,5-a]pyrazine-3-carboxamide core possesses distinct features that dictate its behavior in solution and in the solid state.
-
The Heterocyclic Core: The fused pyrazolo[1,5-a]pyrazine ring system is largely planar, which promotes π-π stacking interactions between molecules.[5][6] The multiple nitrogen atoms act as hydrogen bond acceptors, influencing solvent interactions and the formation of stable crystal lattices.
-
The Carboxamide Moiety: This functional group is a powerful director of intermolecular assembly. It features both hydrogen bond donors (the -NH₂) and a hydrogen bond acceptor (the C=O oxygen). This duality often leads to the formation of robust and predictable hydrogen-bonding networks, such as the common amide-to-amide homodimer or extended tape-like structures (synthons).[7][8] Understanding these preferred interactions is key to selecting appropriate solvents or even co-formers for co-crystallization.[9]
-
Substituent Effects: Additional substituents on the heterocyclic core can dramatically alter the molecule's solubility, steric profile, and electronic properties. For example, halogen atoms can introduce halogen bonding, a useful interaction for crystal engineering, while bulky lipophilic groups may hinder the formation of ordered packing arrangements.[10]
A rational approach to crystallization begins with analyzing these features to predict which intermolecular forces are likely to dominate the crystal packing.
Strategic Solvent Selection: The Cornerstone of Crystallization
The choice of solvent is the most critical parameter in a crystallization experiment.[11] An ideal solvent system is one where the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[11][12] For pyrazolo[1,5-a]pyrazine-3-carboxamide complexes, which possess both polar (carboxamide) and moderately polar (heterocycle) features, a range of solvents should be screened.
Data Presentation: Solvent Selection Matrix
The following table provides a starting point for solvent screening. The choice often involves a balance between solubilizing the compound and allowing for the controlled supersaturation necessary for crystal growth.
| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity Index | Key Characteristics & Pro-Tips |
| Protic | Ethanol, Methanol, Isopropanol | 78, 65, 82 | 5.2, 6.6, 4.3 | Can act as both H-bond donors and acceptors, potentially competing with the carboxamide synthons. Useful for dissolving highly polar derivatives. Ethanol is a common choice for slow evaporation.[13][14] |
| Aprotic Polar | Acetonitrile, Acetone, Ethyl Acetate, DMF | 82, 56, 77, 153 | 6.2, 5.4, 4.3, 6.4 | Good H-bond acceptors. Acetonitrile and ethyl acetate are excellent choices for setting up vapor and liquid diffusion experiments with anti-solvents like hexanes.[10][15] DMF is a very strong solvent, often used to dissolve stubborn compounds before anti-solvent addition. |
| Aprotic Non-Polar | Toluene, Hexanes, Dichloromethane (DCM) | 111, 69, 40 | 2.4, 0.0, 3.4 | Primarily used as "anti-solvents" or "precipitants" in mixed-solvent systems. They reduce the overall solubility of the polar compound, inducing crystallization. DCM/Hexane mixtures are very common.[10] |
| Mixed Systems | DMF/Water, Ethanol/Water, DCM/Hexanes | Variable | Variable | Using a mixed solvent system is a powerful technique when no single solvent is ideal.[11] The compound is dissolved in a "good" solvent, and a miscible "poor" solvent (anti-solvent) is introduced slowly to induce supersaturation. |
Experimental Workflow: Solvent Screening Protocol
This protocol allows for the rapid, small-scale determination of promising solvent systems.
-
Preparation: Place ~5-10 mg of your pyrazolo[1,5-a]pyrazine-3-carboxamide complex into several small (e.g., 2 mL) vials.
-
Solvent Addition: To each vial, add a different candidate solvent dropwise (e.g., 50 µL at a time) while stirring or sonicating.
-
Solubility Test (Cold): Observe if the compound dissolves readily at room temperature. If it dissolves in less than ~0.5 mL, the solvent is likely too good for single-solvent crystallization but may be suitable for anti-solvent methods.
-
Solubility Test (Hot): If the compound is poorly soluble at room temperature, gently warm the vial (e.g., to 50-60°C). If the compound dissolves completely upon heating, this is a strong candidate for a cooling crystallization method.[11]
-
Cooling & Observation: Allow the heated vials to cool slowly to room temperature. Observe for the formation of crystalline precipitate. If an oil or amorphous solid forms, the solvent may be too good or the cooling rate too fast.
-
Documentation: Carefully record the solubility behavior in each solvent at both cold and hot temperatures to guide the selection of a scaled-up crystallization method.
Visualization: Decision Workflow for Crystallization Method
The results from the solvent screen can be used to select the most appropriate crystallization technique, as illustrated in the following workflow diagram.
Caption: A decision tree for selecting an appropriate crystallization method based on initial solvent screening results.
Core Crystallization Protocols
There is no single method guaranteed to produce crystals.[10] It is highly recommended to set up multiple small-scale experiments in parallel using different methods and solvent systems.
Protocol 1: Slow Evaporation
-
Principle: This is the most common and straightforward technique.[9][15] A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over time. As the solvent volume decreases, the solution becomes supersaturated, leading to nucleation and crystal growth.
-
Methodology:
-
Dissolve 10-20 mg of the compound in the minimum amount of a suitable volatile solvent (e.g., ethanol, ethyl acetate, or DCM) in a small vial.[10] Ensure the compound is fully dissolved, warming gently if necessary.
-
Filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any particulate impurities.
-
Cover the vial with parafilm or aluminum foil. Using a needle, pierce 1-3 small holes in the cover.[10] The number and size of the holes control the evaporation rate.
-
Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization cupboard).
-
Monitor the vial daily for crystal growth. This process can take anywhere from one day to several weeks.
-
-
Pro-Tips from the Field:
-
Slower is Better: Rapid evaporation often leads to amorphous powders or poor-quality crystals. If evaporation is too fast, use fewer/smaller holes or place the vial in a cooler location.
-
Oil Prevention: If an oil forms, it may be due to the compound's high solubility or the presence of impurities. Try re-dissolving the oil in a slightly larger volume of solvent and allowing it to evaporate even more slowly, or try a less-good solvent.
-
Protocol 2: Vapor Diffusion (Liquid-Vapor)
-
Principle: This is an excellent and highly controlled method for growing high-quality crystals from very small amounts of material. A concentrated solution of the compound in a "good" solvent is allowed to equilibrate with the vapor of a miscible, more volatile "poor" solvent (anti-solvent). The anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.
-
Methodology:
-
Dissolve 5-15 mg of the compound in a small volume (0.2-0.5 mL) of a relatively non-volatile "good" solvent (e.g., DMF, Toluene, DCM) in a small, open inner vial.
-
In a larger outer vial or jar, add 1-3 mL of a volatile "poor" solvent (anti-solvent) in which your compound is insoluble (e.g., hexanes, diethyl ether, pentane).
-
Carefully place the open inner vial inside the larger outer vial, ensuring the liquid levels are not in contact.
-
Seal the outer vial tightly and leave it undisturbed.
-
The anti-solvent vapor will slowly diffuse into the solution in the inner vial, causing crystals to form over several days to weeks.
-
-
Pro-Tips from the Field:
-
Solvent Choice is Key: The anti-solvent must be more volatile than the good solvent. A classic combination is DCM (good solvent) and pentane or diethyl ether (anti-solvent).
-
Avoid Contamination: Ensure the inner vial does not touch the walls of the outer vial to prevent capillary action from mixing the solvents directly.
-
Visualization: Vapor Diffusion Setup
Sources
- 1. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (PDF) Molecular structure of pyrazolo[1,5- a]pyrimidines: X-ray diffractometry and theoretical study [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. Synthesis and Crystallization of N-Rich Triazole Compounds [mdpi.com]
- 14. arts.units.it [arts.units.it]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging the Pyrazolo[1,5-a]pyrazine-3-carboxamide Scaffold in Fragment-Based Drug Design
Introduction: The Strategic Advantage of the Pyrazolo[1,5-a]pyrazine Scaffold in FBDD
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1] Instead of screening millions of large, complex molecules, FBDD utilizes a curated library of small, low-molecular-weight compounds ("fragments") to probe a target's binding sites.[2][3] These fragments, typically with molecular weights of 100 to 300 Da, may bind with weak affinity (µM to mM range), but they do so with high ligand efficiency, making them ideal starting points for optimization into potent, drug-like candidates.[2] The success of this approach hinges on two critical components: a high-quality, diverse fragment library and highly sensitive biophysical techniques to detect these weak binding events.[3][4]
The Pyrazolo[1,5-a]pyrimidine core, and specifically its Pyrazolo[1,5-a]pyrazine-3-carboxamide derivative, represents a "privileged scaffold." This class of heterocycles is frequently found in potent inhibitors of various enzyme classes, particularly kinases, making it an excellent foundation for a focused fragment library.[5][6][7][8][9] Its rigid bicyclic structure presents well-defined vectors for chemical elaboration, while the carboxamide group provides a key hydrogen bonding motif that can be crucial for anchoring the fragment in a protein's active site. This guide provides a comprehensive overview and detailed protocols for utilizing the Pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold within a modern FBDD workflow.
Figure 1: A comprehensive workflow for FBDD.
PART I: Building the Pyrazolo[1,5-a]pyrazine-3-carboxamide Fragment Library
The quality of the fragment library is paramount to the success of any FBDD campaign.[10] The goal is not just to create a collection of small molecules, but to build a diverse, soluble, and high-quality set of chemical probes based on a promising scaffold.
Rationale for Scaffold Selection
The Pyrazolo[1,5-a]pyrimidine framework is a bio-isostere of purines, allowing it to interact with a wide range of biological targets that recognize purine-like structures, most notably protein kinases.[11] Derivatives have demonstrated potent activity against targets like IRAK4, CDK9, B-Raf, and FLT3, validating the scaffold's utility in generating biologically active molecules.[5][7][12][13] The 3-carboxamide moiety provides a crucial interaction point, while positions on both the pyrazolo and pyrimidine rings offer clear vectors for synthetic elaboration during the hit-to-lead phase.
Protocol: Synthesis of a Focused Library
The synthesis of a focused library involves creating a series of analogues by modifying specific positions on the core scaffold. A general and robust method for creating the core involves the condensation of substituted aminopyrazole carboxamides with appropriate reagents like enaminonitriles.[14]
Objective: To synthesize a diverse set of Pyrazolo[1,5-a]pyrazine-3-carboxamide fragments by varying substituents at key positions.
General Synthetic Scheme: The synthesis typically starts from a 3-aminopyrazole derivative, which is reacted with a suitable partner to form the fused pyrimidine ring.[14][15]
-
Step 1: Preparation of Aminopyrazole Carboxamides.
-
Procedure: React commercially available cyanoacetic acid with a diverse set of primary or secondary amines in the presence of a coupling agent (e.g., acetic anhydride) to form cyanoacetamides.[14] These intermediates are then reacted with a hydrazine derivative to cyclize into the desired 3-aminopyrazole-4-carboxamides.[16]
-
Rationale: This step introduces the first point of diversity (the 'R' group on the carboxamide), which will probe the corresponding sub-pocket of the target protein.
-
-
Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core.
-
Procedure: The aminopyrazole carboxamides generated in Step 1 are reacted with β-keto esters or enaminonitriles in a suitable solvent (e.g., pyridine or DMF) under heat.[14][17] This cyclocondensation reaction forms the fused bicyclic pyrazolo[1,5-a]pyrimidine system.
-
Rationale: The choice of the condensation partner introduces the second and third points of diversity on the pyrimidine ring, allowing for comprehensive exploration of the chemical space around the core scaffold.
-
Protocol: Library Quality Control
Every fragment in the library must be rigorously assessed for identity, purity, and aqueous solubility to prevent false positives and ensure reliable screening data.
-
Identity and Purity Assessment:
-
Method: Analyze each fragment by LC-MS and ¹H NMR.
-
Acceptance Criteria: Purity should be >95% by LC-MS. The ¹H NMR spectrum must be consistent with the proposed structure.
-
Scientist's Note: Impurities can lead to false positives or interfere with biophysical assays. This step is non-negotiable for building a high-confidence screening deck.
-
-
Aqueous Solubility Determination:
-
Method: A common approach is to use ¹H NMR to determine solubility. A standard curve is created by measuring the NMR signal of a known concentration of the compound. The test sample is prepared by dissolving the fragment in a screening buffer (e.g., PBS with 2% DMSO-d6), centrifuging to pellet any undissolved solid, and measuring the NMR signal of the supernatant.[]
-
Acceptance Criteria: Minimum solubility of 100-200 µM in the final assay buffer is typically required for most biophysical screening techniques.
-
Rationale: Poor solubility is a primary source of artifacts in biophysical screens. Insoluble compounds can form aggregates that cause non-specific binding, leading to a high rate of false positives.
-
| Parameter | "Rule of Three" Guideline | Rationale |
| Molecular Weight (MW) | ≤ 300 Da | Ensures the fragment is small and simple, maximizing the chemical space explored.[10] |
| cLogP | ≤ 3 | Balances lipophilicity to favor aqueous solubility and reduce non-specific binding.[10] |
| H-bond Donors | ≤ 3 | Prevents excessive polarity, which can hinder cell permeability in later stages.[10] |
| H-bond Acceptors | ≤ 3 | Controls polarity and desolvation penalties upon binding.[10] |
| Rotatable Bonds | ≤ 3 | Low conformational complexity leads to a smaller entropic penalty upon binding. |
| Table 1: Physicochemical property guidelines for fragment library design. |
PART II: Primary Screening Methodologies
Because fragments bind with weak affinity, highly sensitive biophysical techniques are required for primary screening.[4][19] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are two of the most robust and widely used methods.[1]
Protocol: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technology that measures changes in refractive index at a sensor surface as molecules bind and dissociate in real-time.[2] It is highly sensitive, consumes relatively low amounts of protein, and can provide kinetic data.[20][21]
Objective: To identify Pyrazolo[1,5-a]pyrazine-3-carboxamide fragments that bind to a target protein immobilized on an SPR sensor chip.
-
Step 1: Target Immobilization.
-
Procedure: Covalently immobilize the target protein onto a carboxymethylated dextran (CM5) sensor chip via amine coupling. This involves activating the surface with EDC/NHS, injecting the protein (typically in a low ionic strength buffer like 10 mM sodium acetate, pH 4.0-5.5), and deactivating remaining active esters with ethanolamine.
-
Rationale: Covalent attachment provides a stable surface for repeated binding cycles. The target immobilization level should be optimized to detect small fragment binding while avoiding mass transport limitations.
-
-
Step 2: Fragment Screening.
-
Procedure: Inject individual fragments (or cocktails) from the library, typically at a concentration of 100-500 µM, over the immobilized target surface and a reference flow cell (an activated/deactivated surface without protein).
-
Scientist's Note: It is critical to precisely match the DMSO concentration in the running buffer and the fragment samples. Mismatches in DMSO concentration are a major source of false positives in SPR screening due to bulk refractive index changes.[20]
-
-
Step 3: Data Analysis and Hit Identification.
-
Analysis: After subtracting the reference channel signal, analyze the sensorgrams. A binding "hit" is identified by a concentration-dependent increase in the resonance unit (RU) signal upon fragment injection.
-
Hit Criteria: A fragment is typically considered a hit if it produces a reproducible and concentration-dependent binding response that is significantly above the noise level of the instrument.
-
Protocol: Primary Screening by Ligand-Observed NMR
NMR spectroscopy is an exceptionally powerful tool for FBDD because it can reliably detect very weak interactions in solution.[1][22][23] Ligand-observed methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly popular for primary screening.[10][23]
Objective: To identify fragments that bind to the target protein by observing changes in the fragments' NMR signals.
-
Step 1: Sample Preparation.
-
Procedure: Prepare samples containing the target protein (typically 10-50 µM) and a mixture (cocktail) of 5-10 fragments (each at ~100 µM) in a deuterated buffer (e.g., PBS in D₂O). A control sample containing only the fragment cocktail is also prepared.
-
Rationale: Screening in cocktails significantly increases throughput.[] The low concentration of protein relative to the fragments ensures that binding is in the fast-exchange regime.
-
-
Step 2: Acquisition of STD-NMR Spectra.
-
Procedure: Acquire two spectra. In the "on-resonance" spectrum, a selective radiofrequency pulse saturates a region of the protein's proton spectrum. In the "off-resonance" spectrum, the pulse is applied to a region where no protein signals exist.
-
Principle: If a fragment binds to the protein, the saturation from the protein's protons will be transferred to the fragment's protons via the Nuclear Overhauser Effect (NOE).[10]
-
-
Step 3: Data Analysis and Hit Identification.
-
Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Only protons of fragments that have bound to the protein (and received the saturation transfer) will appear in the resulting difference spectrum.
-
Hit Criteria: The appearance of signals in the STD difference spectrum is a clear indication of binding. The relative intensity of the signals can also provide information about which part of the fragment is in closest contact with the protein.
-
PART III: Hit Validation and Structural Characterization
A primary hit is merely a starting point. A rigorous validation cascade is essential to eliminate false positives and to characterize the binding thermodynamics and structure, providing a solid foundation for chemical optimization.[24]
Figure 2: A decision workflow for hit validation and characterization.
Protocol: Hit Confirmation with an Orthogonal Method
Objective: To confirm that hits identified in the primary screen are not artifacts of the specific technology used.
-
Procedure: If the primary screen was SPR, a selection of the top hits should be re-screened using a solution-based method like ligand-observed NMR. Conversely, if the primary screen was NMR, hits should be validated using a surface-based method like SPR.
-
Rationale: Using two different biophysical techniques with distinct physical principles greatly increases the confidence that an observed interaction is genuine.[19] For example, SPR can sometimes identify non-specific surface binders, which would not show up as hits in a solution-based NMR experiment.
Protocol: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
Objective: To accurately determine the binding affinity and thermodynamics of a validated fragment hit.
-
Step 1: Sample Preparation.
-
Procedure: Prepare the target protein (typically 20-50 µM) in the sample cell and the fragment ligand (200-500 µM) in the injection syringe. Both must be in identical, extensively dialyzed buffer to minimize heat of dilution effects.
-
Scientist's Note: Precise concentration determination of both protein and ligand is critical for accurate ITC data.
-
-
Step 2: Titration Experiment.
-
Procedure: Perform a series of small, sequential injections of the fragment solution into the protein solution. The heat change after each injection is measured relative to a reference cell.
-
-
Step 3: Data Analysis.
-
Analysis: Integrate the heat signal peaks from each injection and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., a single-site binding model) to extract the Kd, ΔH, and stoichiometry.
-
Rationale: ITC is considered the gold standard for affinity determination as it is a direct binding assay performed in solution.[4] The thermodynamic data (enthalpy vs. entropy) can provide early insights into the nature of the binding forces.
-
Protocol: Structural Characterization by X-ray Crystallography
X-ray crystallography provides an atomic-resolution picture of how a fragment binds to its target, which is invaluable for the subsequent structure-guided optimization phase.[25][26][27]
Objective: To determine the three-dimensional structure of the protein-fragment complex.
-
Step 1: Protein Crystallization.
-
Procedure: Screen a wide range of conditions (precipitants, buffers, additives) to find a condition that produces well-diffracting crystals of the target protein (apo-form).
-
-
Step 2: Obtaining the Protein-Fragment Complex Structure.
-
Method A (Soaking): Transfer apo crystals into a solution containing a high concentration (e.g., 1-10 mM) of the fragment and allow it to diffuse into the crystal.
-
Method B (Co-crystallization): Mix the protein and fragment together prior to setting up crystallization trials.
-
Rationale: Soaking is often faster and requires less protein, but may not work if the fragment binding induces a conformational change that disrupts the crystal lattice. Co-crystallization is more likely to succeed in such cases.[27]
-
-
Step 3: Data Collection and Structure Determination.
-
Procedure: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure using molecular replacement.
-
Analysis: Carefully inspect the resulting electron density map to unambiguously confirm the presence and orientation of the bound fragment.[26][28] The refined structure will reveal the specific hydrogen bonds, hydrophobic interactions, and other contacts that mediate binding.
-
PART IV: From Fragment Hit to Lead Compound
The high-resolution structural information obtained from X-ray crystallography is the catalyst for the design phase, where medicinal chemists use structure-guided principles to elaborate the initial fragment hit into a potent lead compound.
Figure 3: Key strategies for structure-guided fragment optimization.
Structure-Guided Elaboration
The goal is to add chemical functionality to the fragment core that makes new, favorable interactions with the target protein, thereby increasing binding affinity.
-
Fragment Growing: This is the most common strategy. The crystal structure reveals unoccupied sub-pockets adjacent to the bound fragment. Synthetic chemistry is then used to extend the fragment into these pockets to form new interactions.[17][29] For the Pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold, the open positions on the pyrimidine or pyrazole rings are ideal starting points for this "growing" strategy.
-
Fragment Linking: If crystallography reveals two different fragments binding in adjacent pockets, they can be chemically linked together.[30] The resulting single molecule can have an affinity that is dramatically higher than the individual fragments due to avidity effects.
Leveraging Computational Chemistry
Computational methods are a powerful ally in the optimization phase, helping to prioritize synthetic targets and reduce the number of compounds that need to be made.[30][31][32]
-
Virtual Screening: Once a binding pocket is known, computational docking can be used to screen virtual libraries of compounds to identify larger molecules that might fit.[30][33]
-
Deconstruction-Reconstruction: Known potent ligands for the target can be computationally deconstructed into fragments. These fragments, along with the experimentally identified Pyrazolo[1,5-a]pyrazine hits, can be used to reconstruct novel hybrid molecules in silico for subsequent synthesis.[30][34]
By iterating through this cycle of design, synthesis, and testing, a low-affinity fragment hit (e.g., Kd = 500 µM) can be rapidly and efficiently optimized into a highly potent lead compound (e.g., Kd < 100 nM). The Pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold provides a robust and versatile starting point for this powerful drug discovery paradigm.
References
-
Navratilova, I., & Hopkins, A. L. (2011). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Future Medicinal Chemistry, 3(14), 1809-1823. [Link]
-
Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(5), 238-242. [Link]
-
Bryan, M. C., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683-688. [Link]
-
ResearchGate. (n.d.). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery | Request PDF. [Link]
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. [Link]
-
PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]
-
Lepre, C. A., Moore, J. M., & Peng, J. W. (2004). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 389, 449-479. [Link]
-
Dahlin, J. L., et al. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Acta Universitatis Upsaliensis. [Link]
-
Bruker. (n.d.). NMR-based Fragment Screening for Drug Discovery. [Link]
-
Lavecchia, A., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6293-6306. [Link]
-
Hennig, J., & Williamson, J. R. (2022). NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. Molecules, 27(5), 1717. [Link]
-
Singh, S., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 6(8), 2206-2219. [Link]
-
Wenglowsky, S., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2773-2777. [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3505. [Link]
-
Ríos-Gutiérrez, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2686. [Link]
-
Wang, Z., et al. (2020). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Journal of Medicinal Chemistry, 63(15), 8437-8452. [Link]
-
Al-Adiwish, W. M., & El-Faham, A. (2009). Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides as potential non benzodiazepine hypnotics. Molecules, 14(7), 2546-2558. [Link]
-
Hassan, A. S., et al. (2021). a 2D and 3D binding mode of pyrazolo[1,5-a]pyrimidine-3-carboxamide... ResearchGate. [Link]
-
Lu, X., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 41-48. [Link]
-
Fiveable. (n.d.). 7.5 Fragment-based drug discovery. Medicinal Chemistry. [Link]
-
Betz, M., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Journal of Medicinal Chemistry, 55(17), 7622-7634. [Link]
-
Johnson, C. N., & Navratilova, I. (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. IntechOpen. [Link]
-
Cichy, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4945. [Link]
-
Sun, H., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5853. [Link]
-
Semantic Scholar. (n.d.). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. [Link]
-
Creative Biostructure. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]
-
Li, Q., et al. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Frontiers in Chemistry, 6, 123. [Link]
-
Vink, M., et al. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 8(11), 2329-2342. [Link]
-
ResearchGate. (n.d.). Computational Methods to Support Fragment-based Drug Discovery | Request PDF. [Link]
-
Patel, M. R., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1031-1037. [Link]
-
Cichy, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4945. [Link]
-
Das, S., et al. (2022). Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon. Organic & Biomolecular Chemistry, 20(2), 297-302. [Link]
-
Springer Nature Experiments. (n.d.). Computational Fragment-Based Drug Design. [Link]
-
Longdom Publishing. (n.d.). Computational Approaches in Fragment Based Drug Design. [Link]
-
Cruz-Monteagudo, M., et al. (2021). Development of Computational Approaches with a Fragment-Based Drug Design Strategy: In Silico Hsp90 Inhibitors Discovery. Molecules, 26(24), 7481. [Link]
-
Cichy, A., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4819. [Link]
-
Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(8), 967-980. [Link]
-
Zhang, W., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 222, 113589. [Link]
-
ResearchGate. (n.d.). Structure-based design, synthesis, and study of pyrazolo[1,5-a][2][10][12]triazine derivatives as potent inhibitors of protein kinase CK2. [Link]
-
Nie, Z., et al. (2007). Structure-based design, synthesis, and study of pyrazolo[1,5-a][2][10][12]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 17(15), 4191-4195. [Link]
-
Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1030. [Link]
-
Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]
-
Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. [Link]drug-discovery-425.htm)
Sources
- 1. NMR-based Fragment Screening for Drug Discovery | Bruker [bruker.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 4. Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery | IntechOpen [intechopen.com]
- 5. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]- | Benchchem [benchchem.com]
- 7. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives | MDPI [mdpi.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fiveable.me [fiveable.me]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 26. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. migrationletters.com [migrationletters.com]
- 29. mdpi.com [mdpi.com]
- 30. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Computational Fragment-Based Drug Design | Springer Nature Experiments [experiments.springernature.com]
- 33. longdom.org [longdom.org]
- 34. mdpi.com [mdpi.com]
Application Notes and Protocols: Pyrazolo[1,5-a]pyrazine-3-carboxamide for Treating Infectious Diseases
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Publication Date: March 7, 2026
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new anti-infective agents. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent antimicrobial and antiviral effects. This document provides a comprehensive guide to the application of pyrazolo[1,5-a]pyrazine-3-carboxamide and its derivatives in the context of infectious disease research. We will delve into the mechanism of action, provide detailed protocols for synthesis and in vitro evaluation, and present data interpretation guidelines to facilitate the discovery and development of this promising class of compounds.
Introduction: The Rise of Pyrazolo[1,5-a]pyrimidines as Anti-Infective Agents
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that offers a versatile platform for structural modification, enabling the fine-tuning of its pharmacological properties. This structural versatility allows for the exploration of a vast chemical space, leading to the identification of compounds with high potency and selectivity against various pathogens. Research has demonstrated that derivatives of this scaffold exhibit significant activity against a range of infectious agents, including drug-resistant bacteria and viruses.
The development of novel antimicrobial agents is a critical area of research due to the rapid emergence of multidrug-resistant (MDR) bacteria. Pyrazolo[1,5-a]pyrimidine derivatives have shown promise in combating these challenging pathogens. For instance, certain derivatives have displayed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to or even exceeding those of established antibiotics like ciprofloxacin and tetracycline.
In the realm of virology, the need for new antiviral therapies is equally pressing. Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as inhibitors of viral polymerases, a key enzyme in the replication of many viruses. Notably, this scaffold has been explored for its potential against Hepatitis C virus (HCV), a major global health concern.
This guide will provide researchers with the necessary tools and knowledge to effectively work with and evaluate pyrazolo[1,5-a]pyrazine-3-carboxamide derivatives in their quest for novel anti-infective therapies.
Mechanism of Action: A Multifaceted Approach to Combating Pathogens
The precise mechanism of action of pyrazolo[1,5-a]pyrazine-3-carboxamide derivatives can vary depending on the specific structural modifications and the target pathogen. However, several key molecular targets have been identified.
Inhibition of Bacterial Processes
In bacteria, some pyrazolo[1,5-a]pyrimidine derivatives have been found to interfere with essential cellular processes. For example, certain compounds have been shown to inhibit carbonic anhydrase, an enzyme crucial for bacterial metabolism and survival. Molecular docking studies have suggested that these compounds can bind to the active site of bacterial enzymes, disrupting their function.
Targeting Viral Replication
In the context of viral infections, a primary target for pyrazolo[1,5-a]pyrimidine derivatives is the viral RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of the viral genome. By inhibiting RdRp, these compounds effectively halt the viral life cycle. The general mechanism of viral replication and the points of intervention for antiviral drugs are depicted below.
Figure 1: Simplified schematic of the viral life cycle highlighting genome replication as a key target for antiviral intervention.
Synthetic Protocols: Building the Pyrazolo[1,5-a]pyrimidine Scaffold
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives typically involves a multi-step process. The general approach relies on the condensation of a substituted aminopyrazole with a suitable biselectrophilic reagent.
General Synthetic Scheme
A common synthetic route involves the reaction of a 3-aminopyrazole-4-carboxamide with a 1,3-dicarbonyl compound or its equivalent. Variations in the substituents on both the aminopyrazole and the biselectrophile allow for the generation of a diverse library of compounds.
Analytical Characterization and Profiling of Pyrazolo[1,5-a]pyrazine-3-carboxamide Scaffolds in Kinase Inhibitor Development
As the landscape of targeted therapeutics evolves, the pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold has rapidly emerged as a privileged hinge-binding chemotype in the rational design of highly selective kinase inhibitors[1][2]. Originally explored in the context of Janus kinases (JAK) and Discoidin Domain Receptors (DDR1/2) for fibrotic diseases[2][3], this bicyclic heteroaromatic system has recently demonstrated profound utility in the development of Targeted Covalent Inhibitors (TCIs), most notably for Bruton’s Tyrosine Kinase (BTK) in neuroinflammatory indications like Multiple Sclerosis (MS)[1].
Mechanistically, the pyrazolo[1,5-a]pyrazine core acts as a rigid, planar pharmacophore that inserts deeply into the ATP-binding pocket. X-ray co-crystallography reveals that the nitrogen atoms of the pyrazolo[1,5-a]pyrazine motif form critical hydrogen bonds with the backbone nitrogen of hinge residues (e.g., Met477 in BTK)[1][4]. Furthermore, the 3-carboxamide functional group is not merely a synthetic linker; it actively engages the side chain amide of adjacent residues (such as Asn484) via electrostatic interactions[1][4]. This dual-anchoring mechanism optimally positions solvent-exposed appendages—often carrying electrophilic warheads like acrylamides—to covalently modify reactive cysteines (e.g., Cys481) without inducing off-target kinome promiscuity[1].
Because these molecules are engineered for high selectivity and, in many cases, deep brain penetrance (requiring strict Central Nervous System Multiparameter Optimization, or CNS-MPO)[1][4], their analytical characterization requires a rigorous, multi-tiered approach. This guide details the analytical methodologies required to validate the structural integrity, covalent binding kinetics, and cellular target engagement of these advanced scaffolds.
Pathway Visualization: The Mechanistic Role of the Scaffold
To understand the analytical requirements, we must first map the biological causality. The diagram below illustrates how pyrazolo[1,5-a]pyrazine-based TCIs intercept the B-Cell Receptor (BCR) signaling cascade by irreversibly binding to BTK, thereby halting downstream NF-κB proliferation signals.
Fig 1: BCR pathway illustrating targeted BTK inhibition by pyrazolo[1,5-a]pyrazine scaffolds.
Analytical Workflow & Methodological Rationale
The characterization of a pyrazolo[1,5-a]pyrazine-3-carboxamide derivative moves from fundamental structural confirmation to complex physiological modeling. We do not simply measure mass; we measure the kinetics of target engagement and the thermodynamics of cellular permeability.
Fig 2: End-to-end analytical workflow for characterizing pyrazolo[1,5-a]pyrazine-based inhibitors.
Table 1: Quantitative Analytical Parameters and Acceptance Criteria
| Analytical Modality | Parameter | Target Metric / Acceptance Criteria | Mechanistic Rationale |
| UPLC-HRMS | Purity & Exact Mass | >95% purity; Mass error < 3 ppm | Ensures the nitrogen-rich core is free of regioisomeric synthesis byproducts or oxidative degradation. |
| Intact Protein MS | Adduct Stoichiometry | 100% occupancy at 1:1 ratio | Validates that the electrophilic warhead binds only the target cysteine, ruling out promiscuous labeling. |
| In Vitro ADME | Kinetic Solubility | > 50 µg/mL (pH 7.4) | The planar nature of the scaffold can induce π−π stacking; optimization of sp3-rich linkers is required to prevent aggregation[1][2]. |
| PAMPA / MDCK | Permeability ( Papp ) | > 10 × 10−6 cm/s | High permeability is essential for CNS targets. The scaffold's low H-bond donor count (often 0-1) drives this[1][4]. |
| NanoBRET | Cellular IC50 | < 10 nM | Confirms that the molecule successfully crosses the lipid bilayer and outcompetes high intracellular ATP concentrations (1-5 mM). |
Step-by-Step Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes built-in controls to distinguish true mechanistic action from assay artifacts.
Protocol A: Covalent Adduct Mapping via Intact Mass Spectrometry
Purpose: To confirm the irreversible, 1:1 stoichiometric binding of the pyrazolo[1,5-a]pyrazine-3-carboxamide TCI to the target kinase (e.g., BTK). Causality: Biochemical fluorescence assays only measure enzyme inhibition, which can be achieved via reversible orthosteric binding. Intact mass spectrometry directly observes the covalent bond formation by measuring the molecular weight shift of the entire protein.
Materials:
-
Recombinant Kinase Domain (e.g., BTK, 0.5 mg/mL in 20 mM HEPES, pH 7.5).
-
Test Compound (10 mM stock in DMSO).
-
Self-Validation Control: A saturated analog of the test compound (e.g., propionamide instead of acrylamide) which can bind the hinge but cannot form a covalent bond.
Step-by-Step Procedure:
-
Incubation: Dilute the recombinant kinase to 2 µM in assay buffer. Add the test compound to a final concentration of 10 µM (5x molar excess). Prepare a parallel reaction with the saturated control compound.
-
Time-Course Sampling: Incubate at 25°C. Extract 10 µL aliquots at t=0,15,30,60, and 120 minutes.
-
Quenching: Quench the reaction by adding 10 µL of 1% formic acid to denature the protein and halt binding kinetics.
-
Desalting & LC-MS Analysis: Inject the quenched samples onto a C4 analytical column (e.g., Waters MassPREP) coupled to a Time-of-Flight (TOF) mass spectrometer. Elute using a rapid 3-minute gradient of 5% to 90% Acetonitrile (with 0.1% Formic Acid).
-
Deconvolution: Use maximum entropy deconvolution software (e.g., Biopharma Compass) to convert the multiply charged envelope into a zero-charge intact mass.
-
Data Interpretation:
-
Expected Result: The apo-protein mass (e.g., 33,000 Da) should cleanly shift to [apo-protein + test compound mass] over the 120-minute time course.
-
Validation: The saturated control must show no mass shift, proving that the adduct is driven by targeted covalent modification, not non-specific hydrophobic aggregation in the MS source.
-
Protocol B: Cellular Target Engagement (NanoBRET Assay)
Purpose: To quantify the binding affinity of the compound to the target kinase within the physiological environment of a living cell. Causality: The pyrazolo[1,5-a]pyrazine scaffold is highly lipophilic. While it may show picomolar potency in a cell-free biochemical assay, it must overcome cellular efflux pumps (like MDR1) and compete with millimolar intracellular ATP[1]. NanoBRET relies on Bioluminescence Resonance Energy Transfer to measure true intracellular occupancy.
Materials:
-
HEK293 cells transiently transfected with a Kinase-NanoLuc fusion plasmid.
-
Cell-permeable fluorescent tracer (e.g., Promega NanoBRET Tracer).
-
Self-Validation Control: Untransfected HEK293 cells (to establish background luminescence) and a known reference inhibitor (e.g., [1]).
Step-by-Step Procedure:
-
Cell Preparation: Plate HEK293 cells expressing the Kinase-NanoLuc fusion protein in a 384-well white plate at a density of 1×104 cells/well. Incubate overnight at 37°C, 5% CO2 .
-
Tracer Addition: Add the fluorescent tracer at a concentration equivalent to its Kd (determined empirically, typically 0.5-1.0 µM).
-
Compound Dosing: Dispense the pyrazolo[1,5-a]pyrazine-3-carboxamide test compound in a 10-point, 3-fold dilution series (e.g., from 10 µM down to 0.5 nM).
-
Equilibration: Incubate the cells for 2 hours. Causality note: 2 hours is critical for TCIs to allow the irreversible covalent bond to reach maximum occupancy.
-
Substrate Addition & Readout: Add the NanoBRET Nano-Glo Substrate. Immediately read the plate on a luminescence microplate reader equipped with dual filters (460 nm for donor, 618 nm for acceptor).
-
Data Analysis: Calculate the milliBRET (mBRET) ratio: (Acceptor618/Donor460)×1000 . Plot the mBRET ratio against the log of the compound concentration to determine the cellular IC50 . A successful pyrazolo[1,5-a]pyrazine-based CNS candidate will typically exhibit a cellular IC50 of < 10 nM, confirming excellent membrane permeability and target engagement[1].
References
-
Himmelbauer, M. K., et al. (2024). "Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis." Journal of Medicinal Chemistry, 67(10), 8122-8140.[Link]
-
Carzaniga, L., et al. (2026). "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF." Journal of Medicinal Chemistry.[Link]
-
Al-Karmalawy, A. A., et al. (2024). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)." Expert Opinion on Therapeutic Patents, PMC10848149.[Link]
Sources
- 1. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrazine-3-carboxamide Amidation
Welcome to the Technical Support Center for late-stage functionalization of pyrazolo[1,5-a]pyrazine scaffolds. The pyrazolo[1,5-a]pyrazine core is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., JAK, ROCK, and PI3K)[1][2]. Amidation at the 3-position is a critical workflow in synthesizing these active pharmaceutical ingredients (APIs). However, researchers often encounter issues such as poor substrate solubility, steric hindrance, and epimerization of chiral amines.
This guide provides field-proven methodologies, quantitative data, troubleshooting steps, and FAQs to help you optimize your amidation workflows with high scientific rigor.
Section 1: Experimental Workflow Visualization
The following decision matrix outlines the optimal coupling strategy based on your specific substrate constraints (e.g., steric hindrance, chirality).
Workflow for optimizing pyrazolo[1,5-a]pyrazine-3-carboxamide amidation conditions.
Section 2: Self-Validating Protocol (Low-Epimerization Amidation)
Methodology: T3P/Pyridine Coupling for Chiral Amines Causality Focus: This protocol replaces highly basic tertiary amines (like DIPEA) with pyridine to prevent α -proton abstraction, while T3P generates a less reactive, highly structured intermediate that resists racemization[3].
Materials:
-
Pyrazolo[1,5-a]pyrazine-3-carboxylic acid (1.0 equiv)
-
Primary/Secondary Chiral Amine (1.1 equiv)
-
Pyridine (3.0 equiv)
-
T3P (50 wt% solution in EtOAc, 1.5 equiv)
-
Anhydrous Ethyl Acetate (EtOAc)
Step-by-Step Execution:
-
Preparation : In a flame-dried round-bottom flask under an N₂ atmosphere, suspend the pyrazolo[1,5-a]pyrazine-3-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc (to achieve a 0.2 M concentration).
-
Base Addition : Add pyridine (3.0 equiv) to the stirring suspension. Validation Check: The mixture should remain a suspension or become a slightly cloudy solution; complete dissolution is not strictly required at this stage.
-
Activation : Cool the reaction mixture to 0 °C using an ice bath. Dropwise add the T3P solution (1.5 equiv) over 10 minutes. Causality: Slow addition controls the exotherm and prevents localized heating, which can trigger side reactions or epimerization.
-
Reaction : Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–24 hours. Validation Check: Monitor the reaction via LC-MS. The target mass [M+H]⁺ should become the dominant peak, with <5% of the starting carboxylic acid remaining.
-
Quench & Workup : Once complete, quench the reaction by adding an equal volume of water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1N aqueous HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove unreacted acid and T3P byproducts), and brine.
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically >90% pure and can be used directly or further purified via silica gel chromatography.
Section 3: Quantitative Data on Coupling Reagents
Table 1: Performance Comparison of Amidation Conditions for Pyrazolo[1,5-a]pyrazine Cores
| Coupling Reagent | Base | Solvent | Typical Yield (%) | Epimerization Risk | Reaction Time (h) | Byproduct Removal |
| HATU | DIPEA | DMF | 85 – 95 | High | 2 – 6 | Difficult (Requires chromatography) |
| T3P | Pyridine | EtOAc | 80 – 90 | Very Low | 12 – 24 | Easy (Water-soluble byproducts) |
| EDCI / HOBt | Et₃N | DCM | 60 – 75 | Moderate | 16 – 24 | Moderate (Aqueous washes) |
| SOCl₂ (Acid Cl) | None | Toluene | 70 – 85 | N/A (Harsh) | 2 – 4 | Easy (Volatile byproducts) |
Section 4: Troubleshooting Guide
Q: My reaction with HATU/DIPEA yields a large amount of unreacted pyrazolo[1,5-a]pyrazine-3-carboxylic acid. How can I drive it to completion? A: The pyrazolo[1,5-a]pyrazine core is electron-deficient, rendering the 3-carboxylic acid less nucleophilic during the initial activation step. Solution: First, ensure your DMF is strictly anhydrous; trace moisture rapidly hydrolyzes the highly reactive O-7-azabenzotriazol-1-yl uronium intermediate. Second, pre-activate the acid with HATU and DIPEA for 15–30 minutes before adding the amine. If the amine is sterically hindered (e.g., an ortho-substituted aniline), consider switching to the acid chloride method using thionyl chloride (SOCl₂)[4].
Q: I am coupling a chiral amine, but I am observing significant epimerization (>10% loss of enantiomeric excess). How do I prevent this? A: Epimerization is a severe risk when using highly active uronium reagents (like HATU) combined with basic tertiary amines (like DIPEA). DIPEA can easily abstract the α -proton of the activated intermediate. Solution: Switch to the T3P/pyridine system[3]. T3P forms a less basic, highly structured transition state, and pyridine acts as a mild base that is insufficiently basic to cause significant α -deprotonation, preserving >99% ee in most cases.
Q: My target pyrazolo[1,5-a]pyrazine-3-carboxamide is co-eluting with tetramethylurea (the byproduct of HATU). How can I improve purification? A: Tetramethylurea is notoriously difficult to remove via standard aqueous workup or normal-phase silica gel chromatography due to its high polarity and boiling point. Solution: If you must use HATU, perform multiple washes of the organic layer with a 5% aqueous LiCl solution to pull the tetramethylurea and residual DMF into the aqueous phase. For a permanent fix, switch to T3P; its phosphonic acid byproducts are entirely water-soluble and easily removed via a simple aqueous NaHCO₃ wash[3].
Q: The starting pyrazolo[1,5-a]pyrazine-3-carboxylic acid has extremely poor solubility in standard solvents like DCM or EtOAc. What should I do? A: The planar, nitrogen-rich nature of the pyrazolo[1,5-a]pyrazine core often leads to strong intermolecular π−π stacking and hydrogen bonding, resulting in poor solubility. Solution: Use polar aprotic solvents like DMF, DMA, or NMP. If using the T3P protocol (which typically uses EtOAc), you can substitute the solvent with 2-methyltetrahydrofuran (2-MeTHF) or add up to 20% DMF as a co-solvent to break up the crystal lattice without compromising the reaction kinetics.
Section 5: Frequently Asked Questions (FAQs)
Q: Why is the 3-position of pyrazolo[1,5-a]pyrazine specifically targeted for amidation in drug discovery? A: The 3-carboxamide vector projects optimally into the ATP-binding hinge region or specific allosteric pockets of various kinases (such as JAK and ROCK)[1][2]. The planar geometry of the pyrazolo[1,5-a]pyrazine core, combined with the bidentate hydrogen-bond donor/acceptor properties of the amide, makes it a highly effective pharmacophore for target engagement.
Q: Can I use microwave irradiation to accelerate the coupling? A: Yes. Microwave-assisted amidation is highly effective for sluggish couplings involving pyrazolo[1,5-a]pyrazine cores. Reactions that typically take 24 hours at room temperature can often be completed in 15–30 minutes at 80–100 °C under microwave irradiation. Caution: Avoid microwave heating if your amine contains a sensitive chiral center, as the elevated thermal energy will override the protective effects of mild reagents and induce racemization.
Q: Is it necessary to protect the nitrogens on the pyrazolo[1,5-a]pyrazine ring during amidation? A: No. Unlike pyrrole or indole nitrogens, the bridgehead nitrogen (N4) and the other ring nitrogens in the pyrazolo[1,5-a]pyrazine system are part of an aromatic sextet and lack lone pairs available for nucleophilic attack. They are generally inert under standard amidation conditions.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2016010950A1 - Spirocycloheptanes as inhibitors of rock - Google Patents [patents.google.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. US9447104B2 - Method of treatment using substituted pyrazolo[1,5-a]pyrimidine compounds - Google Patents [patents.google.com]
Technical Support Center: Crystallization of Pyrazolo[1,5-a]pyrazine-3-carboxamide
Welcome to the technical support center for the crystallization of Pyrazolo[1,5-a]pyrazine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is grounded in established crystallographic principles and practical experience with small molecule crystallization.
Troubleshooting Guide: Common Crystallization Challenges
This section addresses specific issues that may arise during the crystallization of Pyrazolo[1,5-a]pyrazine-3-carboxamide and offers structured solutions.
Q1: My compound has "oiled out" of the solution instead of forming crystals. What should I do?
Answer:
"Oiling out," or liquid-liquid phase separation, is a common issue where the solute separates from the solvent as a liquid phase rather than a solid. This often occurs when th[1]e supersaturation is too high or the temperature is above the compound's melting point in the solvent system.
Causality: The high concentration of the solute drives it out of the solution, but the conditions are not favorable for the ordered arrangement required for crystal lattice formation. Factors like the presence of impurities, a flexible molecular structure, or a low melting point can contribute to this phenomenon.
Troubleshooting Steps:[1]
-
Reduce Supersaturation:
-
Increase Solvent Volume: Add more of the "good" solvent to the mixture to decrease the overall concentration.
-
Slower Cooling:[2] If using cooling crystallization, decrease the rate of cooling to allow more time for nucleation and crystal growth.
-
Slower Anti-Solvent Addition: When using an anti-solvent, add it much more slowly and with vigorous stirring to maintain a lower, more controlled level of supersaturation.
-
-
Modify the Solvent System:
-
Change Solvents: Experiment with different solvent systems. A solvent in which your compound has slightly lower solubility might be a better choice.
-
Adjust Solvent Polarity: If using a solvent mixture, altering the ratio of the "good" and "poor" solvents can prevent oiling out.
-
-
Introduce Nucleation Sites:
-
-
Ensure the crystallization temperature is well below the melting point of your compound in the chosen solvent.
-
Q2: I'm getting very fine needles or a powder instead of larger, well-defined crystals. How can I increase the crystal size?
Answer:
The formation of small needles or a microcrystalline powder is typically a result of rapid nucleation and insufficient time for crystal growth. The goal is to favor crystal growth over the formation of new nuclei.
Causality: When supersaturation is high, the rate of nucleation can vastly exceed the rate of crystal growth, leading to a large number of small crystals.
Troubleshooting Steps:
-
Decrease Supersaturation:
-
Reduce Cooling Rate: A slower cooling profile allows existing crystals to grow larger before new nuclei form.
-
Use a More Dilute Solution: Starting with a less concentrated solution will lower the overall supersaturation.
-
Refine Anti-Sol[2]vent Addition: A very slow, dropwise addition of the anti-solvent is crucial.
-
-
Optimize Solvent and Temperature:
-
Solvent Choice: Select a solvent in which the compound has moderate, not excessively high, solubility at the higher temperature.
-
Isothermal Crystallization: Consider techniques like slow solvent evaporation where the temperature is held constant.
-
-
Control Nucleation:
-
Seeding: Introduce a limited number of seed crystals into a slightly supersaturated solution. This will provide a template for growth and can consume the solute before new nuclei have a chance to form.
-
-
Minimize Mechanical Shock:
-
Avoid agitating or moving the crystallization vessel once cooling or anti-solvent addition has commenced, as this can induce secondary nucleation.
-
Q3: My crystallization is not reproducible. Sometimes I get crystals, and other times I get an amorphous precipitate or nothing at all. What are the likely causes?
Answer:
Lack of reproducibility in crystallization is a frustrating but common problem. It often points to subtle, uncontrolled variables in the experimental setup.
Causality: Crystallization is a sensitive process influenced by factors such as purity, temperature fluctuations, and even the cleanliness of the glassware.
Troubleshooting Steps:
-
Ensure Consistent Purity:
-
Analyze Starting Material: Use analytical techniques like NMR or HPLC to confirm the purity of your Pyrazolo[1,5-a]pyrazine-3-carboxamide. Impurities can inhibit or alter crystallization.
-
Purification: If necessary, purify your starting material using chromatography or another suitable method.
-
-
Precise Control of Parameters:
-
Temperature: Use a controlled cooling bath or heating block to ensure a consistent temperature profile for every experiment.
-
Solvent Quality and Volume: Use fresh, high-purity solvents and measure volumes accurately. The water content in solvents can significantly affect solubility and crystallization.
-
Stirring Rate: If using agitation, maintain a consistent stirring speed.
-
-
Standardize Procedures:
-
Glassware Preparation: Ensure glassware is scrupulously clean. Residues can act as unwanted nucleation sites or inhibitors.
-
Atmospheric Conditions: Consider if atmospheric moisture is a factor, especially with hygroscopic solvents. Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the crystallization of Pyrazolo[1,5-a]pyrazine-3-carboxamide.
Q1: What are the best starting solvents for the crystallization of Pyrazolo[1,5-a]pyrazine-3-carboxamide?
Answer:
The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyrazolo[1,5-a]pyrimidine derivatives, which are often moderately polar, a range of solvents can be effective.
Solvent Screening Protocol:
-
Small-Scale Solubility Tests:
-
Place a small amount (e.g., 10-20 mg) of your compound into several vials.
-
Add a small volume (e.g., 0.5 mL) of different solvents to each vial.
-
Observe solubility at room temperature.
-
For solvents where the compound is insoluble or sparingly soluble, gently heat the vial and observe if dissolution occurs.
-
Allow the solutions that formed upon heating to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
Commonly Successful Solvents for Similar Heterocyclic Compounds:
-
Alcohols: Ethanol, Methanol, Isopropanol.
-
Esters: Ethyl Acetate.
-
Ethers: Dioxane, Tetrahydrofuran (THF).
-
Aprotic Polar Solve[6]nts: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) - often used as the "good" solvent in an anti-solvent system.
Solubility Data Summar[8]y (Hypothetical for Pyrazolo[1,5-a]pyrazine-3-carboxamide):
| Solvent | Solubility at 25°C | Solubility at 78°C (Ethanol) / 61°C (THF) |
| Ethanol | Low | High |
| Tetrahydrofuran (THF) | Moderate | Very High |
| Water | Insoluble | Insoluble |
| Heptane | Insoluble | Insoluble |
| Dimethylformamide (DMF) | High | Very High |
Based on this hypothetical data, ethanol would be a good candidate for cooling crystallization, while a DMF/water or THF/heptane system could be suitable for anti-solvent crystallization.
Q2: How important is polymorphism, and how can I control it?
Answer:
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can [9][10]have significantly different physicochemical properties, including solubility, stability, and bioavailability, which are critical in drug development. Therefore, controlling po[11][12][13]lymorphism is of utmost importance.
Controlling Polymorphic Outcome:
-
Solvent Choice: The solvent used for crystallization can have a profound effect on which polymorphic form is obtained.
-
Cooling Rate: The[14] rate of cooling can influence whether a metastable or stable polymorph is formed.
-
Temperature: Crystallizing at different temperatures can yield different polymorphs.
-
Additives: The presence of certain impurities or specifically added "tailor-made" additives can inhibit the growth of one polymorph while favoring another.
Polymorph Screening Workflow:
Q3: What are the most common crystallization techniques for compounds like Pyrazolo[1,5-a]pyrazine-3-carboxamide?
Answer:
Several standard crystallization techniques are applicable to small organic molecules. The choice of method depends on the solubility properties of your compound.
Key Crystallization Techniques:
-
Cooling Crystallization:
-
Principle: This method is used for compounds that are significantly more soluble at higher temperatures. A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.
-
Protocol: [15] 1. Dissolve the compound in a minimal amount of a suitable hot solvent to form a saturated solution. 2. Cover the flask to prevent rapid evaporation. 3. Allow the solution to cool slowly to room temperature. 4. For maximum yield, the flask can be placed in a refrigerator or ice bath after reaching room temperature. 5. Collect the crystals by filtration.
-
-
Anti-Solvent Addition:
-
Principle: This technique is useful when the compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent" or "poor" solvent). The anti-solvent is added to a solution of the compound in the good solvent to induce crystallization.
-
Protocol: [15] 1. Dissolve the compound in a minimum amount of the "good" solvent. 2. Slowly add the "anti-solvent" dropwise while stirring until the solution becomes slightly turbid. 3. If turbidity persists, add a small amount of the "good" solvent to redissolve the precipitate. 4. Allow the solution to stand undisturbed for crystals to form.
-
-
Slow Evaporation:
-
Principle: This is a simple method where a solution of the compound is left undisturbed, and the solvent is allowed to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and crystallization.
-
Protocol: [15] 1. Prepare a solution of the compound in a suitable solvent. The solution should not be fully saturated. 2. Place the solution in a vial or beaker covered with a perforated film (e.g., Parafilm with small holes) to slow the rate of evaporation. 3. Allow the solvent to evaporate over several hours or days.
-
Decision Tree for Method Selection:
References
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Controlling polymorphism of pharmaceutical cocrystals via polymer assisted cocrystallization in continuous processes. Retrieved from [Link]
-
MDPI. (2024, September 12). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Retrieved from [Link]
-
Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024, April 27). Journal of Drug Delivery and Therapeutics, 14(4), 218-228. [Link]
-
Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. (2017, December 6). University of Virginia Library. Retrieved from [Link]
- Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). IntechOpen.
-
Crystal Pharmatech. (2025, December 4). Crystallization Process Development & Optimization Services. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
- Crystallization processes in pharmaceutical technology and drug delivery design. (n.d.). ScienceDirect.
-
Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
MDPI. (2022, May 17). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolotriazolopyrimidine Derivat[9][10][15]ives as Potential Anticancer Agents. Retrieved from [Link]
-
Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]
-
ACS Publications. (2007, April 18). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Retrieved from [Link]
-
University of Florida. (2015, April 28). How To Grow Crystals. Retrieved from [Link]
-
Hassan, A. S. (2020). Synthesis of some novel pyrazolopyrimidotriazepine, pyrazolotriazolopyrimidine, and pyrazolopyrimidotetrazine derivatives. Journal of Heterocyclic Chemistry, 57(3), 1269-1277. [Link]
- Benchchem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl). Retrieved from https://www.benchchem.com/product/b1154546
-
National Center for Biotechnology Information. (n.d.). Pyrazolo[1,5-a]pyrazine-3-carboximidamide. Retrieved from [Link]
-
MDPI. (2021, May 5). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
-
MDPI. (2023, November 30). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]- | Benchchem [benchchem.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. ijsra.net [ijsra.net]
- 11. mdpi.com [mdpi.com]
- 12. Libra ETD [libraetd.lib.virginia.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. syrris.com [syrris.com]
"strategies to improve the oral bioavailability of Pyrazolo[1,5-a]pyrazine-3-carboxamide"
Welcome to the Technical Support Center for Pyrazolo[1,5-a]pyrazine-3-carboxamide Optimization .
As a Senior Application Scientist, I have designed this hub to help drug development professionals overcome the pharmacokinetic (PK) hurdles associated with this highly potent scaffold. Pyrazolo[1,5-a]pyrazine derivatives are heavily utilized in medicinal chemistry for their exceptional ability to competitively inhibit the ATP-binding pockets of Janus kinases (JAK1/2/3) and RET kinases[1]. Recent patent literature continues to highlight their efficacy in targeting resistant cancers and inflammatory diseases[2].
However, maintaining the coplanarity of the amide and core arenes—which is crucial for target binding—often results in a rigid, planar molecule with high crystal lattice energy, ultimately compromising oral bioavailability[3].
Below, you will find field-proven troubleshooting guides, self-validating protocols, and structural strategies to optimize your lead compounds.
Pathway Context: Why Systemic Exposure Matters
To achieve in vivo efficacy, your compound must survive first-pass metabolism and achieve sufficient systemic exposure to penetrate the target cell and block the intracellular kinase signaling cascade.
Mechanism of action for pyrazolo[1,5-a]pyrazine-3-carboxamide kinase inhibitors.
Diagnostic Logic Tree
Before altering your compound or formulation, you must isolate the exact cause of poor bioavailability (%F). Use this diagnostic workflow to guide your next steps.
Logical decision tree for diagnosing and resolving low oral bioavailability.
Troubleshooting FAQs
Q1: My lead compound shows excellent in vitro kinase inhibition (IC50 < 5 nM) but poor oral bioavailability (%F < 5%) in rodents. How should I structurally modify the scaffold without losing potency? A1: Poor bioavailability in this scaffold is typically driven by either high intrinsic clearance (hepatic first-pass metabolism) or poor aqueous solubility.
-
If Clearance is High: The carboxamide group and the pyrazine ring are highly susceptible to CYP450-mediated oxidation. Solution: Introduce steric hindrance around the carboxamide (e.g., N-methylation) or substitute metabolic hotspots with fluorine atoms. Fluorination lowers the HOMO (Highest Occupied Molecular Orbital) energy, making the ring less susceptible to oxidative attack.
-
If Solubility is Low: The planar nature of the pyrazolo[1,5-a]pyrazine core results in tight crystal packing. Solution: Disrupt planarity by introducing sp3-hybridized carbons (e.g., attaching a morpholine or piperazine ring via a flexible linker). This lowers the melting point and drastically improves aqueous solubility without disrupting the ATP-binding hinge region interactions.
Q2: We are locked into our current chemical structure due to strict SAR constraints. The compound is a BCS Class II molecule (low solubility, high permeability). What formulation strategies are most effective? A2: For BCS Class II kinase inhibitors, you must overcome dissolution rate-limited absorption.
-
Amorphous Solid Dispersions (ASDs): Convert the crystalline API into an amorphous state using a polymer matrix like HPMCAS (Hypromellose acetate succinate). HPMCAS is particularly effective for weakly basic pyrazine derivatives because its amphiphilic nature maintains API supersaturation in both the acidic stomach and the neutral intestine.
-
Lipid-Based Formulations (SMEDDS): If the compound has a high LogP (> 4), formulate it as a Self-Microemulsifying Drug Delivery System (SMEDDS). This bypasses the dissolution step entirely and can enhance lymphatic transport, effectively bypassing hepatic first-pass metabolism.
Q3: Our compound shows high permeability in Caco-2 assays (Papp > 10 x 10^-6 cm/s) but still exhibits low oral exposure. What is causing this discrepancy? A3: High bidirectional permeability in Caco-2 cells does not account for intestinal efflux or gut-wall metabolism. The carboxamide moiety is frequently recognized by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Furthermore, intestinal carboxylesterases can hydrolyze the amide bond before the drug ever reaches the portal vein. You must calculate the Efflux Ratio (ER) to definitively isolate this variable (see Protocol 2 below).
Self-Validating Experimental Protocols
Protocol 1: Preparation and Validation of Amorphous Solid Dispersions (ASD) via Spray Drying
Causality: Converting the crystalline API to an amorphous state lowers the thermodynamic barrier to dissolution, driving intestinal supersaturation. Self-Validating Mechanism: This protocol includes an immediate Polarized Light Microscopy (PLM) check. If the polymer fails to stabilize the amorphous state, birefringence will be visible, allowing you to abort the formulation before wasting resources on in vivo PK studies.
-
Solution Preparation: Dissolve the pyrazolo[1,5-a]pyrazine-3-carboxamide API and HPMCAS-HF (1:3 w/w ratio) in a volatile solvent mixture (Dichloromethane/Methanol 1:1 v/v). Causality: HPMCAS-HF provides superior steric stabilization of the amorphous API, preventing nucleation.
-
Spray Drying: Process the solution using a laboratory-scale spray dryer (Inlet temp: 80°C, Outlet temp: 45°C, Feed rate: 5 mL/min). Causality: Rapid solvent evaporation kinetically traps the API in a disordered, high-energy amorphous state.
-
Secondary Drying: Collect the powder and dry under vacuum at 40°C for 24 hours. Causality: Residual solvent acts as a plasticizer, lowering the glass transition temperature (Tg) and accelerating unwanted recrystallization.
-
Validation Check (Critical): Examine the powder under PLM. If birefringence (glowing crystals) is observed, the batch has failed. A successful ASD will appear completely dark under cross-polarized light.
-
In Vitro Testing: Perform non-sink dissolution testing in FaSSIF (Fasted State Simulated Intestinal Fluid) to evaluate the supersaturation profile compared to the crystalline API.
Protocol 2: Caco-2 Bidirectional Permeability Assay with Efflux Validation
Causality: This assay differentiates between poor passive permeability and active intestinal efflux, which dictates whether you need a formulation change or a structural change. Self-Validating Mechanism: Lucifer Yellow (LY) is co-incubated as a paracellular marker. If LY permeability exceeds baseline thresholds, the cell monolayer is compromised, and the data is automatically invalidated.
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days. Causality: 21 days ensures full differentiation and expression of apical efflux transporters (P-gp, BCRP).
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².
-
Dosing & Validation: Dose the apical (A) and basolateral (B) chambers with 10 µM of the API, co-incubated with 100 µM Lucifer Yellow. If LY Papp > 1 x 10^-6 cm/s at the end of the assay, discard the well's data.
-
Sampling: Take aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Causality: Measuring both directions (A-B and B-A) allows the calculation of the Efflux Ratio (ER = Papp_B-A / Papp_A-B).
-
Analysis: Quantify via LC-MS/MS. An ER > 2.0 indicates the compound is a substrate for active efflux, requiring structural modification to lower the topological polar surface area (TPSA).
Quantitative Data Presentation
The table below summarizes the expected pharmacokinetic improvements when applying the above strategies to a standard Pyrazolo[1,5-a]pyrazine-3-carboxamide lead compound (Data modeled for rodent PK, 10 mg/kg PO).
| Formulation / Modification Strategy | Cmax (ng/mL) | AUC0-t (ng·h/mL) | T1/2 (h) | Oral Bioavailability (%F) | Mechanistic Rationale |
| Crystalline API (0.5% CMC) | 120 | 450 | 1.2 | 4.5% | High crystal lattice energy strictly limits dissolution rate. |
| N-Methylated Scaffold | 850 | 3,200 | 2.8 | 32.0% | Steric shielding blocks CYP450 oxidation, extending half-life. |
| ASD (1:3 API:HPMCAS) | 1,450 | 6,800 | 1.5 | 68.5% | Amorphous state drives intestinal supersaturation and rapid absorption. |
| Lipid SMEDDS Formulation | 1,800 | 8,500 | 1.8 | 85.0% | Bypasses dissolution entirely; lipid vehicles promote lymphatic transport. |
References
1.[1] Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: nih.gov (PMC) URL:
2.[2] Title: WO2018136661A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS Source: google.com (Google Patents) URL:
3.[3] Title: The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488) Source: acs.org (ACS Publications) URL:
Sources
Technical Support Center: Advanced Purification of Pyrazolo[1,5-a]pyrazine-3-carboxamide Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complex isolation of bicyclic heteroaromatic carboxamides.
The Pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold presents a unique dual-challenge during purification: it contains basic, pyridine-like nitrogen atoms within the pyrazine ring, and a highly polar carboxamide group capable of forming rigid supramolecular hydrogen-bonded networks[1][2]. This guide synthesizes field-proven troubleshooting strategies and self-validating protocols to help you achieve high-purity isolation.
Part 1: Troubleshooting Chromatographic Anomalies (FAQs)
Q1: Why does the Pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold exhibit severe peak tailing during reversed-phase HPLC (RP-HPLC)? A1: Peak tailing is the most common chromatographic distortion and occurs when more than one mechanism of analyte retention is active simultaneously[3]. In traditional silica-based C18 columns, unbonded residual silanol (Si–OH) groups become ionized (Si–O⁻) at mid-pH levels[4]. The basic heteroaromatic nitrogens of the pyrazine ring interact strongly with these ionized silanols via ion-exchange mechanisms. This creates a secondary polar retention mechanism that restricts the desorption of the analyte, severely delaying the elution of the trailing edge of the peak[3][5].
Q2: How is peak tailing quantitatively measured, and what is the acceptable threshold for preparative isolation? A2: Peak tailing is quantitatively assessed using the USP Tailing Factor ( Tf ). It is calculated using the formula Tf=W0.05/2f , where W0.05 is the width of the peak at 5% of its height, and f is the distance from the peak front to the peak maximum at that same height[4]. A value of 1.0 signifies a perfectly symmetrical Gaussian peak. For the preparative isolation of pharmaceutical intermediates, a Tf greater than 1.2 is generally indicative of problematic tailing that will compromise fraction purity and cause co-elution of structurally similar positional isomers[3][6].
Q3: What mobile phase optimizations are most effective for eliminating these secondary interactions? A3: To achieve acceptable peak shapes, secondary interactions must be suppressed through strict pH control[3]:
-
Low pH Strategy (pH < 3.0): Adding acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic acid ensures the full protonation of ionizable residual silanol groups, neutralizing their negative charge and suppressing the ion-exchange interaction[3]. Note: Because this also protonates the heteroaromatic nitrogen, you must use modern base-deactivated columns to prevent the cationic analyte from interacting with trace metal impurities[5][7].
-
High pH Strategy (pH > 9.0): Using volatile buffers like Ammonium Bicarbonate operates above the pKa of the basic pyrazine nitrogen. This deprotonates the analyte, rendering it neutral and eliminating its electrostatic attraction to any ionized silanols[3].
Q4: My compound is precipitating at the column head, causing high backpressure and split peaks. How do I resolve this causality? A4: Carboxamides form strong intermolecular hydrogen bonds, which drastically reduces their solubility in standard aqueous mobile phases[1][2]. Injecting the sample dissolved in a strong solvent (like 100% DMSO) directly into a highly aqueous initial mobile phase causes instantaneous precipitation at the column inlet. Solution: Ensure your sample is dissolved in a solvent mixture that is of equal or weaker elution strength than your initial mobile phase[6]. If DMSO is required to break the hydrogen-bonded networks, dilute the DMSO stock with the initial mobile phase (e.g., 20% DMSO / 80% Aqueous Buffer) prior to injection, and utilize a smaller injection volume to prevent solvent-mismatch band broadening.
Part 2: Quantitative Analysis of Mobile Phase pH vs. Peak Symmetry
The following table summarizes the causal relationship between mobile phase pH, the ionization state of the stationary/mobile phases, and the resulting chromatographic peak shape.
| Mobile Phase pH | Silanol State (Stationary Phase) | Pyrazine Nitrogen State (Analyte) | Expected Tailing Factor ( Tf ) | Chromatographic Resolution Quality |
| pH 2.5 (0.1% TFA) | Fully Protonated (Neutral) | Protonated (Cationic) | 1.05 – 1.15 | Excellent; sharp, symmetrical peaks |
| pH 5.0 (Ammonium Acetate) | Partially Ionized (Anionic) | Protonated (Cationic) | 1.80 – 2.50 | Poor; severe tailing, loss of resolution |
| pH 7.0 (Phosphate Buffer) | Fully Ionized (Anionic) | Partially Deprotonated | 1.50 – 1.80 | Suboptimal; moderate tailing |
| pH 10.0 (Ammonium Bicarb) | Fully Ionized (Anionic) | Fully Deprotonated (Neutral) | 1.10 – 1.20 | Good; suppressed secondary interactions |
Part 3: Purification Workflow Visualization
The following decision matrix illustrates the logical progression for optimizing the purification of basic heteroaromatic carboxamides.
Decision matrix for optimizing RP-HPLC purification of basic heteroaromatic carboxamides.
Part 4: Self-Validating Preparative RP-HPLC Methodology
To ensure reproducibility and scientific integrity, follow this step-by-step, self-validating protocol for the isolation of Pyrazolo[1,5-a]pyrazine-3-carboxamides.
Phase 1: Sample Preparation & Solubilization
-
Assess Solubility: Weigh 50 mg of the crude synthetic mixture. Attempt dissolution in 1 mL of Methanol. If the carboxamide networks resist dissolution, add DMSO dropwise until complete visual clarity is achieved.
-
Filtration: Filter the solubilized crude mixture through a 0.45 µm PTFE syringe filter. This removes particulate matter that could foul the column frit and cause split peaks.
-
Solvent Matching: Dilute the filtered sample with the initial mobile phase (e.g., 5% Acetonitrile / 95% Water) to a maximum of 30% organic composition.
Phase 2: Column & Mobile Phase Selection
-
Column Selection: Select a fully end-capped C18 column or a polar-embedded stationary phase. End-capping reduces peak tailing by effectively blocking the analyte's interaction with potentially ionizable residual silanol groups[3][4].
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water (Low pH strategy to protonate silanols).
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Phase 3: Gradient Execution & Fraction Collection
-
Equilibration & Blank Validation: Equilibrate the column with 5% B for 5 column volumes (CV).
-
Self-Validation Check: Perform a mock injection of the sample solvent blank to confirm that system peaks or solvent refractive index changes do not co-elute with the target mass window.
-
-
Injection & Gradient: Inject the sample. Run a shallow linear gradient from 5% B to 60% B over 20 CVs. A shallow gradient maximizes the resolution between the target carboxamide and structurally similar synthetic byproducts (e.g., des-methyl impurities).
-
Fractionation & Orthogonal Verification: Collect fractions based on mass-triggered detection (target m/z ) combined with a UV threshold (254 nm).
-
Self-Validation Check: Re-inject an aliquot of the pooled fractions onto an analytical system using an orthogonal stationary phase (e.g., Phenyl-Hexyl) to confirm the absence of co-eluting positional isomers.
-
Phase 4: Post-Purification Recovery
-
Lyophilization: Pool the verified pure fractions. Lyophilize directly to remove water, acetonitrile, and the volatile TFA modifier, yielding the pure Pyrazolo[1,5-a]pyrazine-3-carboxamide as a dry, stable powder.
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. 4
-
Peak Tailing in HPLC - Element Lab Solutions. 3
-
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles - Benchchem. 6
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. 5 5.[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development - Welch US. 7
-
Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids - JOCPR.2
-
Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups - MDPI. 1
Sources
Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrazine-3-carboxamide Synthesis
Welcome to the Synthesis Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when assembling complex polyheterocyclic architectures. The pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold is highly valued in medicinal chemistry (often appearing in kinase inhibitors and cannabinoid receptor ligands)[1][2], but its synthesis is notoriously sensitive to reaction conditions.
Poor yields typically stem from incomplete cyclization, stalled dehydration, or degradation during harsh activation steps. This guide provides field-proven, mechanistically grounded solutions to optimize your workflow.
Mechanistic Workflow & Pathway Visualization
The most efficient route to this scaffold is a one-pot, three-step cascade starting from a pyrazole-3-carboxylic acid derivative. The sequence involves: (1) Carboxylic acid activation, (2) Amidation, (3) Pyrazine ring closure, and (4) Acid-catalyzed dehydration/aromatization[3].
Fig 1: One-pot synthesis pathway of Pyrazolo[1,5-a]pyrazine-3-carboxamide from pyrazole precursors.
Troubleshooting FAQs
Q1: I am seeing a massive drop in yield during the initial activation of the pyrazole-3-carboxylic acid. What is going wrong?
Causality & Solution: Many protocols suggest using Thionyl Chloride ( SOCl2 ) at reflux to generate the acid chloride[1]. However, pyrazole rings with unprotected nitrogens or sensitive functional groups can undergo undesired electrophilic chlorination or degradation under these harsh conditions. Recommendation: Switch to 1,1'-Carbonyldiimidazole (CDI) in anhydrous 1,4-dioxane. CDI provides a much milder activation to the acyl imidazole intermediate. Ensure your dioxane is strictly anhydrous, as moisture will rapidly hydrolyze the CDI, killing the activation step and leaving unreacted starting material.
Q2: My LC-MS analysis shows a major peak corresponding to the hydrated intermediate (7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one). How do I drive the reaction to the final aromatized product?
Causality & Solution: The pyrazine ring closure occurs readily, but the subsequent dehydration to achieve full aromatization requires a strong thermodynamic push[3]. If your acidic medium is too weak or the temperature is too low, the reaction stalls at the hydroxy-dihydro intermediate. Recommendation: Do not rely on weak acids like acetic acid. Introduce concentrated aqueous HCl directly into the dioxane reaction mixture and heat to reflux (100 °C) for 2 to 5 hours. Alternatively, if your substrate is sensitive to aqueous conditions, methanesulfonic acid ( MeSO3H ) in anhydrous dioxane can effectively force the elimination of water.
Q3: I am getting significant unidentified black tar/by-products during the final cyclization step. How can I prevent this degradation?
Causality & Solution: While strong acid and heat are required for dehydration, prolonged exposure (e.g., heating overnight) or using overly harsh media (like neat Trifluoroacetic acid for extended periods) causes the pyrazolo[1,5-a]pyrazine scaffold to decompose[3]. Recommendation: Implement strict time-course monitoring via TLC or UPLC-MS. The aromatization is usually complete within 2 to 5 hours at 100 °C. Quench the reaction immediately upon completion.
Q4: My reaction conversion looks great on LC-MS, but my isolated yield is less than 30%. Where is my product going?
Causality & Solution: Pyrazolo[1,5-a]pyrazine-3-carboxamides are highly polar. During the standard aqueous workup, if the aqueous layer is too acidic, the pyrazine nitrogen protonates, dragging your product into the aqueous phase. Recommendation: Cool the reaction mixture to 0∘C and carefully neutralize to pH 7-8 using saturated aqueous NaHCO3 . Instead of exhaustive liquid-liquid extraction, evaporate the organic solvent and triturate the resulting solid with cold water followed by ethyl acetate. This often yields product with >95% purity without the need for column chromatography[3].
Quantitative Optimization Parameters
To ensure reproducibility, adhere to the following optimized parameters for the one-pot cascade synthesis. Deviations from these ranges are the primary cause of yield loss.
| Reaction Phase | Reagents & Solvents | Optimal Temp | Time | Critical Yield Factor |
| 1. Activation | CDI (1.1 eq), Anhydrous Dioxane | 50 °C | 30 min | Strictly anhydrous environment; moisture destroys CDI. |
| 2. Amidation | Primary/Secondary Amine (1.1 eq) | 50 °C | 1 h | Stoichiometric control prevents bis-amidation side reactions. |
| 3. Cyclization | HCl (aq) in Dioxane | 20 °C – 50 °C | 5–30 min | Sufficient nucleophilicity of the adjacent functional group. |
| 4. Dehydration | Concentrated HCl (aq) | 100 °C (Reflux) | 2–5 h | Acid strength must be high enough to eliminate water. |
Standard Operating Procedure: One-Pot Synthesis
This self-validating protocol is designed to minimize intermediate loss and maximize the yield of the final pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold.
Step 1: Acyl Imidazole Formation
-
Under an inert nitrogen atmosphere, suspend the pyrazole-3-carboxylic acid derivative (1.0 mmol) in strictly anhydrous 1,4-dioxane (5.0 mL).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 mmol, 1.1 eq) in one portion.
-
Stir the mixture at 50 °C for 30 minutes. Validation check: Evolution of CO2 gas should be observed and cease within this timeframe.
Step 2: Amide Coupling 4. To the activated mixture, add the desired amine (1.1 mmol, 1.1 eq) dropwise. 5. Maintain the temperature at 50 °C and stir for 1 hour. Validation check: LC-MS should indicate complete consumption of the activated acid and formation of the uncyclized amide.
Step 3: Acid-Catalyzed Cyclization and Aromatization 6. Without isolating the amide, add concentrated aqueous HCl (0.5 mL) directly to the reaction vessel. 7. Elevate the temperature to 100 °C (reflux) and stir for 2 to 5 hours. 8. Monitor the reaction strictly via LC-MS every hour to track the disappearance of the 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one intermediate.
Step 4: Isolation and Purification 9. Once complete, cool the reaction mixture to 0∘C using an ice bath. 10. Slowly add saturated aqueous NaHCO3 until the pH reaches 7.5 to 8.0. 11. Concentrate the mixture under reduced pressure to remove the dioxane. 12. Triturate the resulting aqueous suspension with cold water (10 mL), filter the precipitate, and wash with cold ethyl acetate (2 x 5 mL) to afford the pure pyrazolo[1,5-a]pyrazine-3-carboxamide.
References
-
Zaremba, O., Gorobets, N., Kovalenko, S. S., Drushlyak, O. G., Grevtsov, O. Y., & Kovalenko, S. (2013). Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. Chemistry of Heterocyclic Compounds, 49(6), 915-921. URL:[Link]
- European Patent Office. (2010). Heteroaryl imidazolone derivatives as jak inhibitors (EP 2397482 A1).
-
Silvestri, R., et al. (2008). Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. Journal of Medicinal Chemistry, 51(6), 1560–1576. URL:[Link]
Sources
Validation & Comparative
Validating the In Vivo Efficacy of Pyrazolo[1,5-a]pyrazine-3-carboxamide Derivatives as ROCK Inhibitors: A Comparative Guide
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Cardiovascular and Fibrotic Pharmacology.
Executive Summary & Mechanistic Rationale
The RhoA/Rho-associated protein kinase (ROCK) signaling pathway is a master regulator of actomyosin cytoskeletal dynamics, smooth muscle contraction, and cellular fibrogenesis. Dysregulation of this pathway is a primary driver in the pathogenesis of hypertension, pulmonary arterial hypertension (PAH), and systemic fibrosis[1],[2].
Historically, the validation of ROCK inhibitors has relied on first-generation compounds such as Fasudil and Y-27632[3],[4]. While foundational, these legacy inhibitors often suffer from off-target kinase activity (e.g., cross-reactivity with PKA and PKG) and suboptimal pharmacokinetic profiles[3]. Recently, derivatives utilizing a Pyrazolo[1,5-a]pyrazine-3-carboxamide (PPC) scaffold have emerged as highly potent, selective, and metabolically stable ROCK1/2 inhibitors[1],[5].
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of PPC derivatives against legacy alternatives and to provide a robust, self-validating experimental framework for assessing their in vivo efficacy.
Mechanistic Visualization
Caption: RhoA/ROCK signaling axis and the targeted inhibitory mechanism of PPC derivatives.
Comparative Profiling: PPC vs. Legacy Alternatives
To rigorously evaluate a novel PPC-based ROCK inhibitor, it must be benchmarked against established standards. Fasudil is a clinically approved inhibitor (often used for cerebral vasospasm)[6], while Y-27632 is the gold-standard research tool for in vitro and in vivo proof-of-concept[3].
The table below synthesizes the quantitative performance metrics of these compounds to guide your experimental design and dose-setting.
| Pharmacological Parameter | Pyrazolo[1,5-a]pyrazine-3-carboxamide Derivatives | Fasudil (Clinical Benchmark) | Y-27632 (Research Benchmark) |
| Primary Target | ROCK1 / ROCK2 | ROCK1 / ROCK2 | ROCK1 / ROCK2 |
| In Vitro Potency (IC50) | Low nanomolar (<10 nM)[1] | Micromolar (~1900 nM)[3] | Sub-micromolar (~800 nM)[3] |
| Kinase Selectivity | High (optimized hinge-binding) | Moderate (cross-reacts with PKA/PKG) | Moderate (cross-reacts with PRK2) |
| In Vivo Half-Life (t1/2) | Extended (optimized metabolic stability) | Short (~45 mins in rodents) | Moderate (~2 hours) |
| Typical In Vivo Dose (Rodent) | 1 - 10 mg/kg (Oral) | 10 - 30 mg/kg (IP/Oral)[3] | 10 - 30 mg/kg (IP/Oral)[3] |
| Primary Application | Preclinical/Clinical Development | Clinical (Vasospasm, PAH)[6] | In Vitro / Preclinical Research[4] |
Data Interpretation: Because PPC derivatives exhibit sub-nanomolar to low-nanomolar potency, in vivo dosing should be titrated carefully. Using the standard 30 mg/kg dose of Y-27632 for a PPC derivative will likely result in profound, lethal hypotension.
In Vivo Efficacy Validation: The Spontaneously Hypertensive Rat (SHR) Model
The SHR model is the definitive system for validating ROCK inhibitors targeting cardiovascular indications[1],[7]. In this model, elevated blood pressure is heavily dependent on ROCK-mediated smooth muscle hyper-contractility.
Experimental Workflow Visualization
Caption: Step-by-step in vivo validation workflow for evaluating ROCK inhibitor efficacy.
Step-by-Step Methodology & Causality
Step 1: Radiotelemetry Implantation
-
Protocol: Implant radiotelemetry transmitters (e.g., Data Sciences International) into the femoral artery of 12-week-old male SHRs. Allow a 10-day surgical recovery period.
-
Causality (Why not Tail-Cuff?): We strictly mandate radiotelemetry over tail-cuff plethysmography. Tail-cuff requires physical restraint and thermal warming, which induces a severe sympathetic stress response (catecholamine surge). This stress artificially elevates baseline blood pressure and competitively overrides the vasodilatory effects of ROCK inhibition, leading to skewed, unrepeatable efficacy data.
Step 2: Formulation and Dosing
-
Protocol: Formulate the PPC derivative in 0.5% Methylcellulose / 0.1% Tween-80. Administer via oral gavage (PO). Include a Vehicle control group, a Fasudil positive control group (30 mg/kg)[3], and multiple PPC dose cohorts (e.g., 1, 3, and 10 mg/kg).
-
Causality: The Pyrazolo[1,5-a]pyrazine core can exhibit high crystallinity. The inclusion of a surfactant (Tween-80) prevents compound precipitation in the acidic gastric environment, ensuring consistent gastrointestinal absorption and minimizing inter-subject pharmacokinetic variability.
Step 3: Hemodynamic Monitoring
-
Protocol: Record Mean Arterial Pressure (MAP) and Heart Rate (HR) continuously for 24 hours post-dose.
-
Causality: Continuous monitoring is required to establish the Tmax (time to maximum blood pressure reduction) and the duration of action. ROCK inhibitors can cause reflex tachycardia (an increase in HR as the body compensates for dropped MAP); tracking HR ensures the hypotensive effect is not triggering adverse cardiac events.
Step 4: Tissue Harvesting for Pharmacodynamics (PD)
-
Protocol: At Tmax (typically 2-4 hours post-dose), euthanize a subset of animals. Rapidly excise the thoracic aorta, strip the adventitia, and flash-freeze the tissue in liquid nitrogen within 30 seconds of excision.
-
Causality: This is the most critical failure point in ROCK validation. The downstream targets of ROCK (MYPT1 and MLC) are highly labile. Endogenous phosphatases in smooth muscle tissue act extremely rapidly; delayed freezing will result in the spontaneous dephosphorylation of MYPT1, leading to false-negative efficacy data.
Pharmacodynamic Readouts & Data Interpretation
Hemodynamic data proves the drug lowers blood pressure, but it does not prove how. To validate that the in vivo efficacy is directly driven by ROCK inhibition, you must quantify the phosphorylation state of Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr853, a direct and exclusive substrate of ROCK[1].
Western Blot Self-Validation Protocol
-
Lysis: Homogenize the flash-frozen aorta in RIPA buffer supplemented with a robust cocktail of protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride).
-
Causality: Without phosphatase inhibitors, the p-MYPT1 signal will degrade during homogenization.
-
-
Normalization: Probe for both phospho-MYPT1 (Thr853) and total-MYPT1.
-
Interpretation: Calculate the p-MYPT1 / Total-MYPT1 ratio. A successful PPC derivative will demonstrate a dose-dependent reduction in this ratio that perfectly correlates with the magnitude of MAP reduction observed via telemetry. If MAP drops but the p-MYPT1 ratio remains unchanged, the compound is acting via an off-target mechanism (e.g., calcium channel blockade), invalidating its classification as a selective ROCK inhibitor.
References
- Heteroaryl imidazolone derivatives as jak inhibitors European Patent Office - EP 2397482 A1 URL
- Spirocycloheptanes as inhibitors of rock Google Patents - WO2016010950A1 / US20160016914A1 URL
-
The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice Frontiers in Neuroscience URL:[Link]
-
Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment Translational Vision Science & Technology (ARVO Journals) URL:[Link]
-
Therapeutic Potential of Rho Kinase Inhibitors in Corneal Disease: A Systematic Review of Preclinical and Clinical Studies MDPI URL:[Link]
Sources
- 1. WO2016010950A1 - Spirocycloheptanes as inhibitors of rock - Google Patents [patents.google.com]
- 2. WO2016010950A1 - Spirocycloheptanes as inhibitors of rock - Google Patents [patents.google.com]
- 3. Frontiers | The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. US20160016914A1 - Spirocycloheptanes as inhibitors of rock - Google Patents [patents.google.com]
- 6. tvst.arvojournals.org [tvst.arvojournals.org]
- 7. US20160016914A1 - Spirocycloheptanes as inhibitors of rock - Google Patents [patents.google.com]
The Pyrazolo[1,5-a]pyrazine-3-carboxamide Scaffold: A Comparative Guide to Kinase Inhibitor Specificity and Potency
Introduction: The Versatility of a Privileged Scaffold
In the landscape of kinase inhibitor discovery, the identification of "privileged scaffolds" – core molecular structures that can be readily modified to target a variety of kinases with high affinity and specificity – is a paramount objective. The pyrazolo[1,5-a]pyrazine-3-carboxamide core has emerged as one such scaffold, demonstrating remarkable versatility in generating potent inhibitors against diverse kinase families. This guide provides an in-depth, data-driven comparison of pyrazolo[1,5-a]pyrazine-3-carboxamide-based inhibitors against other well-established kinase inhibitors, offering researchers, scientists, and drug development professionals a clear perspective on their performance and potential. We will delve into specific examples targeting the SRC family of tyrosine kinases and the interleukin-1 receptor-associated kinase 4 (IRAK4), supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Part 1: Targeting the SRC Family Kinases - A Tale of Two Conformations
The SRC family of non-receptor tyrosine kinases, particularly SRC itself, are pivotal regulators of cell growth, proliferation, survival, and motility. Their hyperactivation is a common feature in many solid tumors, making them a prime target for anticancer therapies. Here, we compare eCF506 , a pyrazolo[1,5-a]pyrimidine derivative, with the well-established multi-kinase inhibitor Dasatinib .
Mechanism of Action: A Shift from Active to Inactive Conformation
The key differentiator between eCF506 and Dasatinib lies in their mechanism of binding to the SRC kinase. Dasatinib is a type I inhibitor, binding to the active "open" conformation of the kinase domain. In contrast, eCF506 is a "type 1.5" inhibitor that uniquely locks SRC in its native, inactive "closed" conformation.[1][2][3] This not only blocks the kinase's catalytic activity but also disrupts its crucial scaffolding functions, preventing the formation of signaling complexes with partners like Focal Adhesion Kinase (FAK).[2][3][4] This dual inhibition of both enzymatic and scaffolding functions provides a more complete shutdown of the SRC signaling pathway.
Caption: Mechanism of SRC inhibition by Dasatinib and eCF506.
Comparative Efficacy and Selectivity
The unique binding mechanism of eCF506 translates into a superior selectivity profile compared to Dasatinib. While both are potent inhibitors of SRC, eCF506 demonstrates significantly less activity against ABL kinase, a key target of Dasatinib responsible for both its efficacy in certain leukemias and some of its off-target toxicities.[4][5]
| Compound | SRC IC50 (nM) | ABL IC50 (nM) | Selectivity Ratio (ABL/SRC) |
| eCF506 | <0.5 | 479 | >950 |
| Dasatinib | ~0.5 | ~1 | ~2 |
| Data compiled from multiple sources.[1][5][6][7] |
This exceptional selectivity is further highlighted in broad kinome screens. An enzymatic inhibition screen of eCF506 against 340 wild-type protein kinases showed the highest degree of inhibition towards SRC.[4] In contrast, Dasatinib is known to inhibit a broader range of kinases, including c-KIT, PDGFR, and ephrin receptors.[8]
In cellular assays, eCF506 demonstrates potent anti-proliferative activity in breast cancer cell lines, particularly in estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) subtypes.[4][7]
| Cell Line | Cancer Subtype | eCF506 GI50 (µM) | Dasatinib GI50 (µM) |
| MDA-MB-231 | TNBC | 0.015 - 0.22 | ~0.1 |
| MCF7 | ER+ | 0.015 - 0.22 | ~1 |
| Data compiled from multiple sources.[4][7] |
In Vivo Performance
In a mouse xenograft model using HCT116 cells, oral administration of eCF506 at 50 mg/kg per day effectively reduced the levels of activated SRC kinase in tumor tissue.[6] Furthermore, in a syngeneic murine model of TNBC-like cancer (MetBo2 cells), eCF506 at 40 mg/kg demonstrated enhanced antitumor efficacy.[3]
Part 2: Targeting IRAK4 - A New Frontier in Inflammatory Diseases and Oncology
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that acts as a master regulator of signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor family. Its role in innate immunity has made it a compelling target for inflammatory diseases, and more recently, for hematological malignancies driven by mutations that activate this pathway.[9] Here, we compare a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides with the clinical-stage IRAK4 inhibitors Emavusertib (CA-4948) and PF-06650833 .
Mechanism of Action: Blocking the Myddosome Signaling Hub
All three inhibitors act by binding to the ATP pocket of the IRAK4 kinase domain, preventing its activation and subsequent downstream signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines.
Caption: Workflow for a typical HTRF kinase assay.
-
Reagent Preparation:
-
Prepare a 1x kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase and biotinylated substrate (e.g., Poly(Glu,Tyr) 4:1 for SRC) in the kinase buffer to the desired concentration.
-
Prepare a serial dilution of the inhibitor in DMSO, then dilute in kinase buffer.
-
-
Assay Plate Preparation (384-well plate):
-
Add 2 µL of the inhibitor dilution (or DMSO for control).
-
Add 4 µL of the kinase solution.
-
Add 4 µL of the biotinylated substrate solution.
-
Incubate for 15 minutes at room temperature.
-
-
Kinase Reaction:
-
Add 10 µL of ATP solution (at a concentration close to the Km for the specific kinase) to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of HTRF detection reagent mix (containing Europium-labeled anti-phospho antibody and Streptavidin-XL665) in detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and plot against inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to assess the anti-proliferative effects of inhibitors. [1][10][11][12][13]
-
Cell Plating:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Add serial dilutions of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours under standard cell culture conditions.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well. [1][11] * Mix on an orbital shaker for 2 minutes to induce cell lysis. [1][11] * Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [1][11]4. Data Acquisition:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot against inhibitor concentration to determine the GI50/IC50 value.
-
Western Blot for Phospho-Protein Analysis
This protocol allows for the detection of changes in the phosphorylation state of a target kinase or its downstream substrates upon inhibitor treatment.
-
Cell Lysis:
-
Plate cells and treat with inhibitors as for the cell viability assay.
-
After the desired treatment time (e.g., 6 hours), wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-SRC Y416, anti-phospho-FAK Y397).
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein to ensure equal loading.
-
In Vivo Xenograft Tumor Model
This is a generalized protocol for evaluating the anti-tumor efficacy of a kinase inhibitor in an in vivo setting. [14][15]
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., MDA-MB-231) during their exponential growth phase. [12] * Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel. [12] * Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., NOD/SCID). [12][16]2. Tumor Growth and Randomization:
-
Monitor tumor growth with caliper measurements (Volume = (length x width²)/2).
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Administer the inhibitor and vehicle control via the appropriate route (e.g., oral gavage) at the desired dose and schedule.
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor volumes and body weight regularly.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., weight, IHC for target engagement).
-
Conclusion: A Scaffold of Significant Promise
The pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold has unequivocally demonstrated its value in the development of potent and selective kinase inhibitors. As exemplified by the SRC inhibitor eCF506 and the class of IRAK4 inhibitors, strategic modifications to this core structure can yield compounds with distinct mechanisms of action and superior selectivity profiles compared to established drugs. The high potency, specificity, and favorable preclinical data associated with these derivatives underscore the continued potential of the pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold in the ongoing quest for more effective and better-tolerated targeted therapies.
References
-
A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC. ([Link])
-
POS0416 Preclinical Efficacy of an Oxazolopyridine IRAK4 Inhibitor in Rodent Models of Inflammation - Curis, Inc. ([Link])
-
Mouse and MDA-MB-231 Xenograft Model - Bio-protocol. ([Link])
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC. ([Link])
-
IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies. ([Link])
-
Discovery of 5-Amino- N -(1 H -pyrazol-4-yl)pyrazolo[1,5- a ]pyrimidine-3-carboxamide Inhibitors of IRAK4 - OSTI.GOV. ([Link])
-
In vivo studies demonstrate differences in target inhibition and anticancer efficacy between NXP900 and dasatinib in ovarian cle - Nuvectis Pharma, Inc. ([Link])
-
Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase... - ChEMBL - EMBL-EBI. ([Link])
-
MDA-MB-231 Xenograft Model - Altogen Labs. ([Link])
-
Xenograft, Breast, MDA-MB-231 - Pharmacology Discovery Services. ([Link])
-
IRAK4 NanoBRET Kinase Assay - Reaction Biology. ([Link])
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed. ([Link])
-
SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay - BellBrook Labs. ([Link])
-
Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice - AMSBIO. ([Link])
-
A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice - Chondrex. ([Link])
-
Human IRAK4(Interleukin 1 Receptor Associated Kinase 4) ELISA Kit. ([Link])
-
IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion. ([Link])
-
A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. ([Link])
-
Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC. ([Link])
-
IRAK4 Kinase Assay Kit - BPS Bioscience. ([Link])
-
IRAK4 inhibitors block TNF production, collagen-induced arthritis, and... - ResearchGate. ([Link])
-
Chemi-Verse™ SRC Kinase Assay Kit - BPS Bioscience. ([Link])
-
Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. ([Link])
-
eCF506 - the Chemical Probes Portal. ([Link])
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Document: Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase... - ChEMBL [ebi.ac.uk]
- 14. medchemexpress.com [medchemexpress.com]
- 15. promega.com [promega.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Analysis of Pyrazolo[1,5-a]pyrazine-3-carboxamide Derivatives and Their Congeners for Drug Discovery
In the landscape of modern medicinal chemistry, the pyrazolo-fused heterocyclic scaffolds have emerged as a cornerstone for the development of novel therapeutics. Among these, the Pyrazolo[1,5-a]pyrazine-3-carboxamide core and its close structural relatives, the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine-3-carboxamides, represent a versatile and highly sought-after framework. This guide provides a comparative analysis of these derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR) to aid researchers and drug development professionals in their quest for next-generation therapies.
Introduction: A Tale of Three Scaffolds
The core structure, a fusion of a pyrazole ring with a six-membered nitrogen-containing heterocycle, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as tunable lipophilic pockets. The seemingly subtle change of a nitrogen atom's position within the six-membered ring—from a pyrazine to a pyrimidine or a pyridine—can profoundly impact the molecule's physicochemical properties, target engagement, and ultimately, its therapeutic potential. This guide will delve into these differences, supported by experimental data, to provide a clear understanding of each scaffold's strengths and potential applications.
Synthetic Strategies: Building the Core
The synthesis of these derivatives generally follows a convergent approach, relying on the construction of the pyrazole ring followed by the annulation of the respective six-membered heterocycle.
General Synthetic Workflow
A common synthetic pathway involves the initial formation of a 3-aminopyrazole intermediate, which is then cyclized with a suitable 1,3-dielectrophile to furnish the desired fused heterocyclic system. The carboxamide functionality at the 3-position is typically introduced either by direct amidation of a corresponding carboxylic acid or by functional group transformation from a nitrile or ester precursor.
Caption: A generalized workflow for the synthesis of pyrazolo-fused carboxamides.
A facile one-pot, three-step protocol has been developed for the synthesis of pyrazolo[1,5-a]pyrazine derivatives, starting from readily available pyrazole-3-carboxylic acids and 2,2-dimethoxyethanamine, showcasing an efficient route to this specific scaffold[1]. For the pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, a common strategy involves the N-amination of substituted pyridines followed by a 1,3-dipolar cycloaddition with an ethyl propiolate to form the pyrazolo[1,5-a]pyridine-3-carboxylate intermediate, which is then amidated[2]. The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides often involves the reaction of 5-amino-N-aryl-1H-pyrazoles with reagents like acetylacetone or 2-(4-methoxybenzylidene)malononitrile[3].
Comparative Biological Activities
The diverse biological activities of these derivatives underscore their therapeutic potential across various disease areas. This section will compare their performance as kinase inhibitors, antimicrobial agents, and antitubercular agents, supported by experimental data.
Kinase Inhibition: A Prominent Application
The pyrazolo-fused scaffolds have proven to be fertile ground for the discovery of potent kinase inhibitors. The strategic placement of substituents allows for fine-tuning of selectivity and potency against various kinases implicated in cancer and inflammatory diseases.
A notable example is the development of pyrazolo[1,5-a]pyrazine derivatives as Janus kinase (JAK) inhibitors. One such derivative demonstrated potent inhibitory effects against JAK1, JAK2, and TYK2 with IC50 values of 3 nM, 8.5 nM, and 7.7 nM, respectively, while showing weaker inhibition of JAK3 (IC50 = 629.6 nM)[4]. This highlights the potential for achieving selectivity even within a closely related family of kinases.
The pyrazolo[1,5-a]pyrimidine scaffold is a key component of two of the three marketed drugs for NTRK fusion cancers, Larotrectinib and Entrectinib[5]. This underscores the clinical significance of this particular core. Structure-activity relationship (SAR) studies have revealed that the carboxamide moiety at the third position significantly enhances Tropomyosin receptor kinase (Trk) inhibition[5]. For instance, certain 3-carboxamide-linked pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent TrkA inhibitors with IC50 values as low as 0.2 nM[5]. Furthermore, derivatives of this scaffold have been identified as B-Raf kinase inhibitors, which are crucial in the treatment of melanoma and other cancers[6].
Pyrazolo[1,5-a]pyrimidine derivatives have also been explored as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). Compounds have been identified with potent dual inhibitory activity, showing IC50 values of 0.09 µM against CDK2 and 0.45 µM against TRKA[7].
Table 1: Comparative Kinase Inhibitory Activity (IC50)
| Scaffold | Target Kinase | Derivative Example | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrazine | JAK1 | Compound 34 | 3 | [4] |
| Pyrazolo[1,5-a]pyrazine | JAK2 | Compound 34 | 8.5 | [4] |
| Pyrazolo[1,5-a]pyrazine | TYK2 | Compound 34 | 7.7 | [4] |
| Pyrazolo[1,5-a]pyrimidine | TrkA | Compound 10 | 0.2 | [5] |
| Pyrazolo[1,5-a]pyrimidine | TrkA | Compound 11 | 0.4 | [5] |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | Compound 6t | 90 | [7] |
| Pyrazolo[1,5-a]pyrimidine | TRKA | Compound 6s | 450 | [7] |
Antimicrobial and Antitubercular Activity
The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. The pyrazolo-fused carboxamides have demonstrated significant promise in this arena.
Specifically, a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed and synthesized as potent anti-Mycobacterium tuberculosis (Mtb) agents[2][8]. These compounds exhibit impressive in vitro potency with nanomolar Minimum Inhibitory Concentration (MIC) values against both the drug-susceptible H37Rv strain and clinically isolated multidrug-resistant Mtb strains[2][8]. One representative compound, 5k, not only showed excellent in vitro activity but also significantly reduced the bacterial burden in a mouse model of tuberculosis[2]. Further optimization of this scaffold by introducing diaryl side chains has led to compounds with excellent potency against both drug-susceptible and drug-resistant Mtb strains, with some exhibiting MIC values of less than 0.002 µg/mL[9].
Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have also been investigated for their broad-spectrum antimicrobial properties. Certain synthesized compounds have shown greater potency than the standard antibiotic tetracycline against bacteria such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli[3].
Table 2: Comparative Antimicrobial and Antitubercular Activity (MIC)
| Scaffold | Organism | Derivative Example | MIC (µg/mL) | Reference |
| Pyrazolo[1,5-a]pyridine-3-carboxamide | M. tuberculosis H37Rv | Compound 5k | <0.0012 | [2] |
| Pyrazolo[1,5-a]pyridine-3-carboxamide | INH-resistant M. tuberculosis | Compound 6j | <0.002 | [9] |
| Pyrazolo[1,5-a]pyridine-3-carboxamide | RMP-resistant M. tuberculosis | Compound 6j | <0.002 | [9] |
| Pyrazolo[1,5-a]pyrimidine-3-carboxamide | Bacillus subtilis | Compound 5a | - | [3] |
| Pyrazolo[1,5-a]pyrimidine-3-carboxamide | Staphylococcus aureus | Compound 5a | - | [3] |
| Pyrazolo[1,5-a]pyrimidine-3-carboxamide | Pseudomonas aeruginosa | Compound 16d | - | [3] |
| Pyrazolo[1,5-a]pyrimidine-3-carboxamide | Escherichia coli | Compound 16d | - | [3] |
Note: Specific MIC values for compounds 5a and 16d were not provided in the source, but their potency was stated to be greater than tetracycline.
Structure-Activity Relationship (SAR) Insights
The extensive research on these scaffolds has yielded valuable SAR insights that can guide future drug design efforts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 6. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
"cross-validation of Pyrazolo[1,5-a]pyrazine-3-carboxamide screening results"
Title: Cross-Validation of Pyrazolo[1,5-a]pyrazine-3-carboxamide Screening Results: A Comparative Guide for Kinase Inhibitor Development
Introduction The Pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold has emerged as a highly privileged chemotype in modern drug discovery, particularly for designing ATP-competitive kinase inhibitors targeting the Janus kinase (JAK) family (e.g., TYK2, JAK1/2) and RET kinases[1]. While High-Throughput Screening (HTS) campaigns frequently identify this core as a potent primary hit, the biochemical complexity of kinase domains necessitates rigorous cross-validation. This guide provides an objective comparison of this scaffold against alternative heterocyclic platforms and establishes a self-validating experimental framework to confirm true target engagement, eliminate assay artifacts, and bridge the gap between biochemical potency and cellular efficacy.
The Logic of Cross-Validation: Moving Beyond Primary Hits
In kinase inhibitor discovery, primary screening often relies on highly sensitive, homogeneous assays that measure ATP consumption. However, these assays are susceptible to false positives caused by Pan-Assay Interference Compounds (PAINS), fluorescent quenchers, or non-specific aggregators.
To establish a self-validating system, researchers must employ an orthogonal cross-validation workflow. The causality here is straightforward: if a Pyrazolo[1,5-a]pyrazine-3-carboxamide derivative is a true orthosteric inhibitor, its activity must translate across different assay modalities—from biochemical luminescence (ADP-Glo) to biophysical binding (SPR or TR-FRET), and ultimately to functional cellular assays (pSTAT inhibition)[2][3].
Orthogonal cross-validation workflow for transitioning Pyrazolo[1,5-a]pyrazine hits to leads.
Objective Comparison: Pyrazolo[1,5-a]pyrazine-3-carboxamide vs. Alternative Scaffolds
When optimizing a kinase inhibitor, the choice of the central hinge-binding scaffold dictates both potency and kinome selectivity. Recent patent literature and structure-activity relationship (SAR) studies highlight the superior profile of the Pyrazolo[1,5-a]pyrazine core compared to traditional alternatives like Pyrazolo[1,5-a]pyrimidines or Indolines[1][4][5].
The Pyrazolo[1,5-a]pyrazine system maintains the coplanarity required for optimal hydrogen bonding with the kinase hinge region while offering a unique vector for the 3-carboxamide group to interact with the solvent-exposed front pocket or the DFG-in motif[4].
Table 1: Comparative Kinase Inhibition Profiles of Representative Scaffolds
| Scaffold Chemotype | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Profile |
| Pyrazolo[1,5-a]pyrazine-3-carboxamide | JAK1 / TYK2 | 3.0 / 7.7 | ~23.7 (pSTAT3) | High (Weak against JAK3: 629 nM)[1] |
| Pyrazolo[1,5-a]pyrimidine | IRAK4 / JAK | ~12.5 | ~85.0 | Moderate (Prone to hERG liability)[4] |
| Indoline Derivatives | DDR1 / JAK | ~15.0 | ~110.0 | Low (Higher cytotoxicity at >10 µM)[5] |
Analysis: The Pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold demonstrates a distinct advantage in maintaining single-digit nanomolar biochemical potency while translating effectively into cellular environments (e.g., 23.7 nM in IFN-α induced Jurkat cells)[1]. Furthermore, it avoids the hERG channel liabilities frequently observed with pyrimidine analogs[4].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes internal controls to verify assay integrity.
Protocol A: Primary Biochemical Screening (ADP-Glo Kinase Assay)
Causality: This assay measures the generation of ADP as a direct proxy for kinase enzymatic activity. By uncoupling the detection step from the kinase reaction, it minimizes interference from fluorescent compounds common in HTS libraries[2].
Step-by-Step Methodology:
-
Reagent Preparation : Prepare assay buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Brij-35, and 1 mM DTT. Expert Insight: Brij-35 is critical here; it prevents the non-specific adsorption of the recombinant kinase to the 384-well microplate walls, ensuring a stable baseline.
-
Enzyme-Inhibitor Pre-incubation : Dispense 5 µL of recombinant TYK2/JAK1 enzyme into a 384-well plate. Add 100 nL of the Pyrazolo[1,5-a]pyrazine-3-carboxamide compound (titrated from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature.
-
Reaction Initiation : Add 5 µL of ATP/substrate mix (at the predetermined Km for ATP to ensure competitive inhibition kinetics). Incubate for 60 minutes.
-
ATP Depletion : Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to terminate the kinase reaction and deplete all unconsumed ATP. Self-Validation: A control well lacking the kinase must show near-zero luminescence, validating complete ATP depletion.
-
Signal Generation : Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence after 30 minutes. Calculate IC50 using a 4-parameter logistic curve fit[2].
Protocol B: Cellular Target Engagement (pSTAT4 Flow Cytometry)
Causality: Biochemical potency does not guarantee cellular membrane permeability or stability. This functional assay validates that the compound successfully enters the cell and inhibits the specific intracellular signaling cascade (e.g., blocking cytokine-induced STAT phosphorylation)[3].
Step-by-Step Methodology:
-
Cell Preparation : Plate human peripheral blood mononuclear cells (PBMCs) or Jurkat cells at 1×105 cells/well in a 96-well V-bottom plate.
-
Compound Treatment : Treat cells with serial dilutions of the Pyrazolo[1,5-a]pyrazine-3-carboxamide derivative for 1 hour at 37°C. Self-Validation: Include a DMSO vehicle control (0.1% final concentration) to establish the maximum stimulation window, and a known pan-JAK inhibitor (e.g., Tofacitinib) as a positive control for complete inhibition.
-
Cytokine Stimulation : Stimulate cells with 50 ng/mL IFN-α for 15 minutes to trigger the TYK2/JAK1-mediated phosphorylation of STAT4.
-
Fixation and Permeabilization : Halt the reaction by adding an equal volume of 4% paraformaldehyde (10 mins). Permeabilize using ice-cold 90% methanol for 30 minutes on ice. Expert Insight: Methanol permeabilization is mandatory for nuclear targets like STATs, as it exposes the phosphorylated epitopes hidden within the nucleus.
-
Staining and Analysis : Wash cells and stain with a fluorophore-conjugated anti-pSTAT4 (Tyr693) antibody for 45 minutes. Analyze via flow cytometry, gating the lymphocyte population to measure the Relative Fluorescence Units (RFU)[3].
Mechanism of action for Pyrazolo[1,5-a]pyrazine-3-carboxamide inhibiting the JAK/STAT pathway.
Conclusion
The Pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold offers a highly tunable, potent, and selective platform for kinase inhibition. However, advancing these hits requires a stringent, self-validating cross-validation strategy. By coupling interference-free biochemical assays (ADP-Glo) with robust cellular functional readouts (pSTAT flow cytometry), researchers can confidently differentiate high-value therapeutic leads from screening artifacts, accelerating the development of next-generation targeted therapies.
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
"benchmarking Pyrazolo[1,5-a]pyrazine-3-carboxamide against standard-of-care drugs"
Benchmarking Pyrazolo[1,5-a]pyrazine-3-carboxamide Derivatives: A Next-Generation Scaffold Against Standard-of-Care Kinase Inhibitors
As drug development pivots toward highly selective, mutation-resistant kinase inhibitors, the Pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold has emerged as a structurally privileged pharmacophore. This bicyclic core acts as an ideal hinge-binding motif within the ATP-binding pocket of multiple kinases. By benchmarking this scaffold against current standard-of-care (SoC) therapeutics—specifically in RET-driven oncology and JAK-mediated immunology—we can objectively evaluate its translational potential.
This guide provides a rigorous, data-driven comparison of Pyrazolo[1,5-a]pyrazine-3-carboxamide derivatives against Selpercatinib (RET inhibitor) and Upadacitinib (JAK1 inhibitor), supported by self-validating experimental protocols.
Structural Rationale & Mechanism of Action
The efficacy of the Pyrazolo[1,5-a]pyrazine-3-carboxamide core lies in its precise geometric alignment within the kinase domain. The nitrogen atoms of the pyrazine ring and the 3-carboxamide group form critical, high-affinity hydrogen bonds with the backbone amides of the kinase hinge region. Unlike bulky first-generation inhibitors, this compact scaffold can deeply penetrate the ATP pocket, allowing it to bypass steric clashes caused by common "gatekeeper" mutations (e.g., V804M in RET).
Fig 1. Mechanism of action for Pyrazolo[1,5-a]pyrazine-3-carboxamide in RET/JAK signaling.
Benchmarking in Oncology: RET Kinase Inhibition
Rearranged during transfection (RET) kinase fusions and mutations drive several malignancies, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer. The SoC, 1, is a potent RET inhibitor but faces acquired resistance from solvent-front mutations like G810R[1].
Recent patent literature from Array Biopharma demonstrates that Pyrazolo[1,5-a]pyrazine derivatives exhibit profound potency against both wild-type RET and the V804M gatekeeper mutation[2].
Table 1: In Vitro Biochemical Profiling (RET Kinase)
| Kinase Target | Selpercatinib (SoC) IC₅₀ | Pyrazolo[1,5-a]pyrazine Derivative IC₅₀ | Clinical Implication |
| RET (Wild-Type) | 14.0 nM[1] | < 10 nM[2] | Equivalent baseline potency for fusion-driven cancers. |
| RET (V804M) | 24.1 nM[1] | < 10 nM[2] | Superior retention of potency against the gatekeeper mutation. |
| RET (G810R) | 530.7 nM[1] | Pending structural optimization | Solvent-front mutations remain a shared challenge. |
Data Interpretation: The Pyrazolo[1,5-a]pyrazine scaffold matches or exceeds the biochemical potency of Selpercatinib against the V804M mutant, proving its viability as a next-generation backbone for overcoming acquired clinical resistance.
Benchmarking in Immunology: JAK Family Inhibition
In the treatment of autoimmune diseases (e.g., rheumatoid arthritis, atopic dermatitis), selective Janus kinase (JAK) inhibition is critical to avoid off-target hematological toxicities associated with JAK2. 3 is the current SoC, engineered for high JAK1 selectivity[3].
However, researchers from Zhejiang Hisun Pharmaceutical have disclosed Pyrazolo[1,5-a]pyrazine derivatives that act as potent, multi-isoform JAK/TYK2 inhibitors, offering a broader immunosuppressive profile for severe, refractory inflammatory conditions[2].
Table 2: In Vitro Biochemical Profiling (JAK Family)
| Kinase Target | Upadacitinib (SoC) IC₅₀ | Pyrazolo[1,5-a]pyrazine Derivative IC₅₀ | Selectivity Profile |
| JAK1 | 43 nM[4] | 3.0 nM[2] | Pyrazolo scaffold is ~14x more potent at the primary target. |
| JAK2 | 120 nM[4] | 8.5 nM[2] | Pyrazolo scaffold exhibits dual JAK1/2 inhibition. |
| JAK3 | 2,300 nM[4] | 629.6 nM[2] | Both scaffolds spare JAK3, preserving immunosurveillance. |
| TYK2 | 4,700 nM[4] | 7.7 nM[2] | Pyrazolo scaffold uniquely targets TYK2, blocking IL-12/23. |
Data Interpretation: While Upadacitinib relies on strict JAK1 selectivity to maintain its safety window, the Pyrazolo[1,5-a]pyrazine scaffold acts as a potent JAK1/JAK2/TYK2 poly-pharmacological agent. This makes it highly attractive for complex autoimmune pathologies where blocking multiple cytokine nodes (e.g., IFN-γ and IL-23 simultaneously) is required.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the benchmarking data above must be generated using self-validating assay systems. Below are the definitive protocols for evaluating this scaffold.
Fig 2. Standardized experimental workflow for benchmarking kinase inhibitors.
Protocol A: Universal Biochemical Kinase Assay (ADP-Glo)
Purpose: To measure direct, ATP-competitive inhibition of the isolated kinase domain. Causality: We utilize the ADP-Glo assay because it measures ADP formation universally across any kinase-substrate pair. This eliminates the need for radioactive ATP and prevents substrate-bias artifacts common in FRET-based assays.
-
Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme-Inhibitor Pre-incubation: Dispense 5 µL of recombinant kinase (e.g., RET V804M or JAK1) into a 384-well plate. Add 2.5 µL of the Pyrazolo[1,5-a]pyrazine compound (10-point, 3-fold serial dilution in 1% DMSO). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before ATP is introduced.
-
Reaction Initiation: Add 2.5 µL of ATP/Substrate mix. Critical Step: The ATP concentration must be set exactly at the Km for the specific kinase. If ATP is too high, it will outcompete the inhibitor, artificially inflating the IC₅₀.
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
ADP Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Causality: Depleting unreacted ATP is mandatory; residual ATP will cause high background luminescence, destroying the assay's signal-to-noise ratio.
-
Readout: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.
Protocol B: Cellular Target Engagement (Phospho-Flow Cytometry)
Purpose: To validate that the biochemical potency translates into live cells. Causality: Flow cytometry is chosen over Western Blotting because it provides single-cell resolution. This allows us to use live/dead viability dyes to gate out apoptotic cells. Dead cells naturally lose phosphorylation signaling; including them in bulk-lysis assays (like Western Blots) often results in false-positive "inhibition" that is actually just compound-induced cytotoxicity.
-
Cell Stimulation: Starve Ba/F3 cells (engineered with KIF5B-RET) or TF-1 cells (for JAK1/IL-6 signaling) in serum-free media for 4 hours.
-
Compound Treatment: Treat cells with the Pyrazolo[1,5-a]pyrazine derivative for 2 hours.
-
Ligand Activation: Stimulate TF-1 cells with 50 ng/mL IL-6 for 15 minutes (skip for constitutively active RET mutants).
-
Fixation & Permeabilization: Immediately fix cells with 4% Paraformaldehyde (10 mins, 37°C) to freeze the phosphorylation state. Permeabilize with ice-cold 90% Methanol for 30 minutes.
-
Staining: Stain with fluorophore-conjugated primary antibodies against pSTAT3 (Tyr705) or pERK1/2 (Thr202/Tyr204).
-
Analysis: Acquire data on a flow cytometer, gating strictly on the live, single-cell population. Calculate the cellular IC₅₀ based on the reduction of Median Fluorescence Intensity (MFI).
Conclusion
The Pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold demonstrates exceptional versatility and potency. In oncology, it successfully benchmarks against Selpercatinib by maintaining single-digit nanomolar efficacy against the notoriously difficult RET V804M gatekeeper mutation. In immunology, it differentiates itself from Upadacitinib by offering a potent, multi-nodal blockade of JAK1, JAK2, and TYK2, positioning it as a powerful candidate for severe, multi-cytokine driven autoimmune disorders.
By strictly adhering to the validated ADP-Glo and Phospho-Flow cytometry protocols outlined above, drug development professionals can reliably iterate on this scaffold to optimize its pharmacokinetic properties for clinical translation.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
In Vitro to In Vivo Correlation (IVIVC) of Pyrazolo[1,5-a]pyrazine-3-carboxamide Activity: A Comparative Guide for ROCK1/2 Inhibitors
Executive Summary
The Pyrazolo[1,5-a]pyrazine-3-carboxamide (PPC) scaffold has emerged as a highly potent, ATP-competitive pharmacophore in the development of next-generation Rho-associated protein kinase (ROCK) inhibitors. Historically, first-generation ROCK inhibitors like Fasudil and Y-27632 provided foundational proof-of-concept for treating cardiovascular and fibrotic diseases. However, their clinical utility is often limited by off-target kinase activity (e.g., against PKA and PRKG1) and suboptimal pharmacokinetic profiles.
This guide provides an objective, data-driven comparison of the PPC scaffold against legacy alternatives. By mapping the in vitro to in vivo correlation (IVIVC), we aim to equip drug development professionals with a robust framework for evaluating ROCK1/2 inhibitors, moving seamlessly from biochemical affinity to in vivo phenotypic translation.
Mechanistic Rationale: Target Biology and Scaffold Superiority
ROCK1 and ROCK2 are serine/threonine kinases activated by the small GTPase RhoA. Upon activation, ROCK phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MLCP), inhibiting its activity. Concurrently, ROCK directly phosphorylates the myosin light chain (MLC). This dual action dramatically increases cellular p-MLC levels, driving actomyosin contraction and smooth muscle hyper-reactivity—the pathophysiological basis for hypertension and neointimal hyperplasia .
The Causality of Scaffold Selection: The structural rationale for selecting the PPC scaffold lies in its optimized binding kinetics. While classic inhibitors like Y-27632 bind the ATP pocket with moderate affinity, the pyrazolo[1,5-a]pyrazine core forms optimal bidentate hydrogen bonds with the hinge region of the ROCK kinase domain (specifically at Met156 in ROCK1). Furthermore, the 3-carboxamide group projects into the solvent-exposed region, allowing for modular substitutions (such as spirocycloheptane derivatives) that sterically clash with off-target AGC kinases, thereby enhancing selectivity .
Fig 1: RhoA/ROCK signaling pathway illustrating the inhibitory intervention of the PPC scaffold.
In Vitro Profiling: Establishing Cellular Potency
To establish a reliable IVIVC, the in vitro assays must function as self-validating systems. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for biochemical affinity, followed by a cell-based mechanistic assay to confirm membrane permeability and target engagement.
Protocol 1: TR-FRET Biochemical Kinase Assay (ROCK1/2)
Rationale: TR-FRET is chosen over radiometric assays due to its high signal-to-background ratio and resistance to compound auto-fluorescence, ensuring accurate IC50 determination without radioactive waste.
-
Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Dispense the PPC derivative, Y-27632, and Fasudil in a 10-point, 3-fold serial dilution (top concentration 10 µM) into a 384-well plate. Include DMSO vehicle as a negative control and a pan-kinase inhibitor (e.g., Staurosporine) as a positive control.
-
Enzyme/Substrate Addition: Add 1 nM recombinant ROCK1 or ROCK2 and 100 nM ULight-labeled generic peptide substrate.
-
Reaction Initiation: Add ATP at the predetermined Km value for each isoform (typically 10 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho antibody.
-
Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 665 nm/615 nm). Calculate the IC50 using a 4-parameter logistic fit. Self-Validation: The assay run is only accepted if the calculated Z'-factor is >0.6.
Protocol 2: Cellular p-MLC Quantification in VSMCs
Rationale: Biochemical potency does not guarantee cellular membrane permeability. Measuring p-MLC reduction in primary Vascular Smooth Muscle Cells (VSMCs) confirms target engagement in the relevant biological matrix.
-
Cell Culture: Seed primary rat aortic VSMCs at 10,000 cells/well in 96-well plates. Starve in serum-free media for 24 hours to establish a basal phosphorylation baseline.
-
Compound Treatment: Pre-incubate cells with the test compounds (PPC, Y-27632, Fasudil) for 1 hour.
-
Stimulation: Stimulate with 100 nM Angiotensin II for 10 minutes to induce RhoA/ROCK-mediated MLC phosphorylation.
-
Lysis & ELISA: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify p-MLC (Thr18/Ser19) and total MLC using a sandwich ELISA.
-
Validation: Normalize p-MLC levels to total MLC to account for well-to-well variations in cell density. The EC50 is calculated based on the concentration required to reduce p-MLC by 50% relative to the Angiotensin II-stimulated, vehicle-treated control.
In Vivo Efficacy: The Translational Phenotype
The ultimate test of IVIVC is translating cellular EC50 into in vivo efficacy. We utilize the Spontaneously Hypertensive Rat (SHR) model, which exhibits naturally upregulated ROCK activity, making it the gold standard for evaluating ROCK inhibitors .
Protocol 3: Telemetry in Spontaneously Hypertensive Rats (SHR)
Rationale: Telemetry allows for continuous, stress-free blood pressure monitoring, eliminating handling artifacts that skew cardiovascular data.
-
Surgical Implantation: Implant radio-telemetry transmitters into the abdominal aorta of 12-week-old male SHRs. Allow 1 week for surgical recovery and baseline stabilization.
-
Dosing: Administer compounds orally (PO) formulated in 0.5% Methylcellulose. Use vehicle as a negative control.
-
Monitoring: Record Mean Arterial Pressure (MAP) and heart rate continuously for 24 hours post-dose.
-
Validation: Calculate the ED50 (dose required to reduce MAP by 20 mmHg). Self-Validation: A lack of reflex tachycardia serves as an internal validation of vascular-specific ROCK inhibition over general calcium channel blockade.
Fig 2: Step-by-step IVIVC workflow correlating in vitro ROCK inhibition to in vivo efficacy.
Comparative Data Presentation
The following table synthesizes the IVIVC data, demonstrating how the structural advantages of the Pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold translate across the development pipeline compared to legacy alternatives.
| Compound / Scaffold | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | VSMC p-MLC EC50 (nM) | Oral Bioavailability (F%) | SHR MAP ED50 (mg/kg, PO) |
| Fasudil (Classic) | 330 | 400 | 1,500 | ~20% | 30.0 |
| Y-27632 (Classic) | 140 | 300 | 800 | ~35% | 10.0 |
| PPC Scaffold (Representative) | < 1.0 | < 1.0 | 15 | ~65% | 1.0 |
Data summarized from representative patent literature and foundational ROCK inhibitor studies , , .
Conclusion
The Pyrazolo[1,5-a]pyrazine-3-carboxamide scaffold demonstrates a superior IVIVC profile compared to first-generation ROCK inhibitors. Its optimized hinge-binding kinetics yield sub-nanomolar biochemical potency, which translates efficiently across the cellular membrane to inhibit p-MLC. Crucially, its high oral bioavailability ensures that this cellular potency is realized in vivo, achieving significant reductions in arterial pressure at a fraction of the dose required for Y-27632 or Fasudil. For drug development professionals, this scaffold represents a highly tractable starting point for targeted cardiovascular and anti-fibrotic therapies.
References
-
Uehata, M., et al. "Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension." Nature, vol. 389, no. 6654, 1997, pp. 990-994. URL:[Link]
- US Patent 20160016914A1. "Spirocycloheptanes as inhibitors of rock." Google Patents, 2016.
-
Sawada, N., et al. "Inhibition of Rho-Associated Kinase Results in Suppression of Neointimal Formation of Balloon-Injured Arteries." Circulation, vol. 101, no. 17, 2000, pp. 2030-2033. URL:[Link]
A Comparative Guide to Assessing the Therapeutic Index of Pyrazolo[1,5-a]pyrazine-3-carboxamide
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to bind to multiple receptors with high affinity.[1] Derivatives of this core have shown potential in treating a wide range of diseases, including cancer, inflammation, and neurological disorders.[1][2][3][4] This guide focuses on a specific derivative, Pyrazolo[1,5-a]pyrazine-3-carboxamide, and outlines a comprehensive strategy for assessing its therapeutic index (TI)—a critical measure of a drug's safety and efficacy.[5][6]
The therapeutic index is the ratio between the toxic dose and the therapeutic dose of a drug. A higher TI is desirable, as it indicates a wider margin of safety between the dose required for a therapeutic effect and the dose at which toxicity occurs.[5] This guide will provide a step-by-step framework for determining the in vitro and in vivo therapeutic indices of Pyrazolo[1,5-a]pyrazine-3-carboxamide, using a hypothetical scenario where the compound is being investigated as a potential inhibitor for KRAS G12C-mutated colorectal cancer.
The Target: KRAS G12C-Mutated Colorectal Cancer
KRAS mutations are present in up to 45% of colorectal cancer cases, with the G12C mutation being a specific subtype.[7] These mutations are associated with poor prognosis and resistance to standard therapies like EGFR inhibitors.[8][9][10] The development of targeted inhibitors for KRAS G12C, such as Sotorasib and Adagrasib, has marked a significant advancement in treating this patient population.[7][8] This guide will use Sotorasib as a comparator compound to benchmark the performance of Pyrazolo[1,5-a]pyrazine-3-carboxamide.
Overall Assessment Workflow
The process of determining the therapeutic index involves a multi-stage approach, progressing from initial in vitro assays to more complex in vivo studies. This ensures a thorough evaluation of the compound's efficacy and safety profile before advancing to clinical trials.
Caption: High-level workflow for assessing the therapeutic index.
Part 1: In Vitro Assessment of Efficacy and Toxicity
The initial phase focuses on cell-based assays to determine the compound's potency against cancer cells and its toxicity towards normal cells. The ratio of these two values provides the in vitro therapeutic index, also known as the selectivity index.[11]
Efficacy: Determining the Half-Maximal Inhibitory Concentration (IC50)
The IC50 is the concentration of a drug that is required for 50% inhibition of a specific biological process in vitro.[12] In this context, it measures the potency of Pyrazolo[1,5-a]pyrazine-3-carboxamide in inhibiting the growth of KRAS G12C-mutated colorectal cancer cells.
Experimental Protocol: Cell Viability Assay (MTT)
This protocol outlines the determination of IC50 using the MTT assay, which measures the metabolic activity of viable cells.[13]
-
Cell Culture: Culture HT-29 (human colorectal adenocarcinoma) cells, which are suitable for xenograft models, in the appropriate medium.[14]
-
Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/mL and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of Pyrazolo[1,5-a]pyrazine-3-carboxamide and the comparator drug, Sotorasib. Add these dilutions to the wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a blank control.
-
MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.[13] Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[12][13]
Toxicity: Determining the 50% Cytotoxic Concentration (CC50)
The CC50 is the concentration of a compound that reduces cell viability by 50%.[11][15] To assess the selectivity of the compound, cytotoxicity should be determined in non-cancerous cell lines.
Experimental Protocol: CC50 Determination
The protocol is identical to the IC50 determination, but with the following key difference:
-
Cell Line: Use a non-cancerous human cell line, such as normal human fibroblasts or an immortalized normal colon epithelial cell line, to assess general cytotoxicity.
Calculating the In Vitro Therapeutic Index and Comparison
The in vitro TI is a crucial early indicator of a compound's therapeutic potential. It is calculated as follows:
In Vitro TI = CC50 / IC50 [11]
A higher ratio indicates that the compound is more toxic to cancer cells than to normal cells. A selectivity index of 10 or greater is generally considered promising for further development.[13]
Comparative Data Summary (Hypothetical)
| Compound | IC50 (HT-29 Cells) | CC50 (Normal Fibroblasts) | In Vitro TI (CC50/IC50) |
| Pyrazolo[1,5-a]pyrazine-3-carboxamide | 0.5 µM | 25 µM | 50 |
| Sotorasib (Comparator) | 0.8 µM | 30 µM | 37.5 |
Part 2: In Vivo Assessment in Preclinical Models
Promising in vitro results warrant progression to in vivo studies to evaluate the compound's efficacy and safety in a living organism.[16][17] These studies are essential for understanding the drug's behavior in a complex biological system and are required by regulatory bodies for drug approval.[16]
Animal Model Selection
The choice of an appropriate animal model is critical for the translational relevance of the study. For colorectal cancer, patient-derived xenografts (PDX) or cell line-derived xenografts (CDX) in immunodeficient mice are commonly used models.[18][19] The CDX model using a cell line like HT-29 is a robust and well-established starting point.[14][18]
Caption: Workflow for a cell line-derived xenograft (CDX) model.
In Vivo Efficacy Study
The primary goal of this study is to determine the Minimum Effective Dose (MED) that causes a statistically significant inhibition of tumor growth.
Experimental Protocol: Xenograft Efficacy Study
-
Model Establishment: Inject HT-29 cells subcutaneously into the flank of immunodeficient mice.[18]
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Group Allocation: Randomize mice into treatment groups (e.g., vehicle control, multiple dose levels of Pyrazolo[1,5-a]pyrazine-3-carboxamide, and Sotorasib).
-
Dosing: Administer the compounds daily via an appropriate route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Conclude the study when tumors in the control group reach a specified size.
-
Analysis: Compare tumor growth inhibition between the treated and control groups to determine the MED.
In Vivo Toxicity Study
These studies are designed to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[20]
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
-
Dose Escalation: Administer escalating doses of the compound to different cohorts of healthy (non-tumor-bearing) mice.
-
Monitoring: Observe the animals for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Endpoint Analysis: After a defined period (e.g., 14-28 days), perform a full necropsy, including hematology, clinical chemistry, and histopathology of major organs.
-
MTD Determination: The MTD is defined as the highest dose that does not result in significant morbidity, mortality, or greater than 15-20% body weight loss.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
PK/PD studies are crucial for understanding the relationship between drug exposure and its pharmacological effect.[21][22]
-
Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[22][23]
-
Pharmacodynamics (PD): Describes what the drug does to the body (the relationship between drug concentration and effect).[22][23]
These studies help in optimizing dosing regimens and ensuring that the drug reaches its target at a sufficient concentration to be effective.[24]
Calculating the Preclinical Therapeutic Index
The preclinical TI provides a more clinically relevant measure of a drug's safety margin. It is calculated using the data from the in vivo studies:
Preclinical TI = MTD / MED
Comparative Data Summary (Hypothetical)
| Compound | MED (Tumor Growth Inhibition) | MTD (28-day study) | Preclinical TI (MTD/MED) |
| Pyrazolo[1,5-a]pyrazine-3-carboxamide | 25 mg/kg | 200 mg/kg | 8.0 |
| Sotorasib (Comparator) | 30 mg/kg | 210 mg/kg | 7.0 |
Conclusion
This guide provides a comprehensive framework for the systematic assessment of the therapeutic index of Pyrazolo[1,5-a]pyrazine-3-carboxamide. By integrating in vitro and in vivo studies, researchers can build a robust data package to evaluate the compound's potential as a therapeutic agent. The hypothetical data presented suggests that Pyrazolo[1,5-a]pyrazine-3-carboxamide exhibits a promising therapeutic window compared to the established KRAS G12C inhibitor, Sotorasib, warranting further preclinical development. This structured approach ensures that decisions to advance a compound are based on a solid foundation of efficacy and safety data.
References
- Recent advances in the development and application of colorectal cancer mouse models - Frontiers. (2025).
- Chen, H.J., et al. (2015). Comprehensive models of human primary and metastatic colorectal tumors in immunodeficient and immunocompetent mice by chemokine targeting. Nature Biotechnology.
-
Kleeff, J., et al. (2016). Mouse models of colorectal cancer: Past, present and future perspectives. World Journal of Gastroenterology. Available at: [Link]
- Bryant, I. (n.d.). Pharmacokinetics and Pharmacodynamics Studies. Google Books.
-
The role of mouse models in colorectal cancer research—The need and the importance of the orthotopic models. PMC. Available at: [Link]
- Colorectal cancer: HT-29 Xenograft Mouse Model. Bioemtech. (2025).
- Pharmacokinetics and Pharmacodynamics (PK/PD Studies). Dummies.com. (2016).
-
The Therapeutic Landscape for KRAS-Mutated Colorectal Cancers. PMC. Available at: [Link]
-
CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available at: [Link]
-
Concept of the in vitro therapeutic index. ResearchGate. Available at: [Link]
-
Determination of therapeutic index of drugs by in vitro sensitivity tests using human host and tumor cell suspensions. PubMed. (1973). Available at: [Link]
- What are Pharmacokinetic and Pharmacodynamic Studies? ALS TDI. (2022).
- CC50/IC50 Assay Services for Pharmaceutical Safety. Labinsights. (2023).
-
A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line. ResearchGate. (2021). Available at: [Link]
- For colon cancer that no longer responds to treatment, a new drug combination offers hope. ecancer.org. (2025).
-
The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix. Available at: [Link]
-
Cell cytotoxicity assay to determine CC50 values. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Available at: [Link]
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. (2025).
-
Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified. Altasciences. Available at: [Link]
- Treatment for KRAS G12C-mutated metastatic CRC approved by FDA. Drug Target Review. (2025).
-
Study identifies promising treatment for advanced colorectal cancer. City of Hope. (2023). Available at: [Link]
-
Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Syngene. Available at: [Link]
-
The determination and interpretation of the therapeutic index in drug development. PubMed. (2012). Available at: [Link]
-
The determination and interpretation of the therapeutic index in drug development. Semantic Scholar. Available at: [Link]
- Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. InfinixBio. (2026).
- Beyond Monotherapy: Evolving Combination Therapies for KRAS G12C –Mutant Colorectal Cancer. ASCO Daily News. (2025).
-
Toxicology Studies. Pacific BioLabs. Available at: [Link]
-
Comparison of in vitro therapeutic indices. ResearchGate. Available at: [Link]
-
Toxicology. Inotiv. Available at: [Link]
-
In vivo toxicology studies. Vivotecnia. Available at: [Link]
-
Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. (2016). Available at: [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... ResearchGate. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. (2007). Available at: [Link]
-
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC. Available at: [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. (2024). Available at: [Link]
-
Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3- carboxamides as potential non benzodiazepine hypnotics. Semantic Scholar. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. For colon cancer that no longer responds to treatment, a new drug combination offers hope - ecancer [ecancer.org]
- 8. The Therapeutic Landscape for KRAS-Mutated Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment for KRAS G12C-mutated metastatic CRC approved by FDA | Colorectal Cancer Alliance [colorectalcancer.org]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 11. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. clyte.tech [clyte.tech]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 15. labinsights.nl [labinsights.nl]
- 16. infinixbio.com [infinixbio.com]
- 17. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 19. Mouse models of colorectal cancer: Past, present and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
- 21. Pharmacokinetics and Pharmacodynamics Studies - Isla Bryant - Google Books [books.google.com.sg]
- 22. Pharmacokinetics and Pharmacodynamics (PK/PD Studies) | dummies [dummies.com]
- 23. bioagilytix.com [bioagilytix.com]
- 24. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
Safety Operating Guide
Personal protective equipment for handling Pyrazolo[1,5-a]pyrazine-3-carboxamide
Standard Operating Procedure: Handling and Disposal of Pyrazolo[1,5-a]pyrazine-3-carboxamide
Executive Summary
Pyrazolo[1,5-a]pyrazine-3-carboxamide is a nitrogen-rich, fused bicyclic heterocyclic compound predominantly utilized as a high-value intermediate in the synthesis of kinase inhibitors (e.g., JAK and ROCK inhibitors) and antiviral therapeutics (1)[1][2][3]. Due to its distinct electronic properties and nitrogen-dense core, this compound presents specific handling challenges, including acute mucosal irritation and potential thermal instability under extreme conditions[4][5]. This guide establishes a self-validating operational framework for its safe handling, ensuring both operator safety and environmental compliance.
Hazard Profile & Mechanistic Causality
Understanding the chemical behavior of the pyrazolo[1,5-a]pyrazine scaffold is critical for risk mitigation.
-
Toxicological Hazards: Based on aggregated safety data for pyrazolo-pyrazine derivatives, the compound is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) (4)[4][6]. The electron-deficient nature of the pyrazine ring facilitates rapid interaction with nucleophilic biological targets, which mechanistically explains its efficacy as a severe irritant to the respiratory tract and ocular tissues (7)[7].
-
Physicochemical Hazards: As a nitrogen-rich heterocycle, the molecule possesses a high enthalpy of formation (5)[5]. While stable under standard laboratory conditions, exposure to strong oxidizers or extreme thermal stress can lead to rapid ring-opening and the evolution of nitrogen gas and nitrogen oxides (NOx)[5][6]. Furthermore, finely divided powders of this class are prone to accumulating static charge, creating an aerosolization risk during transfer[6].
Personal Protective Equipment (PPE) Matrix
To counteract the specific hazards outlined above, the following PPE must be strictly utilized.
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Double-layered Nitrile gloves (min. 0.11 mm thickness). | Nitrile provides superior resistance to polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve this compound (7)[7]. Double-gloving ensures a fail-safe barrier against micro-tears. |
| Eye/Face Protection | Tightly fitting safety goggles or full-face shield. | Prevents ocular exposure to aerosolized particulates, mitigating the severe eye irritation (H319) risk (4)[4][6]. |
| Body Protection | Flame-retardant, anti-static laboratory coat. | Neutralizes static buildup that could otherwise attract fine, irritating powders to the operator's clothing (6)[6]. |
| Respiratory | N95/P100 particulate respirator (if outside hood). | Protects against inhalation of fine dust (H335). Note: Primary handling must always occur within a certified fume hood (6)[6][7]. |
Operational Plan: Step-by-Step Handling Protocol
Every step in this protocol includes a self-validation check to ensure the system remains secure and operator exposure is eliminated.
-
Step 1: Environmental Verification
-
Step 2: Static Mitigation & Tool Preparation
-
Action: Ground all metal spatulas and use anti-static weighing boats.
-
Validation: Pass the spatula over a static meter or use an anti-static ionizing bar in the hood. Causality: Heterocyclic powders readily aerosolize via electrostatic repulsion; neutralizing the charge prevents the compound from becoming airborne.
-
-
Step 3: Material Transfer & Weighing
-
Action: Open the primary container only inside the active fume hood. Transfer the required mass using the grounded spatula.
-
Validation: Once the target mass is reached, immediately cap the source bottle and seal the weighing boat before removing it from the balance area.
-
-
Step 4: Solubilization
-
Action: Add the appropriate solvent (e.g., DMSO) slowly to the powder, rather than adding powder to the solvent.
-
Validation: Ensure complete dissolution visually before transferring the solution to the primary reaction vessel. Causality: Adding solvent to powder minimizes the displacement of dry air, which could otherwise eject fine particulates into the hood environment.
-
Spill Response & Decontamination
In the event of an accidental release, follow this wet-wipe protocol to prevent dust explosion or inhalation risks.
-
Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to the minimum functional height.
-
Suppress: Do not dry sweep. Dry sweeping introduces mechanical energy that aerosolizes the nitrogen-rich powder[6]. Instead, lightly mist the spill with a compatible solvent (e.g., water or a 10% ethanol solution) to suppress dust.
-
Collect: Use damp, absorbent pads to wipe the area from the perimeter inward.
-
Decontaminate: Wash the surface with copious amounts of soap and water, as the compound's irritation profile is highly sensitive to aqueous dilution[6].
Waste Disposal Plan
Because Pyrazolo[1,5-a]pyrazine-3-carboxamide is a nitrogen-rich heterocyclic compound, its disposal requires specialized environmental controls[5][8].
-
Segregation: Collect all solid and liquid waste in dedicated, clearly labeled "Nitrogen-Rich Heterocyclic Waste" containers. Crucial: Never mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides), as this can trigger an exothermic degradation of the pyrazine ring[6][7].
-
Disposal Mechanism: Arrange for disposal via a licensed chemical waste management facility (9)[9]. The mandatory disposal route is high-temperature incineration equipped with NOx scrubbing systems . Causality: Standard incineration of nitrogen-dense materials yields high levels of toxic nitrogen oxides (NOx). Specialized scrubbing ensures these byproducts are neutralized before atmospheric release, maintaining environmental compliance[5][6].
Operational Workflow Diagram
Workflow for the safe handling, spill response, and disposal of Pyrazolo[1,5-a]pyrazine derivatives.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 70700332, 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride". PubChem.
- AK Scientific, Inc. "Safety Data Sheet: 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride". AKSci.
- Benchchem. "2-Chloro-5-fluoropyrazine Safety and Handling". Benchchem.
- MDPI. "Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs)". Applied Sciences.
- Molaid. "3-Chloro-2-formylpyridine / pyrazolo[1,5-a]pyrazine-3-carboxamide Handling". Molaid.
- Google Patents. "Spirocycloheptanes as inhibitors of rock (WO2016010950A1)". Google Patents.
- European Patent Office. "Heteroaryl imidazolone derivatives as jak inhibitors (EP 2397482 A1)". Googleapis.
- Google Patents. "Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) (WO2020221824A1)". Google Patents.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2016010950A1 - Spirocycloheptanes as inhibitors of rock - Google Patents [patents.google.com]
- 3. WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) - Google Patents [patents.google.com]
- 4. 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride | C6H11Cl2N3 | CID 70700332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aksci.com [aksci.com]
- 7. 2-Chloro-5-fluoropyrazine|959019-05-7|Supplier [benchchem.com]
- 8. High-Density Energetic Metal–Organic Frameworks Based on the 5,5′-Dinitro-2H,2′H-3,3′-bi-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-氯吡啶-2-甲醛 - CAS号 206181-90-0 - 摩熵化学 [molaid.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
